Ethyl bicyclo[3.1.0]hexane-3-carboxylate
Description
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Structure
2D Structure
Properties
IUPAC Name |
ethyl bicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)8-4-6-3-7(6)5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGNDKYUUHJMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Ethyl Bicyclo[3.1.0]hexane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl bicyclo[3.1.0]hexane-3-carboxylate is a valuable carbocyclic scaffold, serving as a key intermediate in the synthesis of complex molecules, particularly in the development of therapeutic agents. The rigid bicyclic structure provides a unique three-dimensional framework for drug design. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative assessment of the methodologies. We will explore retrosynthetic pathways and detail two major synthetic strategies: the Simmons-Smith cyclopropanation and the rhodium-catalyzed cyclopropanation of a cyclopentene precursor. This document is intended to be a comprehensive resource, blending theoretical mechanisms with practical, field-proven insights to enable researchers to make informed decisions for their synthetic campaigns.
Compound Profile and Physicochemical Properties
A thorough understanding of the target compound's properties is essential for its synthesis, purification, and handling.
| Property | Value |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| CAS Number | 1509328-66-8 |
| Appearance | Colorless oil (typical) |
| Boiling Point | Not precisely documented, but estimated to be >200 °C at atmospheric pressure. |
| Density | Not precisely documented. |
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the synthetic challenge by breaking down the target molecule into readily available starting materials. The key disconnection for this compound is the cyclopropane ring, which points to a cyclopropanation reaction on a corresponding cyclopentene precursor. This precursor, ethyl cyclopent-3-ene-1-carboxylate, can be formed via a Diels-Alder reaction between cyclopentadiene and ethyl acrylate.
Caption: Retrosynthetic pathway for the target molecule.
Synthetic Methodologies
Two primary strategies for the synthesis are detailed below. The choice of method often depends on factors such as scale, available equipment, cost, and safety considerations.
Methodology 1: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for forming cyclopropanes from alkenes. It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[1][2][3] This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is preserved in the cyclopropane product.[2][4]
3.1.1. Overall Reaction Scheme
The synthesis begins with a Diels-Alder reaction to form the cyclopentene precursor, which is then subjected to Simmons-Smith conditions.
Step 1: Diels-Alder Reaction Cyclopentadiene + Ethyl Acrylate → Ethyl cyclopent-3-ene-1-carboxylate
Step 2: Simmons-Smith Cyclopropanation Ethyl cyclopent-3-ene-1-carboxylate + CH₂I₂/Zn(Cu) → this compound
3.1.2. Mechanism of Cyclopropanation
The active reagent, iodomethylzinc iodide (ICH₂ZnI), is formed by the insertion of zinc into the carbon-iodine bond of diiodomethane.[4] This carbenoid then approaches the alkene, and in a concerted, single step, the methylene group is transferred to the double bond, forming the cyclopropane ring and eliminating zinc iodide.[2][4] The reaction proceeds through a three-centered "butterfly-type" transition state.[2]
3.1.3. Detailed Experimental Protocol
Step 1: Synthesis of Ethyl cyclopent-3-ene-1-carboxylate
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: To the flask, add freshly distilled cyclopentadiene (1.0 eq) and ethyl acrylate (1.1 eq). The reaction is often performed without a solvent, but toluene can be used.
-
Reaction: The Diels-Alder reaction between cyclopentadiene and acrylic dienophiles is well-documented and typically proceeds at room temperature or with gentle heating.[5] Stir the mixture at room temperature for 12-24 hours or at 40-50 °C for a few hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Remove any unreacted starting materials under reduced pressure. The resulting crude product is often of sufficient purity for the next step, but can be purified by vacuum distillation. The boiling point of ethyl cyclopent-3-ene-1-carboxylate is approximately 64°C at 15 mmHg.[6]
Step 2: Simmons-Smith Cyclopropanation
-
Setup: In a fume hood, equip a dry, three-necked flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reagent Preparation: Prepare the zinc-copper couple by suspending zinc dust (2.2 eq) in a solution of copper(I) chloride or copper(II) acetate in glacial acetic acid, filtering, washing with ether, and drying under vacuum.
-
Reaction: Suspend the activated Zn(Cu) couple in anhydrous diethyl ether under a nitrogen atmosphere. Add diiodomethane (2.0 eq) dropwise to the suspension. The mixture will begin to reflux gently. After the initial exotherm subsides, add a solution of ethyl cyclopent-3-ene-1-carboxylate (1.0 eq) in diethyl ether dropwise.
-
Reaction Conditions: Stir the reaction mixture at reflux for 12-24 hours. Monitor the progress by TLC or GC analysis.
-
Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with diethyl ether.
-
Purification: Separate the organic layer of the filtrate, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the final product.
3.1.4. Advantages and Disadvantages
-
Advantages: High stereospecificity, tolerance of many functional groups, and avoidance of highly toxic reagents like diazomethane.[2][3]
-
Disadvantages: The reaction can be expensive due to the cost of diiodomethane, and the activation of the zinc-copper couple can be inconsistent.[7] The reaction can also be sensitive to steric hindrance.[7]
Methodology 2: Rhodium-Catalyzed Cyclopropanation
Transition metal-catalyzed reactions, particularly with rhodium(II) complexes, provide a powerful alternative for cyclopropanation.[8] These reactions utilize diazo compounds, such as ethyl diazoacetate (EDA), as the carbene source.
3.2.1. Overall Reaction Scheme
Ethyl cyclopent-3-ene-1-carboxylate + N₂CHCO₂Et --[Rh₂(OAc)₄]--> this compound + N₂
3.2.2. Mechanism of Cyclopropanation
The reaction is initiated by the reaction of the rhodium(II) catalyst with ethyl diazoacetate, leading to the expulsion of nitrogen gas and the formation of a rhodium carbene intermediate.[8] This highly reactive species then adds across the double bond of the cyclopentene substrate in a concerted fashion to form the cyclopropane ring.[8]
3.2.3. Detailed Experimental Protocol
-
Setup: In a fume hood, equip a dry, three-necked flask with a magnetic stirrer, a nitrogen inlet, and a syringe pump for slow addition.
-
Reagents: Dissolve ethyl cyclopent-3-ene-1-carboxylate (1.0 eq) and a catalytic amount of dirhodium tetraacetate (Rh₂(OAc)₄, typically 0.5-2 mol%) in a dry, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Reaction: Heat the solution to a gentle reflux (approx. 40 °C for DCM). Using the syringe pump, add a solution of ethyl diazoacetate (EDA, 1.1-1.5 eq) in the same solvent over a period of 4-8 hours. The slow addition is critical to maintain a low concentration of the diazo compound and prevent its dimerization.
-
Monitoring: The evolution of nitrogen gas indicates the reaction is proceeding. Monitor the consumption of the starting material by TLC or GC.
-
Work-up: After the addition is complete and the reaction has ceased (no more gas evolution), cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the product from the catalyst and any byproducts.
3.2.4. Advantages and Disadvantages
-
Advantages: Generally high yields, catalytic nature of the process reduces waste, and the potential for asymmetric synthesis using chiral rhodium catalysts.[8][9][10]
-
Disadvantages: Ethyl diazoacetate is toxic and potentially explosive, requiring careful handling. The rhodium catalyst can be expensive. Simple acrylates can sometimes be poor substrates in certain catalytic systems.[11]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. orgosolver.com [orgosolver.com]
- 5. ppor.az [ppor.az]
- 6. ethyl cyclopent-3-ene-1-carboxylate | 21622-01-5 [chemicalbook.com]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Physical properties of Ethyl bicyclo[3.1.0]hexane-3-carboxylate
An In-Depth Technical Guide to the Physical Properties of Ethyl bicyclo[3.1.0]hexane-3-carboxylate
Introduction
This compound is a carbocyclic compound featuring a fused cyclopropane and cyclopentane ring system. As a bifunctional molecule containing both a bicyclic core and an ester group, it serves as a versatile chiral synthon and a valuable building block in medicinal chemistry. Its rigid bicyclic scaffold is a key structural motif in the development of selective metabotropic glutamate receptor (mGluR) agonists, which are investigated for their potential in treating central nervous system (CNS) disorders.[1] Furthermore, its utility extends to the synthesis of PROTACs (PROteolysis TArgeting Chimeras) as a protein degrader building block.[2]
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, characterization, and application in complex synthetic pathways. This guide provides a comprehensive overview of its key physical constants, spectroscopic profile, and the experimental protocols required for their verification, tailored for researchers and professionals in drug development.
Core Chemical and Physical Properties
The fundamental physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to purification and storage. The data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 1509328-66-8 | [2][3] |
| Molecular Formula | C₉H₁₄O₂ | [2][4] |
| Molecular Weight | 154.21 g/mol | [5][6] |
| Physical Form | Liquid | [6] |
| Purity (Typical) | ≥97% | [2][5][6] |
| Boiling Point | 200.4 ± 8.0 °C (at 760 mmHg) | [6] |
| Flash Point | 68.7 ± 6.0 °C | [6] |
| Storage Temperature | Room Temperature or 4°C | [2][6] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While the exact spectrum depends on the specific isomer and experimental conditions, the following describes the expected characteristic signals based on its structure and data from analogous bicyclo[3.1.0]hexane derivatives.[7][8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure. Key signals would include:
-
A quartet and a triplet in the upfield region (around 1.25 and 4.15 ppm, respectively) corresponding to the ethyl ester group (-OCH₂CH₃).
-
A series of multiplets in the aliphatic region (approx. 0.5-3.0 ppm) for the protons on the bicyclic core. The protons on the cyclopropane ring are expected to be the most upfield and will show characteristic geminal and cis/trans couplings. The proton at the C3 position, alpha to the carboxylate, would likely appear as a multiplet around 2.5-3.0 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map of the carbon skeleton.
-
A signal for the ester carbonyl carbon (C=O) would be observed significantly downfield, typically in the range of 170-175 ppm.
-
The carbon of the ethyl ester's methylene group (-OCH₂) would appear around 60 ppm.
-
Multiple signals in the upfield region (10-50 ppm) would correspond to the carbons of the bicyclic system, with the cyclopropyl carbons being the most upfield.
-
The ethyl group's methyl carbon (-CH₃) would be found at approximately 14 ppm.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
A strong, sharp absorption band around 1730-1750 cm⁻¹ is the most prominent feature, characteristic of the C=O stretch of the saturated ester.
-
C-H stretching vibrations for the sp³ hybridized carbons of the bicyclic and ethyl groups would appear just below 3000 cm⁻¹ .
-
C-O stretching of the ester group would be visible in the fingerprint region, typically around 1150-1250 cm⁻¹ .
-
Experimental Protocols for Property Determination
To ensure scientific integrity, physical properties should be verified in the laboratory. The following are standardized, reliable protocols for determining the key physical constants of liquid compounds like this compound.
Protocol for Boiling Point Determination (Thiele Tube Method)
This micro-scale method is ideal for determining the boiling point with a small sample volume, which is crucial when working with valuable synthetic intermediates.[10] The principle relies on matching the liquid's vapor pressure with the external pressure.
Methodology:
-
Sample Preparation: Place approximately 0.5 mL of the liquid into a small test tube (e.g., a 75x12 mm tube).
-
Capillary Tube Insertion: Take a capillary tube (sealed at one end) and place it into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Insert the assembly into a Thiele tube filled with mineral oil, ensuring the oil level is above the side arm. Gently heat the side arm of the Thiele tube with a micro-burner.[10][11]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a rapid, continuous stream of bubbles is observed.
-
Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12] Record this temperature.
Caption: Workflow for Boiling Point Determination.
Protocol for Density Measurement (Volumetric Method)
Density (ρ) is a fundamental property defined as mass per unit volume. This protocol provides a straightforward method using standard laboratory equipment.[13][14]
Methodology:
-
Initial Mass: Place a clean, dry graduated cylinder (e.g., 10 mL) on a digital balance and tare it, or record its mass (m₁).[15]
-
Volume Measurement: Carefully add a precise volume of this compound to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.
-
Final Mass: Place the graduated cylinder containing the liquid back on the balance and record the new mass (m₂).
-
Calculation:
-
Calculate the mass of the liquid: m_liquid = m₂ - m₁.
-
Calculate the density using the formula: ρ = m_liquid / Volume.
-
-
Replication: Repeat the measurement 2-3 times and average the results for accuracy.
Caption: Workflow for Density Measurement.
Protocol for Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how light propagates through a substance and is highly characteristic of a pure compound. It is temperature-dependent, so measurements are typically standardized to 20°C or 25°C.[16]
Methodology:
-
Instrument Preparation: Turn on the Abbe refractometer and the attached water bath or Peltier temperature controller, setting it to the desired temperature (e.g., 20°C).
-
Calibration: Clean the prism surfaces with ethanol or acetone and a soft lens tissue. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Place 1-2 drops of this compound onto the lower prism surface.
-
Measurement: Close the prisms and turn on the light source. Look through the eyepiece and turn the adjustment knob until the light and dark fields are sharply focused and intersect the crosshairs.
-
Reading: Read the refractive index value from the scale. Record the temperature at which the measurement was taken.[17]
-
Cleaning: Thoroughly clean the prisms immediately after use.
Protocol for Qualitative Solubility Testing
Solubility provides critical insights into the polarity and functional groups present in a molecule. A systematic approach is used to classify the compound.[18][19]
Methodology:
-
Initial Test (Water): In a small test tube, add ~20 mg of the compound to 0.5 mL of deionized water. Shake vigorously. If it dissolves, it is water-soluble. Test the resulting solution with litmus or pH paper.[20] Given its structure (an ester with 9 carbons), it is expected to be insoluble in water.
-
Acid/Base Tests (if water-insoluble):
-
5% NaOH: To a fresh sample, add 0.5 mL of 5% NaOH solution. Shake well. Solubility indicates an acidic functional group. Esters can hydrolyze in NaOH, especially with heating, but typically do not dissolve in cold, dilute base.
-
5% NaHCO₃: To a fresh sample, add 0.5 mL of 5% NaHCO₃ solution. This is a weaker base used to distinguish strong acids (like carboxylic acids) from weak acids. No solubility is expected.
-
5% HCl: To a fresh sample, add 0.5 mL of 5% HCl solution. Shake well. Solubility indicates a basic functional group (e.g., an amine). No solubility is expected.
-
-
Strong Acid Test: If the compound is insoluble in all the above, test its solubility in cold, concentrated sulfuric acid (H₂SO₄). Compounds containing oxygen (like esters) are typically soluble in concentrated H₂SO₄ due to protonation.[20] This test should yield a positive result.
Caption: Logical Flow for Solubility Classification.
Conclusion
This compound is a liquid at room temperature with a boiling point just over 200°C. Its structural features, confirmed through spectroscopic analysis, make it an important intermediate in synthetic chemistry. While key physical data like density and refractive index require experimental determination, the standardized protocols provided in this guide offer a robust framework for their accurate measurement. A comprehensive characterization of these physical properties is the foundation for reliable and reproducible research and development.
References
- 1. scispace.com [scispace.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 1509328-66-8 [amp.chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. US20100286442A1 - Novel method for preparing pregabalin - Google Patents [patents.google.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chymist.com [chymist.com]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 14. wjec.co.uk [wjec.co.uk]
- 15. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 16. knowledge.reagecon.com [knowledge.reagecon.com]
- 17. mt.com [mt.com]
- 18. scribd.com [scribd.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. www1.udel.edu [www1.udel.edu]
Spectroscopic Data for Ethyl Bicyclo[3.1.0]hexane-3-carboxylate: An In-depth Technical Guide
Introduction
Ethyl bicyclo[3.1.0]hexane-3-carboxylate is a saturated bicyclic ester of significant interest in synthetic organic chemistry and drug discovery. Its rigid, strained bicyclo[3.1.0]hexane core provides a unique three-dimensional scaffold that is increasingly utilized in the design of conformationally restricted analogues of biologically active molecules.[1][2][3][4] The precise characterization of this molecule is paramount for its application in these fields, with spectroscopic techniques providing the definitive structural elucidation.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of established spectroscopic principles and analysis of closely related structures found in the literature. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important molecular scaffold.
Molecular Structure and Stereochemistry
The structure of this compound, with the IUPAC systematic numbering, is presented below. The bicyclo[3.1.0]hexane system consists of a cyclopentane ring fused to a cyclopropane ring. This fusion introduces significant ring strain, which influences the molecule's reactivity and its spectroscopic characteristics.[2] The ethyl ester group at the C3 position can exist in either an endo or exo configuration relative to the cyclopropane ring. This guide will consider the general features applicable to both diastereomers, noting where significant differences may arise.
Figure 1: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide detailed information about the connectivity and stereochemistry of the molecule.
Experimental Protocol: NMR Data Acquisition
1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), as it is a good solvent for many organic compounds and its residual proton signal is easily identifiable.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. To ensure homogeneity of the magnetic field, the sample height in the tube should be at least 4 cm.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16, to achieve a good signal-to-noise ratio.
-
The residual solvent peak of CDCl₃ at δ 7.26 ppm is used as an internal reference.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as the natural abundance of ¹³C is low.
-
The central peak of the CDCl₃ triplet at δ 77.16 ppm is used as an internal reference.
-
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is expected to be complex due to the rigid, non-planar structure, leading to diastereotopic protons and complex coupling patterns. The chemical shifts are influenced by the ring strain and the electronegativity of the ester group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H3 | 2.5 - 2.9 | m | - | 1H |
| H1, H5 | 1.8 - 2.2 | m | - | 2H |
| H2, H4 (endo & exo) | 1.2 - 1.9 | m | - | 4H |
| H6 (endo & exo) | 0.5 - 1.2 | m | - | 2H |
| -O-CH₂ -CH₃ | 4.1 - 4.3 | q | ~7.1 | 2H |
| -O-CH₂-CH₃ | 1.2 - 1.4 | t | ~7.1 | 3H |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Ethyl Ester Protons: The quartet at δ 4.1-4.3 ppm and the triplet at δ 1.2-1.4 ppm are characteristic signals for an ethyl ester group. The quartet arises from the methylene protons adjacent to the oxygen atom, split by the three methyl protons. The triplet is from the methyl protons, split by the two methylene protons.
-
Methine Proton (H3): The proton at the carbon bearing the ester group (C3) is expected to be deshielded and appear in the range of δ 2.5-2.9 ppm. Its multiplicity will be complex due to coupling with the adjacent methylene protons (H2 and H4).
-
Bridgehead Protons (H1, H5): The bridgehead protons are also expected to be in a relatively deshielded region (δ 1.8-2.2 ppm) due to their position in the strained ring system.
-
Cyclopentane Methylene Protons (H2, H4): The methylene protons on the five-membered ring will be diastereotopic, leading to complex multiplets in the aliphatic region (δ 1.2-1.9 ppm).
-
Cyclopropane Methylene Protons (H6): The protons on the cyclopropane ring are significantly shielded due to the ring current effect of the three-membered ring and are expected to appear at a higher field (δ 0.5-1.2 ppm).
Figure 2: Predicted ¹H NMR chemical shift regions for this compound.
Predicted ¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | 173 - 176 |
| -O-C H₂-CH₃ | 60 - 62 |
| C3 | 40 - 45 |
| C1, C5 | 30 - 38 |
| C2, C4 | 25 - 33 |
| C6 | 15 - 22 |
| -O-CH₂-C H₃ | 13 - 15 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear at the lowest field, in the range of δ 173-176 ppm.
-
Ester Alkoxy Carbons: The methylene carbon of the ethyl group attached to the oxygen will be found around δ 60-62 ppm, while the terminal methyl carbon will be at a much higher field, around δ 13-15 ppm.
-
Bicyclic Ring Carbons: The chemical shifts of the carbons in the bicyclic system are influenced by ring strain and substitution. The methine carbon C3, attached to the electron-withdrawing ester group, will be deshielded relative to the other ring carbons (δ 40-45 ppm). The bridgehead carbons (C1 and C5) are expected in the δ 30-38 ppm range. The methylene carbons of the five-membered ring (C2 and C4) will likely appear between δ 25-33 ppm. The cyclopropyl methylene carbon (C6) will be the most shielded of the ring carbons, appearing at a high field (δ 15-22 ppm).[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the ester group and the C-H bonds of the bicyclic framework.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Setup and Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
-
Predicted IR Spectroscopic Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (sp³ hybridized) | 2850 - 3000 | Strong |
| C=O stretch (ester) | ~1735 | Strong, Sharp |
| C-O stretch (ester) | 1150 - 1250 | Strong |
| C-H bend (methylene) | ~1465 | Medium |
Interpretation of the Predicted IR Spectrum:
-
C-H Stretching: A strong, broad absorption band between 2850 and 3000 cm⁻¹ is characteristic of C-H stretching vibrations of the sp³ hybridized carbons in the bicyclic ring and the ethyl group.
-
Carbonyl Stretching: A very strong and sharp absorption peak around 1735 cm⁻¹ is the most prominent feature in the spectrum and is characteristic of the C=O stretching vibration of a saturated ester.[6][7][8]
-
C-O Stretching: A strong absorption in the 1150-1250 cm⁻¹ region is indicative of the C-O single bond stretching of the ester group.
-
Methylene Bending: A medium intensity band around 1465 cm⁻¹ corresponds to the scissoring (bending) vibration of the CH₂ groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Impact (EI) ionization at 70 eV is a standard method for small molecules, which typically induces significant fragmentation.
-
Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₉H₁₄O₂. The molecular weight is 154.21 g/mol .
Expected Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺): A peak at m/z = 154 corresponding to the molecular ion [C₉H₁₄O₂]⁺ may be observed, though it might be weak due to the strained nature of the bicyclic system, which can lead to facile fragmentation.
-
Loss of Ethoxy Group (-OCH₂CH₃): A significant fragment at m/z = 109, corresponding to the loss of the ethoxy radical (•OCH₂CH₃).
-
Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z = 125, resulting from the loss of an ethyl radical (•CH₂CH₃).
-
McLafferty Rearrangement: While less common for cyclic esters, a McLafferty-type rearrangement could potentially lead to a fragment at m/z = 110.
-
Fragments from the Bicyclic Ring: Cleavage of the bicyclic ring can lead to a complex pattern of smaller fragments in the lower m/z region. Common losses would include ethylene (C₂H₄, 28 Da) and other small hydrocarbon fragments.[9][10]
Figure 3: Plausible mass spectrometry fragmentation pathways for this compound.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The unique structural features of the strained bicyclo[3.1.0]hexane ring system, combined with the ethyl ester functionality, give rise to a distinct spectroscopic fingerprint. The provided experimental protocols offer a robust framework for obtaining high-quality data for this and similar molecules. This comprehensive spectroscopic analysis is essential for the unambiguous characterization and quality control of this compound in research and development settings.
References
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- 2. benchchem.com [benchchem.com]
- 3. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03790J [pubs.rsc.org]
- 4. New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to Bicyclo[3.1.0]hexane Systems: Synthesis, Reactivity, and Applications
Introduction
The bicyclo[3.1.0]hexane framework, a unique structural motif characterized by the fusion of a cyclopentane and a cyclopropane ring, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its inherent ring strain and rigid, three-dimensional architecture impart distinct chemical reactivity and conformational preferences, making it a valuable scaffold for the development of novel therapeutics and a compelling target for synthetic chemists. This guide provides a comprehensive overview of the synthesis, reactivity, conformational analysis, and applications of bicyclo[3.1.0]hexane systems, with a focus on providing practical insights for researchers, scientists, and drug development professionals.
The bicyclo[3.1.0]hexane core is a prevalent feature in a number of natural products and synthetic bioactive compounds.[1][2] Its rigid structure allows for the precise positioning of pharmacophoric elements in three-dimensional space, a desirable characteristic in modern drug design which increasingly emphasizes non-planar structures.[3] This guide will delve into the key methodologies for constructing this bicyclic system, explore its characteristic chemical transformations, and highlight its successful application in the discovery of potent and selective therapeutic agents.
I. Synthesis of the Bicyclo[3.1.0]hexane Core
The construction of the bicyclo[3.1.0]hexane skeleton can be broadly categorized into strategies that form the three-membered ring onto a pre-existing five-membered ring, and those that construct the five-membered ring from a precursor already containing a cyclopropane. Key methods include intramolecular cyclopropanation, cycloaddition reactions, and various cyclization strategies.
Intramolecular Cyclopropanation Reactions
Intramolecular cyclopropanation is a powerful and widely employed strategy for the stereoselective synthesis of bicyclo[3.1.0]hexane systems. These reactions typically involve the generation of a carbene or carbenoid species that subsequently adds to a tethered alkene.
1.1.1 Transition Metal-Catalyzed Cyclopropanation
Dirhodium(II) catalysts are particularly effective in promoting the intramolecular cyclopropanation of diazo compounds.[3][4] The choice of catalyst and reaction conditions can provide high levels of diastereoselectivity, allowing for the selective formation of either the exo or endo isomer.[3][4] For instance, the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be achieved with very low catalyst loadings (0.005 mol %) of a dirhodium(II) catalyst.[3][4]
A noteworthy development is the use of copper(I)/secondary amine cooperative catalysis for the intramolecular radical cyclopropanation of unactivated alkenes with the α-methylene group of aldehydes serving as the C1 source.[5] This method enables the construction of bicyclo[3.1.0]hexane skeletons bearing sterically demanding vicinal all-carbon quaternary stereocenters with high efficiency and enantioselectivity.[5]
ngcontent-ng-c1205671314="" class="ng-star-inserted">Experimental Protocol: Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation
To a solution of the appropriate 2,5-dihydropyrrole derivative (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) is added the dirhodium(II) catalyst (0.005 - 1 mol %).
A solution of ethyl diazoacetate (EDA) in the same solvent is then added slowly to the reaction mixture at a controlled temperature (e.g., 25-90 °C).
The reaction is monitored by TLC or ¹H NMR for the disappearance of the starting material.
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired 3-azabicyclo[3.1.0]hexane-6-carboxylate. The choice of rhodium catalyst, such as Rh₂(OAc)₄ or Rh₂(esp)₂, can influence the exo/endo selectivity.
1.1.2 Base-Mediated Intramolecular Cyclopropanation
An alternative to metal-catalyzed methods is the use of a strong, hindered base to effect intramolecular cyclopropanation. For example, treatment of (R)-1,2-epoxyhex-5-ene with a catalytic amount of lithium 2,2,6,6-tetramethylpiperidide (LTMP) leads to the formation of the corresponding bicyclo[3.1.0]hexan-1-ol.[6] This reaction proceeds via α-lithiation of the epoxide followed by an intramolecular SN2' reaction.[6]
A highly efficient and stereoselective intramolecular cyclopropanation has also been achieved through a triethylaluminum (Et₃Al)-mediated epoxide opening-cyclopropanation reaction.[7][8] This transformation provides highly functionalized bicyclo[3.1.0]hexane systems with perfect endo selectivity for hydrogen or fluorine substituents.[7][8]
Cycloaddition Reactions
[3+2] Annulation reactions have emerged as a convergent and powerful strategy for the synthesis of bicyclo[3.1.0]hexanes. This approach involves the reaction of a three-carbon component with a two-carbon component to construct the five-membered ring.
A notable example is the photoredox-catalyzed (3+2) annulation of cyclopropenes with aminocyclopropanes.[1][2][9] This method allows for the synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center with high diastereoselectivity.[1][2][9] The reaction can be catalyzed by either an organic photosensitizer or an iridium complex under blue LED irradiation.[1][2][9]
Similarly, 1,3-dipolar cycloaddition reactions of cyclopropenes with stable azomethine ylides provide a reliable route to bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane.[10][11]
II. Reactivity of Bicyclo[3.1.0]hexane Systems
The strained cyclopropane ring is the focal point of reactivity in the bicyclo[3.1.0]hexane system. Ring-opening reactions, driven by the release of ring strain, are a characteristic feature of this scaffold and can be initiated under a variety of conditions.
Ring-Opening Reactions
The cleavage of the cyclopropane ring can be achieved under acidic, basic, or radical conditions, often with a high degree of regio- and stereoselectivity. The outcome of the ring-opening is highly dependent on the nature of the substituents on the bicyclic core and the reaction conditions employed.
2.1.1 Acid- and Base-Mediated Ring Opening
In the presence of activating groups such as ketones or esters, the cyclopropane ring of a bicyclo[3.1.0]hexane can be opened by nucleophiles. For example, the methanolysis of a bicyclo[3.1.0]hexane bearing a ketone and an ester on the cyclopropane ring can lead to either a 4-methoxycyclohexane under acidic conditions or a 3-methoxymethylcyclopentanone under basic conditions.[12][13][14] This highlights the ability to selectively cleave one of the two activated cyclopropane bonds based on the reaction medium.[12][13][14]
Reactions with strong acids like fluorosulphuric acid can also induce cyclopropane ring opening in bicyclo[3.1.0]hexan-3-ols, leading to the formation of cyclopentenium ions.[15]
2.1.2 Radical-Mediated Ring Opening
The 1-bicyclo[3.1.0]hexanylmethyl radical can undergo ring opening through two distinct pathways: fission of the shared (endo) bond, leading to a ring-expansion to a methylenecyclohexane, or cleavage of the bond exo to the cyclopentyl ring, resulting in a 2-methyl-methylenecyclopentane.[16] The selectivity of this fragmentation can be controlled by the choice of the trapping agent.[16]
III. Conformational Analysis
The rigid bicyclo[3.1.0]hexane framework significantly restricts the conformational freedom of the five-membered ring. The cyclopentane portion of the molecule typically adopts a boat-like conformation.[17][18] This conformational preference has important implications for the biological activity of bicyclo[3.1.0]hexane-containing molecules, particularly in the context of nucleoside analogues where the conformation of the sugar moiety is critical for receptor binding.[19]
For instance, in carbocyclic nucleosides built on a bicyclo[3.1.0]hexane template, the "Northern" conformation (where the cyclopropane is fused to the C2' and C3' positions of the pseudosugar) tends to favor an anti glycosyl torsion angle, while the "Southern" conformation (fusion at C3' and C4') prefers a syn orientation.[19] Antiviral activity has been predominantly associated with the Northern conformers.[19]
IV. Applications in Drug Discovery and Medicinal Chemistry
The unique structural and conformational properties of the bicyclo[3.1.0]hexane scaffold have made it a privileged motif in drug discovery. Its ability to serve as a rigid bioisostere for other cyclic systems, such as cyclohexane or ribose, has been exploited in the design of potent and selective ligands for a variety of biological targets.[20]
Metabotropic Glutamate Receptor (mGluR) Agonists
The bicyclo[3.1.0]hexane core is a key structural feature of several potent and selective agonists of metabotropic glutamate receptors 2 and 3 (mGluR2/3).[7][8][21][22] These receptors are promising targets for the treatment of central nervous system (CNS) disorders. Eglumegad (LY354740) is a well-known example of an mGluR2/3 agonist that incorporates the bicyclo[3.1.0]hexane scaffold as a rigidified analogue of L-glutamate.[20]
Cannabinoid Receptor (CB2) Agonists
The cannabinoid receptor type 2 (CB2) agonist APD371, which has been investigated for the treatment of chronic pain, features a bicyclo[3.1.0]hexane fragment fused to a pyrazole ring.[20]
Adenosine Receptor Ligands
The bicyclo[3.1.0]hexane system has been successfully employed as a replacement for the ribose moiety in nucleosides to develop potent and selective ligands for adenosine receptors.[23][24][25] This strategy has led to the discovery of A₃ adenosine receptor agonists with potential applications in the treatment of inflammation and cancer.[24][25]
Other Therapeutic Areas
The versatility of the bicyclo[3.1.0]hexane scaffold is further demonstrated by its incorporation into molecules targeting a diverse range of biological systems. These include inhibitors of diglyceride acyltransferase (DGAT1) for the potential treatment of obesity,[20] and conformationally restricted GABA analogues that act as selective inhibitors of the GABA transporter BGT-1.[26] Furthermore, derivatives of 3-azabicyclo[3.1.0]hexane have been explored as opioid receptor antagonists and have shown potential in treating conditions like irritable bowel syndrome.[27]
| Compound/Drug Candidate | Therapeutic Target | Potential Application | Reference |
| Eglumegad (LY354740) | mGluR2/3 Agonist | Anxiety, Drug Addiction | [20] |
| APD371 | CB2 Agonist | Chronic Pain | [20] |
| (N)-Methanocarba Nucleosides | A₃ Adenosine Receptor Agonists | Inflammation, Cancer | [24][25] |
| DGAT1 Inhibitor | Diglyceride Acyltransferase 1 | Obesity | [20] |
| Conformationally Restricted GABA Analogue | BGT-1 Inhibitor | Neurological Disorders | [26] |
Conclusion
The bicyclo[3.1.0]hexane system stands as a testament to the power of strained ring systems in enabling novel chemical reactivity and providing unique scaffolds for drug discovery. The synthetic methodologies for its construction have matured to a point where a wide array of functionalized derivatives can be accessed with high levels of stereocontrol. The predictable and often selective ring-opening reactions of this bicyclic framework offer further opportunities for synthetic diversification. As our understanding of the interplay between three-dimensional molecular shape and biological function continues to grow, the rigid and conformationally defined nature of the bicyclo[3.1.0]hexane core will undoubtedly ensure its continued prominence in the design and synthesis of the next generation of therapeutic agents.
References
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- 2. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 10. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 11. d-nb.info [d-nb.info]
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- 13. pubs.acs.org [pubs.acs.org]
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- 15. Cyclopropane ring opening of bicyclo[3.1.0]hexan-3-ols in fluorosulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. sites.socsci.uci.edu [sites.socsci.uci.edu]
- 17. A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
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- 21. Methods for the Preparation of Highly Functionalized Bicyclo [3.1.0] hexane mGluR2/3 Agonists [jstage.jst.go.jp]
- 22. scispace.com [scispace.com]
- 23. preprints.org [preprints.org]
- 24. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure-Affinity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Value of the Bicyclo[3.1.0]hexane Scaffold
An In-Depth Technical Guide to the Stereochemistry of Ethyl Bicyclo[3.1.0]hexane-3-carboxylate
This guide provides a comprehensive technical overview of the stereochemical intricacies of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the underlying principles governing the molecule's three-dimensional structure, synthesis, and characterization. We will explore why specific conformations are favored, how stereoisomers are selectively synthesized, and the analytical techniques required to unambiguously determine their structure, grounding these discussions in the context of modern drug discovery where such rigid scaffolds are invaluable.
The bicyclo[3.1.0]hexane ring system is a conformationally restricted carbocyclic scaffold of significant interest in medicinal chemistry. Its rigid, three-dimensional structure serves as an excellent bioisostere for other cyclic systems, such as the furanose ring in nucleosides, or as a means to lock flexible pharmacophores into a single, bioactive conformation.[1][2][3] By replacing a flexible ring with this rigid core, chemists can reduce the entropic penalty of receptor binding, often leading to enhanced potency and selectivity.[3][4] this compound represents a fundamental building block within this class, possessing the core bicyclic system and a key functional handle—the ethyl ester—for further chemical elaboration. Understanding its stereochemistry is paramount to harnessing its full potential in rational drug design.
PART 1: Fundamental Stereochemistry and Conformational Landscape
The stereochemical identity of this compound is defined by the chiral centers inherent to the bicyclic system and the relative orientation of the substituent at the C3 position.
Inherent Chirality and Stereoisomers
The bicyclo[3.1.0]hexane skeleton is intrinsically chiral, with stereocenters located at the two bridgehead carbons, C1 and C5. The fusion of the cyclopropane and cyclopentane rings creates a rigid structure where the substituents on the five-membered ring can be oriented either endo (pointing towards the cyclopropane ring) or exo (pointing away from it).
For this compound, the primary stereochemical consideration is the orientation of the ethyl carboxylate group at C3. This gives rise to two diastereomers:
-
endo-Ethyl bicyclo[3.1.0]hexane-3-carboxylate: The ester group is on the same face of the cyclopentane ring as the cyclopropane.
-
exo-Ethyl bicyclo[3.1.0]hexane-3-carboxylate: The ester group is on the opposite face.
Each of these diastereomers is chiral and exists as a pair of enantiomers. The specific enantiomer is defined by the absolute configuration (R/S) at the chiral centers (C1, C3, and C5).
Caption: Relationship between the stereoisomers of the title compound.
The Predominant Boat Conformation
Unlike cyclohexane, which favors a chair conformation, the bicyclo[3.1.0]hexane skeleton preferentially adopts a boat-like conformation .[5][6] This preference is a direct consequence of the fused three-membered ring, which forces the C1 and C5 bridgehead carbons, along with C6, to be coplanar. This constraint flattens the five-membered ring system compared to cyclopentane, making a boat-like arrangement more stable than a highly strained chair.[1][5] Computational studies, including Density Functional Theory (DFT), and experimental evidence from X-ray crystallography and electron diffraction have consistently confirmed that the boat conformer is the energetic minimum.[1][6][7][8]
This fixed conformation is a key asset in drug design. It precisely orients substituents in three-dimensional space, allowing for the design of ligands with specific vector orientations to match receptor binding pockets.
Caption: The favored boat conformation of the bicyclo[3.1.0]hexane core.
PART 2: Stereocontrolled Synthesis Strategies
The synthesis of specific stereoisomers of this compound requires careful control over the cyclopropanation reaction and, for enantiopure products, the use of chiral auxiliaries, catalysts, or starting materials.
Core Synthesis via Cyclopropanation
The most common and direct method for constructing the bicyclo[3.1.0]hexane skeleton is the cyclopropanation of a cyclopentene precursor. For the title compound, a logical precursor would be ethyl cyclopent-3-ene-1-carboxylate. The key step involves the addition of a carbene or carbenoid across the double bond.
A well-established method involves the intramolecular cyclopropanation of a diazo compound, which has been used to prepare key bicyclo[3.1.0]hexan-2-one derivatives that serve as precursors to a wide range of analogues.[9][10]
Representative Protocol: Rhodium-Catalyzed Cyclopropanation
This protocol is a representative example adapted from methodologies used for similar bicyclic systems.
-
Precursor Synthesis: Ethyl cyclopent-3-ene-1-carboxylate is synthesized via standard methods.
-
Diazo Transfer: The corresponding α-diazo ester is prepared. A common method involves reacting the precursor ester with a diazo transfer reagent like tosyl azide under basic conditions.
-
Intramolecular Cyclopropanation: The diazo compound is dissolved in a non-polar solvent (e.g., dichloromethane or toluene). A catalytic amount of a rhodium(II) catalyst, such as Rh₂(OAc)₄, is added. The mixture is stirred, often at room temperature, until nitrogen evolution ceases and TLC analysis confirms the consumption of the starting material.
-
Workup and Purification: The reaction mixture is filtered through a pad of silica gel to remove the catalyst, and the solvent is removed under reduced pressure. The crude product, a mixture of endo and exo diastereomers, is then purified by column chromatography.
The diastereoselectivity (endo vs. exo) of the cyclopropanation is influenced by the catalyst and the steric and electronic properties of the substrate. For many bicyclo[3.1.0]hexane systems, the exo product is sterically favored.
Caption: General synthetic workflow for the title compound.
Enantioselective Approaches
To access single enantiomers, which is critical for developing chiral drugs, several strategies can be employed:
-
Chiral Starting Materials: Syntheses starting from enantiopure precursors, such as L-ribose, have been successfully used to produce optically active bicyclo[3.1.0]hexane derivatives for nucleoside analogues.[9][11]
-
Chiral Catalysis: The use of chiral rhodium or copper catalysts for the cyclopropanation step can induce asymmetry, leading to an enantiomeric excess of one isomer.
-
Enzymatic Resolution: Lipase-catalyzed kinetic resolution has been effectively used to separate diastereoisomers of chiral bicyclo[3.1.0]hexane derivatives, yielding compounds with high enantiomeric purity.[12]
-
Chiral Chromatography: For racemic mixtures, preparative chiral HPLC is a powerful, albeit often expensive, method for separating the final enantiomers.[10][13]
PART 3: Analytical and Spectroscopic Characterization
Confirming the stereochemistry of the synthesized products is a critical, multi-step process requiring a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for determining the relative stereochemistry (endo vs. exo).
-
¹H NMR: The coupling constants (J-values) between protons on the bicyclic ring are highly dependent on their dihedral angles. The characteristic J-values for endo and exo protons relative to their neighbors can often distinguish between the diastereomers.
-
Nuclear Overhauser Effect (NOE): 1D or 2D NOE (e.g., NOESY) experiments are definitive for assigning relative stereochemistry. For the exo isomer, an NOE correlation would be expected between the proton at C3 and the exo protons at C2 and C4. For the endo isomer, correlations would be seen with the endo protons.
-
Lanthanide Shift Reagents: In cases of severe signal overlap in the ¹H NMR spectrum, adding a lanthanide shift reagent (e.g., Eu(fod)₃) can help resolve the signals. The magnitude of the induced shift is dependent on the distance of each proton from the coordination site (the ester's carbonyl oxygen), providing further evidence for the relative configuration of the asymmetric centers.[14]
| Technique | Purpose | Key Information Gleaned |
| ¹H NMR | Structural Elucidation | Chemical shifts, coupling constants (J-values) to infer dihedral angles. |
| ¹³C NMR | Carbon Skeleton | Confirms the number and type of carbon atoms in the molecule. |
| NOESY/ROE SY | Relative Stereochemistry | Detects through-space correlations between protons to assign endo/exo configuration. |
| X-ray Crystallography | Absolute Stereochemistry | Unambiguous 3D structure in the solid state, bond lengths, and angles.[5][15] |
| Chiral HPLC/GC | Enantiomeric Purity | Separates and quantifies the enantiomers in a mixture.[13] |
X-Ray Crystallography
For unambiguous proof of structure, single-crystal X-ray diffraction is the gold standard. It provides a precise three-dimensional map of the molecule in the solid state, confirming the boat conformation, the endo/exo orientation of the substituent, and, if a chiral reference is present, the absolute stereochemistry.[3][5][12]
PART 4: Application in Stereospecific Drug Design
The true value of the bicyclo[3.1.0]hexane scaffold is realized when it is incorporated into larger molecules to enforce a specific, biologically active conformation.
Conformational Restriction as a Design Principle
Many drug molecules are flexible and can adopt numerous conformations in solution. However, typically only one of these is the "bioactive conformation" that fits optimally into the target receptor. By incorporating the this compound moiety (or a derivative), medicinal chemists can lock a portion of the molecule into the known boat conformation. This pre-organization can significantly increase binding affinity by minimizing the entropic cost of binding.
This principle has been successfully applied in the development of potent and selective ligands for various receptors:
-
Adenosine and P2Y Receptors: The bicyclo[3.1.0]hexane system serves as a rigid mimic of the ribose sugar in nucleosides, locking the molecule in a specific "North" (N) conformation that has been associated with high potency at A₃ adenosine receptors.[2][3][11]
-
Metabotropic Glutamate Receptors (mGluR): Rigid bicyclo[3.1.0]hexane-based amino acids, such as LY354740, are potent and selective mGluR2/3 agonists.[10] The rigid scaffold mimics the extended conformation of glutamate required for binding.
-
GABA Transporter (BGT-1) Inhibitors: The bicyclo[3.1.0]hexane backbone was used to rigidly constrain a GABA analogue, leading to the development of the first highly potent and selective BGT-1 inhibitor.[4]
Caption: Conformational restriction enhances binding affinity.
Conclusion
This compound is more than a simple cyclic ester; it is a stereochemically rich building block with significant potential for sophisticated drug design. Its defining features—a rigid, boat-like conformation and distinct endo and exo diastereomers—provide a robust platform for creating spatially well-defined molecules. A thorough understanding and application of stereocontrolled synthesis and rigorous analytical characterization are essential for any researcher aiming to leverage this valuable scaffold to develop the next generation of potent and selective therapeutics.
References
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- 4. Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 9. tandfonline.com [tandfonline.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis of ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxy-bicyclo[3.1.0]hexane-carboxylate from L-ribose: a versatile chiral synthon for preparation of adenosine and P2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. iapc-obp.com [iapc-obp.com]
- 14. Lanthanoid-induced shifts as a configurational tool for some bicyclo[3.1.0] hexane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Methodological & Application
The Strategic Utility of Ethyl Bicyclo[3.1.0]hexane-3-carboxylate in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the strategic deployment of conformationally constrained scaffolds is paramount for the rational design of complex molecular architectures, particularly in the realm of medicinal chemistry. Among these, the bicyclo[3.1.0]hexane framework has emerged as a privileged motif, imparting rigid three-dimensional topographies that can enhance binding affinity and selectivity for biological targets. Ethyl bicyclo[3.1.0]hexane-3-carboxylate, as a readily accessible and versatile building block, serves as a cornerstone for the synthesis of a diverse array of bioactive molecules, most notably carbocyclic nucleoside analogues with potent antiviral properties. This technical guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
I. Synthesis of the Bicyclo[3.1.0]hexane Core: A Gateway to Conformationally Locked Systems
The construction of the bicyclo[3.1.0]hexane skeleton is a critical first step in leveraging its synthetic potential. A common and efficient strategy involves an intramolecular cyclopropanation reaction. While a direct, high-yielding synthesis of this compound is not extensively detailed in readily available literature, a closely related and illustrative synthesis is that of (-)-(1S,5R)-ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate. This synthesis provides foundational knowledge for accessing the bicyclo[3.1.0]hexane core.
A key method for constructing a related bicyclo[3.1.0]hexane system involves a tandem alkylation and lactonization sequence starting from diethyl malonate and epichlorohydrin.[1] This approach establishes the fused cyclopropane and five-membered ring system in a highly stereocontrolled manner.
Mechanistic Insights: The Tandem Alkylation-Lactonization
The formation of the bicyclo[3.1.0]hexane core from diethyl malonate and epichlorohydrin is a testament to the power of tandem reactions in streamlining synthetic sequences. The reaction is initiated by the deprotonation of diethyl malonate by a strong base, typically sodium ethoxide, to generate a nucleophilic enolate. This enolate then participates in an SN2 reaction with epichlorohydrin, opening the epoxide ring. The resulting alkoxide intermediate then undergoes an intramolecular SN2 reaction, displacing the chloride and forming the cyclopropane ring. Subsequent intramolecular transesterification leads to the formation of the γ-lactone, yielding the bicyclic core. The stereochemistry of the starting epichlorohydrin dictates the absolute configuration of the final product.
Caption: Synthetic pathway to a bicyclo[3.1.0]hexane derivative.
II. Application in the Synthesis of Carbocyclic Nucleoside Analogues
The primary and most significant application of the bicyclo[3.1.0]hexane framework, for which this compound is a key precursor, lies in the synthesis of conformationally locked carbocyclic nucleosides.[2][3] These molecules are analogues of natural nucleosides where the furanose ring is replaced by a bicyclo[3.1.0]hexane system. This rigid scaffold locks the molecule in a specific "North" or "South" conformation, which can lead to enhanced binding to viral enzymes and improved antiviral activity.[2]
The ethyl ester functionality at the 3-position serves as a versatile handle for further chemical transformations, allowing for the introduction of the requisite hydroxymethyl group and subsequent coupling with nucleobases.
General Synthetic Workflow for Carbocyclic Nucleosides
The transformation of this compound derivatives into carbocyclic nucleosides typically follows a well-defined synthetic sequence. This workflow highlights the strategic importance of the bicyclic ester as a starting material.
Caption: General workflow for synthesizing carbocyclic nucleosides.
Protocol: Synthesis of a Carbocyclic Nucleoside Precursor
The following protocol is adapted from the synthesis of a key intermediate for l-bicyclo[3.1.0]hexenyl carbanucleosides and illustrates the initial steps in transforming the bicyclic ester.[1]
Step 1: Reduction of the Ester
-
To a stirred solution of the ethyl bicyclo[3.1.0]hexane carboxylate derivative (1.0 eq) in anhydrous dichloromethane (0.2 M) at -78 °C under an inert atmosphere, add diisobutylaluminum hydride (DIBAL-H, 1.1 eq, 1.0 M solution in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction by the successive addition of methanol (1.0 vol eq relative to DIBAL-H solution), hexanes (2.0 vol eq), and ethyl acetate (2.0 vol eq).
-
Allow the resulting mixture to warm to room temperature and stir overnight.
-
Filter the mixture through a pad of Celite®, wash the filter cake with dichloromethane, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the corresponding primary alcohol.
Step 2: Protection of the Primary Alcohol
-
To a solution of the alcohol (1.0 eq) and imidazole (2.0 eq) in anhydrous dichloromethane (0.5 M) at 0 °C, add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.0 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Extract the reaction mixture with dichloromethane.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the TBDPS-protected intermediate.
| Step | Reagents and Conditions | Typical Yield | Reference |
| Ester Reduction | DIBAL-H, CH2Cl2, -78 °C | 85-95% | [1] |
| Alcohol Protection | TBDPSCl, Imidazole, CH2Cl2, rt | 90-98% | [1] |
The Crucial Mitsunobu Coupling
A key step in the synthesis of carbocyclic nucleosides from the bicyclo[3.1.0]hexane core is the Mitsunobu reaction. This reaction allows for the stereospecific introduction of the nucleobase at a secondary alcohol position, typically with inversion of configuration. The success of this reaction is critical for obtaining the desired biologically active stereoisomer.
III. Stereoselectivity in Bicyclo[3.1.0]hexane Chemistry
The rigid nature of the bicyclo[3.1.0]hexane system often leads to high levels of stereoselectivity in subsequent reactions. The fused cyclopropane ring effectively blocks one face of the five-membered ring, directing incoming reagents to the opposite, less sterically hindered face. This inherent facial bias is a significant advantage in the synthesis of enantiomerically pure compounds. For instance, reductions of ketone functionalities on the bicyclic core often proceed with high diastereoselectivity.
IV. Emerging Applications and Future Outlook
While the synthesis of antiviral agents remains the most prominent application of this compound and its derivatives, the unique conformational properties of this scaffold suggest its potential in other areas of medicinal chemistry. The rigid framework can be used to design novel ligands for G-protein coupled receptors (GPCRs) and other protein targets where a specific three-dimensional arrangement of pharmacophoric groups is required for activity. Furthermore, the strained cyclopropane ring can participate in ring-opening reactions, providing access to functionalized cyclopentane and cyclohexane derivatives that may not be readily accessible through other synthetic routes.[4]
The continued exploration of stereoselective synthetic methods to access variously substituted bicyclo[3.1.0]hexane derivatives will undoubtedly expand the utility of this valuable building block in the discovery of new therapeutic agents.
V. Conclusion
This compound is a synthetically valuable building block that provides access to the conformationally constrained bicyclo[3.1.0]hexane scaffold. Its primary application lies in the synthesis of carbocyclic nucleoside analogues with significant antiviral activity. The synthetic routes to and from this intermediate are characterized by stereocontrolled transformations that take advantage of the inherent structural features of the bicyclic system. The detailed protocols and mechanistic understanding presented herein are intended to empower researchers to effectively utilize this versatile molecule in their synthetic endeavors, paving the way for the discovery of novel and potent therapeutic agents.
References
- 1. Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides via a lipase-catalyzed asymmetric acetylation. Characterization of an unusual acetal byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sites.socsci.uci.edu [sites.socsci.uci.edu]
Introduction: The Strategic Importance of the Bicyclo[3.1.0]hexane Scaffold
An In-Depth Guide to the Reaction Mechanisms and Synthetic Utility of Ethyl Bicyclo[3.1.0]hexane-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
The bicyclo[3.1.0]hexane ring system is a structurally intriguing and synthetically valuable scaffold that holds a prominent place in modern organic chemistry and drug discovery.[1] Characterized by the fusion of a cyclopentane and a cyclopropane ring, this strained architecture is not merely a synthetic curiosity but a key design element in numerous natural products and potent therapeutic agents.[1] Its inherent ring strain makes it a versatile intermediate for a variety of chemical transformations, particularly ring-opening reactions that provide access to diverse molecular frameworks.[2][3]
This compound, the subject of this guide, serves as a representative and highly useful derivative. The ester functionality provides a convenient handle for further synthetic manipulation, while the rigid bicyclic core offers a powerful tool for controlling molecular conformation. In medicinal chemistry, this scaffold is prized as a conformationally restricted carbocyclic mimic of the ribose ring in nucleosides, leading to the development of highly potent and selective ligands for adenosine and P2 receptors.[4][5][6][7] Furthermore, its resistance to certain metabolic pathways, such as isomerization, makes it an attractive isostere for cyclohexane rings in drug candidates.
This document provides a detailed exploration of the synthesis and principal reaction mechanisms involving this compound and related structures. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold in their work. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key transformations with mechanistic diagrams.
I. Synthetic Strategies for Constructing the Bicyclo[3.1.0]hexane Core
The construction of the bicyclo[3.1.0]hexane skeleton is a critical first step. Various methods have been developed, primarily focusing on the formation of the three-membered ring onto a pre-existing five-membered ring.
A. Intramolecular Cyclopropanation: This is one of the most common and effective strategies. It typically involves generating a reactive intermediate, such as a carbene or carbenoid, which then adds across a double bond within the same molecule.
-
From Diazo Compounds: A key approach involves the transition-metal-catalyzed decomposition of a diazo compound tethered to a cyclopentene ring. For instance, the synthesis of a key intermediate for (N)-methanocarba nucleosides utilizes the intramolecular cyclopropanation of a diazo derivative to form the bicyclo[3.1.0]hexan-2-one skeleton.[4] Copper and rhodium catalysts are frequently employed for this transformation.[8]
-
From Epoxides: An alternative strategy involves the base-mediated intramolecular cyclopropanation of an epoxyalkene. For example, (R)-1,2-epoxyhex-5-ene can be converted to the corresponding homochiral bicyclo[3.1.0]hexan-1-ol using a catalytic amount of lithium 2,2,6,6-tetramethylpiperidide (LTMP).[9]
B. Intermolecular (3+2) Annulation: A more convergent approach involves the reaction of a three-carbon component with a two-carbon component. Recently, a photoredox-mediated (3+2) annulation between aminocyclopropanes (as the three-carbon unit) and cyclopropenes (as the two-carbon unit) has been reported, providing rapid access to highly substituted bicyclo[3.1.0]hexanes.[1][10]
C. Other Methods: Other notable methods include the Simmons-Smith cyclopropanation of cyclopentenes and 1,3-dipolar cycloadditions of diazoalkanes to cyclopentenones, which can be controlled with high stereoselectivity.[8]
II. Core Reaction Mechanisms: Harnessing the Ring Strain
The high ring strain of the cyclopropane moiety in the bicyclo[3.1.0]hexane system is the dominant factor governing its reactivity. This stored energy can be released through selective bond cleavage under various conditions, making it a powerful tool for generating stereochemically rich cyclopentane and cyclohexane derivatives.
A. Condition-Dependent Ring-Opening Reactions
One of the most fascinating aspects of this scaffold is the ability to control the regioselectivity of ring-opening simply by changing the reaction conditions from acidic to basic.[11][12] This divergent reactivity allows for selective access to either five- or six-membered rings from a single precursor.
A bicyclo[3.1.0]hexane system with activating groups (like a ketone and an ester) flanking one of the cyclopropane carbons undergoes methanolysis with cleavage of one of the two activated cyclopropane bonds.[11][12]
-
Acidic Conditions → Cyclohexane Derivatives: Under acidic conditions, the reaction proceeds through a mechanism that favors cleavage of the internal (shared) C-C bond of the cyclopropane. This results in a ring-expansion event, yielding a 4-methoxycyclohexane derivative.[11][12] The driving force is the formation of a more stable carbocation intermediate which is then trapped by the nucleophile (e.g., methanol).
-
Basic Conditions → Cyclopentane Derivatives: In contrast, under basic conditions, the reaction proceeds via an enolate intermediate. Nucleophilic attack occurs at the methylene carbon of the cyclopropane, leading to the cleavage of the external C-C bond in a conjugate-addition-type mechanism. This pathway results in the formation of a 3-methoxymethylcyclopentanone derivative, preserving the five-membered ring.[11][12]
Quantitative Data: Regioselectivity of Ring Opening
| Condition | Catalyst/Reagent | Nucleophile | Predominant Bond Cleavage | Product Type | Reference |
| Acidic | H₂SO₄ | Methanol | Internal (Ring Expansion) | 4-Methoxycyclohexane | [11][12] |
| Basic | NaOMe | Methanol | External (Ring Intact) | 3-Methoxymethylcyclopentanone | [11][12] |
| Radical | Bu₃SnH | - | Varies (endo vs. exo) | Methylene-cyclohexane / 2-Methyl-methylenecyclopentane | [2] |
B. Radical-Mediated Ring Opening
The bicyclo[3.1.0]hexane system can also undergo ring-opening via radical intermediates. The 1-bicyclo[3.1.0]hexanylmethyl radical, for instance, can fragment through two distinct pathways.[2]
-
Ring-Expansion Pathway: Fission of the shared (endo) bond leads to a ring-expansion, ultimately forming a methylenecyclohexane derivative after reduction.[2]
-
Non-Expansion Pathway: Fission of the bond external (exo) to the cyclopentyl ring results in a 2-methyl-methylenecyclopentane derivative.[2]
The ratio of these products is highly dependent on temperature and the nature of the radical trapping agent used.[2] This reactivity provides a pathway to access different cyclic systems under neutral conditions.
III. Experimental Protocols
The following protocols are adapted from established literature and serve as a guide for executing the divergent ring-opening reactions.
Protocol 1: Acid-Catalyzed Methanolysis (Ring Expansion)
Adapted from Sieburth, et al., J. Org. Chem. 2002.[11][12]
Objective: To synthesize a 4-methoxycyclohexane derivative from an activated bicyclo[3.1.0]hexane.
Materials:
-
Activated bicyclo[3.1.0]hexane substrate (e.g., with ketone/ester groups) (1.0 eq)
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 1-5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the bicyclo[3.1.0]hexane substrate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Initiation: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-methoxycyclohexane derivative.
Protocol 2: Base-Catalyzed Methanolysis (Cyclopentane Formation)
Adapted from Sieburth, et al., J. Org. Chem. 2002.[11][12]
Objective: To synthesize a 3-methoxymethylcyclopentanone derivative.
Materials:
-
Activated bicyclo[3.1.0]hexane substrate (1.0 eq)
-
Sodium Methoxide (NaOMe) solution in Methanol (e.g., 0.5 M)
-
Methanol (Anhydrous)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the bicyclo[3.1.0]hexane substrate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon).
-
Initiation: Add the sodium methoxide solution dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, quench by adding saturated ammonium chloride solution.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude material via silica gel column chromatography to isolate the 3-methoxymethylcyclopentanone product.
IV. Applications in Medicinal Chemistry and Complex Synthesis
The unique structural and reactive properties of this compound and its analogues have positioned them as critical building blocks in pharmaceutical research.
-
Metabotropic Glutamate Receptor (mGluR) Agonists: The bicyclo[3.1.0]hexane core is a key structural feature of potent and selective mGluR2/3 agonists, such as LY354740.[13] The rigid scaffold mimics the extended conformation of glutamate, providing high binding affinity and selectivity.[13]
-
Conformationally Locked Nucleoside Analogues: By replacing the flexible ribose sugar in nucleosides with the rigid bicyclo[3.1.0]hexane scaffold, chemists can lock the molecule into a specific "North" conformation. This strategy has been instrumental in developing highly potent and selective agonists for the A₃ adenosine receptor, which is a promising target for treating inflammation and cancer.[7][14]
-
Thromboxane Receptor Antagonists: The bicyclic system has also been incorporated into the design of thromboxane receptor antagonists, which have potential applications in cardiovascular medicine.[15]
V. Conclusion
This compound is more than just a strained molecule; it is a sophisticated synthetic tool. Its true power lies in its predictable yet divergent reactivity. By carefully selecting reaction conditions—acidic, basic, or radical—chemists can selectively cleave specific bonds to perform ring expansions or introduce new functional groups, thereby accessing a wide array of complex molecular architectures. This control, combined with the scaffold's utility as a conformational lock and metabolic stabilizer, ensures that the bicyclo[3.1.0]hexane system will remain a cornerstone in the fields of synthetic methodology and medicinal chemistry for the foreseeable future.
References
- 1. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.socsci.uci.edu [sites.socsci.uci.edu]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxy-bicyclo[3.1.0]hexane-carboxylate from L-ribose: a versatile chiral synthon for preparation of adenosine and P2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to Rhodium-Catalyzed Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodium-catalyzed cyclopropanation is a cornerstone of modern organic synthesis, offering a powerful and versatile method for constructing the sterically strained but synthetically valuable cyclopropane motif. This reaction, which involves the transfer of a carbene fragment from a diazo compound to an alkene, is renowned for its high efficiency, broad substrate scope, and, most notably, the exceptional levels of stereocontrol achievable with chiral catalysts. This guide provides an in-depth overview of the reaction mechanism, practical considerations for catalyst and substrate selection, and detailed, field-proven protocols for both intermolecular and intramolecular cyclopropanation reactions.
Scientific Foundation: Mechanism and Theory
The efficacy of rhodium(II) complexes, particularly dirhodium tetracarboxylates like Rh₂(OAc)₄, in catalyzing carbene transfer reactions is central to this methodology.[1][2] The catalytic cycle is a well-rationalized process that underpins all experimental designs.
The Catalytic Cycle:
-
Carbene Formation: The cycle begins with the reaction of a diazo compound with the dimeric rhodium(II) catalyst. The diazo compound attacks an axial coordination site of the rhodium center, leading to the irreversible extrusion of nitrogen gas (N₂).[1][3] This step generates a highly reactive, electrophilic rhodium-carbene intermediate. This is the key species responsible for the carbene transfer.
-
Cyclopropanation: The rhodium-carbene then reacts with an alkene. The prevailing mechanism involves a concerted, though potentially asynchronous, addition of the carbene to the alkene's double bond.[1][4] This means the two new carbon-carbon bonds are formed in a single step without a discrete intermediate. A critical feature of this step is that the stereochemistry of the alkene is retained in the cyclopropane product.[1]
-
Catalyst Regeneration: Upon formation of the cyclopropane ring, the rhodium(II) catalyst is released and can re-enter the catalytic cycle.
dot digraph "Catalytic_Cycle" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation", rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Rh2L4 [label="Rh₂(II)L₄ Catalyst"]; Diazo [label="R'R''CN₂\n(Diazo Compound)", shape=ellipse, fillcolor="#FFFFFF"]; N2_out [label="N₂", shape=ellipse, fillcolor="#FFFFFF"]; Carbene [label="Rh₂(II)L₄=CR'R''\n(Rh-Carbene Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkene [label="Alkene", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Cyclopropane", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Experimental Design: Components and Critical Parameters
The success of a rhodium-catalyzed cyclopropanation hinges on the careful selection of four key components: the catalyst, the diazo compound, the alkene, and the reaction conditions.
The Rhodium Catalyst
Dirhodium(II) tetracarboxylates are the workhorse catalysts for this transformation.[5][6] The ligands surrounding the dirhodium core are not mere spectators; they dictate the catalyst's reactivity and selectivity.
-
Achiral Catalysts: For basic applications where stereochemistry is not a concern, standard catalysts like dirhodium tetraacetate (Rh₂(OAc)₄) or dirhodium tetraoctanoate (Rh₂(Oct)₄) are effective.
-
Chiral Catalysts for Asymmetric Synthesis: Achieving high enantioselectivity requires chiral ligands. Prolinate-derived catalysts (e.g., Rh₂(S-DOSP)₄) and triarylcyclopropane carboxylate catalysts (e.g., Rh₂(p-Ph-TPCP)₄) are exceptionally effective for creating specific stereoisomers, often with excellent enantiomeric excess (ee).[6][7][8]
-
Catalyst Loading: A significant advantage of this chemistry is the low catalyst loading required. Typical loadings range from 0.5–1.0 mol %, but highly optimized systems can function with as little as 0.001 mol %, making the process more economical and sustainable.[7]
-
Suppressing Side Reactions: The choice of ligand can also mitigate unwanted side reactions. For instance, α-alkyl-α-diazoesters are prone to β-hydride elimination. Using catalysts with sterically demanding ligands, such as dirhodium tetrakis(triphenylacetate) (Rh₂TPA₄), can effectively suppress this pathway and favor cyclopropanation.[9][10]
The Diazo Compound (Carbene Precursor)
The diazo compound serves as the source of the two-electron carbene unit.
-
Substrate Scope: Diazocarbonyl compounds, particularly diazoacetates, are the most widely used due to their relative stability and high reactivity.[1] So-called "donor/acceptor" carbenes, derived from aryldiazoacetates or vinyldiazoacetates, are highly effective and often lead to high levels of diastereoselectivity and enantioselectivity.[4][7][8]
-
Safety Considerations: Diazo compounds are energetic, potentially explosive, and toxic. [11][12][13] Their handling requires rigorous safety protocols. They should always be handled in a well-ventilated chemical fume hood, and distillations or heating must be conducted behind a blast shield.[11] It is best practice to prepare them fresh, store them at low temperatures (e.g., -20 °C to -80 °C), and use them promptly.[11]
The Alkene
The alkene acts as the carbene acceptor. The scope of compatible alkenes is remarkably broad.
-
Reactivity: The reaction works well with electron-rich, neutral, and even electron-deficient alkenes.[1][4] Electron-rich olefins are generally the most reactive substrates.
-
Stereospecificity: The concerted nature of the carbene addition ensures that the geometry of the starting alkene (E or Z) is faithfully transferred to the relative stereochemistry of the substituents on the resulting cyclopropane ring.[1]
Reaction Conditions (Solvent, Temperature, and Addition Rate)
-
Solvents: Anhydrous dichloromethane (CH₂Cl₂) is the most common solvent.[2] Other solvents, such as dimethyl carbonate, have been shown to enhance enantioselectivity in certain systems.[7]
-
Temperature: Most reactions proceed efficiently at ambient temperature (20-25 °C). However, for substrates prone to side reactions, cooling the reaction (e.g., to 0 °C or lower) can improve selectivity.[9][10]
-
Rate of Addition: To prevent the dimerization of the highly reactive rhodium-carbene intermediate, the diazo compound must be added slowly to the solution containing the alkene and catalyst.[7] This is typically achieved using a syringe pump over several hours, ensuring the concentration of the diazo compound remains low throughout the reaction.
Detailed Experimental Protocols
The following protocols provide a validated starting point for performing rhodium-catalyzed cyclopropanation reactions. Always conduct a thorough risk assessment before beginning any experiment.
Protocol 1: General Procedure for Intermolecular Asymmetric Cyclopropanation
This protocol is suitable for the reaction of an alkene with a diazoacetate using a chiral rhodium catalyst.
dot digraph "Intermolecular_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Experimental Workflow for Intermolecular Cyclopropanation", rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Setup [label="1. Reaction Setup\n- Oven-dried flask\n- Inert atmosphere (N₂/Ar)\n- Stir bar"]; Reagents [label="2. Charge Reagents\n- Dissolve Alkene (1.0 eq)\n & Rh Catalyst (0.1-1 mol%)\n in anhydrous CH₂Cl₂"]; DiazoPrep [label="3. Prepare Diazo Solution\n- Dissolve Diazo Compound (1.2 eq)\n in anhydrous CH₂Cl₂ in a separate syringe"]; Addition [label="4. Slow Addition\n- Add diazo solution via syringe pump\n over 2-6 hours at 25 °C"]; Stir [label="5. Reaction Monitoring\n- Stir for an additional 4-12 h\n- Monitor by TLC/GC-MS"]; Workup [label="6. Workup & Purification\n- Quench excess diazo\n- Remove solvent\n- Purify by column chromatography"]; Product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Setup -> Reagents; Reagents -> Addition; DiazoPrep -> Addition; Addition -> Stir; Stir -> Workup; Workup -> Product; } Caption: Experimental Workflow for Intermolecular Cyclopropanation.
Materials & Equipment:
-
Oven-dried round-bottom flask with a stir bar and septum
-
Inert atmosphere (Nitrogen or Argon) line
-
Syringe pump and gas-tight syringes
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Alkene (e.g., Styrene)
-
Diazo compound (e.g., Ethyl phenyl diazoacetate)
-
Chiral Rhodium(II) Catalyst (e.g., Rh₂(S-DOSP)₄)
-
Thin-Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the alkene (1.0 equiv) and the rhodium catalyst (0.1 - 1.0 mol %).
-
Solvent Addition: Add anhydrous dichloromethane to achieve a suitable concentration (typically 0.1 M with respect to the alkene). Stir the mixture at room temperature (25 °C).
-
Diazo Preparation: In a separate, dry flask, prepare a solution of the diazo compound (1.1 - 1.5 equiv) in anhydrous dichloromethane. Load this solution into a gas-tight syringe and place it on a syringe pump.
-
Slow Addition: Add the diazo compound solution to the stirring reaction mixture dropwise via the syringe pump over a period of 4-8 hours. The slow addition is critical to minimize the formation of carbene dimers.[7]
-
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 2-12 hours, monitoring its progress by TLC until the starting materials are consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Caution: If a significant amount of diazo compound might remain, it can be quenched by the careful addition of a few drops of acetic acid before concentration.[11]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclopropane product.
Protocol 2: General Procedure for Intramolecular Cyclopropanation
This protocol is adapted for substrates containing both the alkene and the diazo precursor (e.g., a diazoketone) in the same molecule.[2]
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the diazoketone precursor (1.0 equiv).
-
Solvent Addition: Dissolve the precursor in anhydrous dichloromethane to a concentration of approximately 0.01 M. A more dilute solution is often used for intramolecular reactions to disfavor intermolecular side reactions.
-
Catalyst Addition: Add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-10 mol %) to the solution in one portion.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 40 °C) for 1-4 hours.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the bicyclic cyclopropane product.[2]
Data Summary: Catalyst Performance and Substrate Scope
The choice of catalyst has a profound impact on the stereochemical outcome of the reaction. The tables below summarize representative data.
Table 1: Comparison of Chiral Rh(II) Catalysts in Asymmetric Cyclopropanation (Reaction of Styrene with an Aryldiazoacetate)
| Catalyst | Loading (mol%) | Yield (%) | d.r. (trans:cis) | ee (%) (trans) |
| Rh₂(S-DOSP)₄ | 1.0 | >95 | >97:3 | 77 |
| Rh₂(S-TCPTAD)₄ | 0.5 | 91 | >97:3 | 94 |
| Rh₂(S-p-Ph-TPCP)₄ | 0.001 | >99 | >99:1 | 99 |
Data compiled from representative literature.[4][7]
Table 2: Representative Substrate Scope for Asymmetric Cyclopropanation (Using Rh₂(S-TCPTAD)₄ catalyst with various diazoacetates and electron-deficient alkenes)
| Diazoacetate Aryl Group | Alkene | Yield (%) | ee (%) |
| 4-Me-Ph | Methyl Acrylate | 91 | 94 |
| 4-MeO-Ph | Methyl Acrylate | 81 | 91 |
| 2-Naphthyl | Methyl Acrylate | 78 | 90 |
| Phenyl (vinyldiazo) | Methyl Acrylate | 89 | 98 |
| 4-Cl-Ph (vinyldiazo) | Methyl Acrylate | 81 | 96 |
Data extracted from studies on electron-deficient alkenes.[4]
Troubleshooting and Final Considerations
-
Low Yields: May result from impure reagents, catalyst deactivation (by air or moisture), or an incorrect reaction temperature. Ensure all glassware is dry and the reaction is performed under a robust inert atmosphere.
-
Formation of Side Products:
-
Carbene Dimer (Olefin): This indicates the concentration of the rhodium-carbene was too high. Decrease the rate of addition of the diazo compound.
-
C-H Insertion Products: In complex molecules, intramolecular C-H insertion can compete with cyclopropanation. This is highly dependent on the catalyst and substrate structure. Screening different rhodium catalysts may identify one with higher chemoselectivity for cyclopropanation.
-
-
Low Stereoselectivity: Ensure the chiral catalyst is of high purity. The choice of solvent can also influence enantioselectivity; screening different solvents may be beneficial.[7]
By understanding the underlying mechanism and adhering to these robust protocols, researchers can effectively harness the power of rhodium-catalyzed cyclopropanation for the efficient and stereoselective synthesis of complex molecules.
References
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]
Application Notes and Protocols: Ethyl Bicyclo[3.1.0]hexane-3-carboxylate as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Conformational Rigidity
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric elements is paramount. The bicyclo[3.1.0]hexane framework has emerged as a privileged motif in medicinal chemistry, primarily due to its inherent rigidity and unique spatial orientation of substituents. This constrained bicyclic system serves as a bioisosteric replacement for more flexible carbocyclic and heterocyclic rings, effectively locking the conformation of a molecule. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Ethyl bicyclo[3.1.0]hexane-3-carboxylate, as a readily accessible and versatile building block, provides a gateway to a diverse array of complex molecules with potential therapeutic applications in antiviral, neuroscience, and metabolic disease research.[1] This application note provides a comprehensive guide to the synthesis, functionalization, and application of this valuable synthetic intermediate.
Synthesis of this compound: A Foundational Protocol
The most direct and reliable method for the synthesis of the bicyclo[3.1.0]hexane core is the Simmons-Smith cyclopropanation of a corresponding cyclopentene precursor.[2] This reaction involves an organozinc carbenoid that stereospecifically adds a methylene group across the double bond.
Protocol 1: Simmons-Smith Cyclopropanation of Ethyl Cyclopent-3-enecarboxylate
This protocol details the preparation of this compound from the commercially available ethyl cyclopent-3-enecarboxylate.
Materials:
-
Ethyl cyclopent-3-enecarboxylate
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringe pump (optional, for slow addition)
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 equivalents) to the stirred DCM.
-
To this solution, add diiodomethane (2.2 equivalents) dropwise over 30 minutes. The formation of a white precipitate may be observed.
-
Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Slowly add a solution of ethyl cyclopent-3-enecarboxylate (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Expected Yield: 70-85%
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.50-2.40 (m, 1H), 2.20-2.05 (m, 2H), 1.95-1.80 (m, 2H), 1.50-1.40 (m, 2H), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.80-0.70 (m, 1H), 0.50-0.40 (m, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 175.8, 60.4, 40.2, 32.5, 28.9, 25.1, 17.8, 14.3.
-
IR (neat, cm⁻¹): 3070, 2980, 1730 (C=O), 1180.
Caption: Synthetic route to the target building block.
Key Synthetic Transformations of the Ester Moiety
The ethyl ester functionality at the C3 position is a versatile handle for further synthetic modifications. The following protocols outline the three most common and useful transformations: hydrolysis to the carboxylic acid, direct amidation, and reduction to the primary alcohol.
Hydrolysis to Bicyclo[3.1.0]hexane-3-carboxylic acid
The carboxylic acid derivative is a crucial intermediate for amide couplings and other transformations. Saponification using lithium hydroxide is a mild and efficient method for this conversion.[3]
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 - 2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the reaction. Monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify to pH ~2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield bicyclo[3.1.0]hexane-3-carboxylic acid. The product is often a solid and can be further purified by recrystallization if necessary.
Expected Yield: >90%
Amidation to Bicyclo[3.1.0]hexane-3-carboxamides
Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid obtained from hydrolysis can be coupled with a wide range of amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt).[4][5]
Materials:
-
Bicyclo[3.1.0]hexane-3-carboxylic acid
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve bicyclo[3.1.0]hexane-3-carboxylic acid (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.0-3.0 equivalents) to the solution.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM/ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired bicyclo[3.1.0]hexane-3-carboxamide.
Reaction Conditions and Yields Summary
| Amine Substrate | Coupling Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| Benzylamine | EDC·HCl, HOBt, DIPEA | DMF | 0 °C to rt | 16 | 85-95 |
| Morpholine | EDC·HCl, HOBt, TEA | DCM | 0 °C to rt | 18 | 80-90 |
| (S)-(-)-1-Phenylethylamine | HATU, DIPEA | DMF | 0 °C to rt | 12 | 88-96 |
Reduction to (Bicyclo[3.1.0]hexan-3-yl)methanol
Reduction of the ester to the corresponding primary alcohol provides another key functional group for further elaboration, such as etherification or conversion to a leaving group for nucleophilic substitution. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[6][7]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)
-
Water
-
15% aqueous Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF or Et₂O.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF or Et₂O to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.
-
Add anhydrous Na₂SO₄ and a small amount of Celite®, and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or Et₂O.
-
Concentrate the filtrate under reduced pressure to yield (bicyclo[3.1.0]hexan-3-yl)methanol, which can be purified by distillation or column chromatography if necessary.
Expected Yield: 85-95%
Caption: Key synthetic derivatizations of the ester.
Applications in Medicinal Chemistry: Case Studies
The rigid bicyclo[3.1.0]hexane scaffold has been successfully incorporated into a variety of biologically active molecules.
-
Antiviral Nucleoside Analogs: The conformationally locked nature of the bicyclo[3.1.0]hexane ring system makes it an excellent surrogate for the furanose ring in nucleosides.[8][9] By replacing the flexible ribose moiety, researchers can design nucleoside analogs that preferentially adopt the "North" or "South" conformation, which can lead to enhanced activity and selectivity against viral polymerases or other enzymes involved in viral replication. For instance, bicyclo[3.1.0]hexane-based nucleosides have been synthesized and evaluated as potential anti-HIV and anti-herpes agents.[8][9] The (bicyclo[3.1.0]hexan-3-yl)methanol derivative serves as a key precursor for the introduction of the nucleobase.
-
Neuroscience Research: The bicyclo[3.1.0]hexane scaffold has been employed in the design of ligands for central nervous system (CNS) targets. Its use as a conformationally constrained isostere for a cyclohexane ring led to the discovery of a novel class of noncompetitive neuropeptide Y (NPY) Y1 antagonists with potential applications in the treatment of obesity.[1] Furthermore, highly functionalized bicyclo[3.1.0]hexane dicarboxylic acid derivatives have been developed as potent and selective antagonists for metabotropic glutamate 2/3 (mGlu₂/₃) receptors, showing antidepressant-like activity.[10][11] The carboxylic acid and amide derivatives of the bicyclo[3.1.0]hexane core are central to these applications.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Simmons-Smith reaction and the facile transformations of its ester functionality provide access to a range of key intermediates, including the corresponding carboxylic acid, amides, and alcohol. The inherent conformational rigidity of the bicyclo[3.1.0]hexane scaffold allows for the design of potent and selective modulators of various biological targets. The protocols and application examples provided herein serve as a comprehensive guide for researchers and scientists in drug discovery to leverage the unique properties of this powerful synthetic tool.
References
- 1. Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tdx.cat [tdx.cat]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
Application Notes and Protocols: Diastereoselective Synthesis of Bicyclo[3.1.0]hexane Systems
Introduction
The bicyclo[3.1.0]hexane framework is a privileged structural motif found in a wide array of natural products and synthetic bioactive compounds.[1] Its inherent ring strain and rigid, three-dimensional architecture make it a valuable scaffold in medicinal chemistry and drug discovery.[2][3] The conformational constraint imposed by the bicyclic system can lock a molecule into a specific bioactive conformation, enhancing its potency and selectivity for biological targets.[4][5] Consequently, the development of efficient and stereoselective methods for the synthesis of these intricate structures is of paramount importance to researchers in academia and the pharmaceutical industry.
This application note provides a comprehensive guide to the diastereoselective synthesis of bicyclo[3.1.0]hexane systems. We will delve into the core synthetic strategies, elucidate the mechanistic underpinnings that govern diastereoselectivity, and provide detailed, field-proven protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Core Synthetic Strategies and Mechanistic Insights
The construction of the bicyclo[3.1.0]hexane skeleton can be broadly categorized into two main approaches: formation of the three-membered ring onto a pre-existing five-membered ring, or convergent strategies that form both rings concurrently or sequentially. The control of stereochemistry, particularly the relative orientation of substituents on the bicyclic core, is the central challenge addressed by the methodologies discussed below.
Intramolecular Cyclopropanation Reactions
Intramolecular cyclopropanation is a powerful and widely employed strategy for the synthesis of bicyclo[3.1.0]hexanes. This approach typically involves the reaction of a tethered carbene or carbenoid with an alkene.
a. Metal-Catalyzed Carbenoid Cyclopropanation
Transition metal catalysts, particularly those based on rhodium, copper, and palladium, are highly effective in promoting the intramolecular cyclopropanation of diazo compounds. The choice of catalyst and ligand is crucial for achieving high diastereoselectivity.
Mechanism: The reaction is initiated by the decomposition of a diazo compound in the presence of a metal catalyst to form a metal carbene intermediate. This electrophilic species then undergoes an intramolecular addition to the tethered double bond. The stereochemical outcome is often directed by the steric and electronic properties of the substrate and the catalyst's ligand sphere. For instance, bulky ligands can effectively shield one face of the carbene, leading to preferential attack from the less hindered side.
Diagram: Catalytic Cycle of Intramolecular Cyclopropanation
Caption: Catalytic cycle for metal-catalyzed intramolecular cyclopropanation.
b. Base-Mediated Intramolecular Cyclopropanation of Epoxides
An alternative and highly diastereoselective method involves the base-mediated intramolecular cyclopropanation of epoxy alkenes.[6] This transformation proceeds via the deprotonation of the epoxide α-proton, followed by an intramolecular nucleophilic attack of the resulting carbanion onto the tethered alkene.
Causality of Diastereoselectivity: The stereochemistry of the starting epoxide directly translates to the stereochemistry of the final bicyclo[3.1.0]hexane product. The deprotonation typically occurs trans to the alkyl substituent on the epoxide, and the subsequent cyclization proceeds through a chair-like transition state to minimize steric interactions, thus affording a single diastereomer.[6]
Palladium-Catalyzed Oxidative Cyclization of Enynes
A notable advancement in the field is the palladium-catalyzed enantioselective synthesis of bicyclo[3.1.0]hexanes via the oxidative cyclization of enynes.[7][8] This method utilizes a Pd(II)/Pd(IV) catalytic cycle and has been shown to produce bicyclo[3.1.0]hexane skeletons with high enantioselectivity.[7][8]
Mechanistic Rationale: The reaction is initiated by the coordination of the enyne to the Pd(II) catalyst. A subsequent intramolecular carbopalladation is followed by oxidation of the Pd(II) center to Pd(IV) by a hypervalent iodine reagent. Reductive elimination from the Pd(IV) intermediate then furnishes the bicyclo[3.1.0]hexane product and regenerates the active Pd(II) catalyst. The use of chiral ligands, such as SPRIX, allows for excellent control of the enantioselectivity.[7][8]
[3+2] Annulation Strategies
Convergent [3+2] annulation strategies offer a powerful alternative for the rapid assembly of the bicyclo[3.1.0]hexane core. These methods involve the reaction of a three-carbon component with a two-carbon component.
a. Photoredox-Mediated Annulation of Cyclopropenes and Aminocyclopropanes
A recently developed method employs a photoredox-catalyzed [3+2] annulation of cyclopropenes with aminocyclopropanes to afford highly substituted bicyclo[3.1.0]hexanes.[1][9] This reaction proceeds under mild conditions using either an organic or an iridium-based photoredox catalyst and blue LED irradiation.[1][9]
Driving Force and Selectivity: The reaction is initiated by the single-electron oxidation of the aminocyclopropane to form a radical cation, which then undergoes ring-opening to generate a distonic radical cation. This intermediate adds to the cyclopropene, and subsequent radical-polar crossover and cyclization afford the bicyclo[3.1.0]hexane product. High diastereoselectivity can be achieved, particularly when using difluorocyclopropenes.[1]
Diagram: Experimental Workflow for Photoredox Annulation
Caption: General workflow for photoredox-mediated [3+2] annulation.
Detailed Experimental Protocols
The following protocols are provided as representative examples of the methodologies discussed. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Diastereoselective Intramolecular Cyclopropanation of an Epoxy Alkene
This protocol is adapted from the work of Hodgson et al. and describes the synthesis of a trans-bicyclo[3.1.0]hexan-2-ol.[6]
Materials:
-
(R)-1,2-Epoxyhex-5-ene
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous methyl tert-butyl ether (MTBE)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,2,6,6-tetramethylpiperidine (0.5 equivalents) and anhydrous MTBE.
-
Cool the solution to 0 °C in an ice bath.
-
Add n-butyllithium (1.1 equivalents) dropwise to the solution while maintaining the temperature at 0 °C. Stir for 30 minutes to generate lithium 2,2,6,6-tetramethylpiperidide (LTMP).
-
In a separate flask, prepare a 0.2 M solution of (R)-1,2-epoxyhex-5-ene in anhydrous MTBE.
-
Add the solution of the epoxy alkene dropwise to the LTMP solution over 1 hour at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with MTBE.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude bicyclo[3.1.0]hexan-2-ol.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Base (equiv.) | n-BuLi (equiv.) | Solvent | Yield (%) |
| 1 | TMP (0.5) | 1.1 | MTBE | 92-97 |
| 2 | TMP (0.5) | 1.1 | Hexane | 90 |
Protocol 2: Photoredox-Mediated [3+2] Annulation
This protocol is a general procedure based on the work of Gauthier and coworkers for the synthesis of bicyclo[3.1.0]hexanes via a [3+2] annulation.[1]
Materials:
-
Cyclopropene derivative (1.0 equivalent)
-
Cyclopropylaniline derivative (1.2 equivalents)
-
Iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1 mol%)
-
Anhydrous and degassed solvent (e.g., acetonitrile)
-
Blue LEDs (450 nm)
-
Standard glassware for photochemical reactions
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine the cyclopropene derivative, the cyclopropylaniline derivative, and the iridium photocatalyst.
-
Add the anhydrous and degassed solvent via syringe.
-
Seal the vial and place it in a photochemical reactor equipped with blue LEDs.
-
Irradiate the reaction mixture with stirring at room temperature for the required time (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexane product.
Conclusion
The diastereoselective synthesis of bicyclo[3.1.0]hexane systems is a vibrant and evolving area of research. The methodologies outlined in this application note, from classic intramolecular cyclopropanations to modern photoredox-catalyzed annulations, provide a robust toolkit for accessing these valuable scaffolds. A thorough understanding of the underlying reaction mechanisms is crucial for the rational design of synthetic routes that deliver the desired diastereomer with high selectivity. The protocols provided herein serve as a practical starting point for researchers to explore and apply these powerful transformations in their own synthetic endeavors.
References
- 1. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iris.unife.it [iris.unife.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides via a lipase-catalyzed asymmetric acetylation. Characterization of an unusual acetal byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd(II)/Pd(IV) catalytic enantioselective synthesis of bicyclo[3.1.0]hexanes via oxidative cyclization of enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Bicyclo[3.1.0]hexane Scaffolds via Intramolecular Cyclopropanation
Introduction: The Strategic Importance of the Bicyclo[3.1.0]hexane Core
The bicyclo[3.1.0]hexane framework is a privileged structural motif frequently encountered in a diverse array of natural products and synthetic bioactive compounds.[1][2] Its inherent ring strain makes it a valuable synthetic intermediate for further chemical transformations.[1][2] Molecules incorporating this scaffold have demonstrated significant therapeutic potential, including applications in the treatment of psychiatric disorders and cancer.[1][2] Consequently, the development of efficient and stereoselective methods for the construction of this bicyclic system is of paramount importance to researchers in medicinal chemistry and drug development.
This guide provides an in-depth overview of modern intramolecular cyclopropanation protocols for the synthesis of bicyclo[3.1.0]hexanes. We will explore various catalytic systems, delve into their reaction mechanisms, and provide detailed, field-proven experimental protocols.
Catalytic Systems for Intramolecular Cyclopropanation
The formation of the bicyclo[3.1.0]hexane system via intramolecular cyclopropanation predominantly relies on the catalytic decomposition of diazo compounds or other carbene precursors in the presence of a transition metal catalyst. The choice of metal and its ligand sphere is critical in controlling the efficiency, diastereoselectivity, and enantioselectivity of the reaction.
Rhodium-Catalyzed Intramolecular Cyclopropanation
Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for the intramolecular cyclopropanation of alkenyl diazoacetates.[3] These reactions proceed through the formation of a rhodium carbene intermediate.
Mechanism of Rhodium-Catalyzed Cyclopropanation:
The catalytic cycle begins with the reaction of the diazo compound with the Rh(II) catalyst to form a metal carbene after the extrusion of dinitrogen.[3] This electrophilic carbene is then intercepted by the tethered alkene in a concerted fashion to furnish the cyclopropane ring.[3] The stereochemical outcome of the reaction is largely influenced by the structure of the Rh(II) catalyst and its ligands.
Diagram: Catalytic Cycle of Rhodium-Catalyzed Intramolecular Cyclopropanation
Caption: Rhodium-catalyzed cyclopropanation cycle.
Protocol: General Procedure for Rhodium-Catalyzed Intramolecular Cyclopropanation of an Alkenyl Diazoacetate
Materials:
-
Alkenyl diazoacetate substrate
-
Dirhodium(II) acetate dimer [Rh₂(OAc)₄] (catalyst)
-
Anhydrous dichloromethane (DCM)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of the alkenyl diazoacetate (1.0 equiv) in anhydrous DCM (0.1 M) under an argon atmosphere at room temperature, add a catalytic amount of dirhodium(II) acetate dimer (0.5-2 mol%).
-
Slowly add a solution of the alkenyl diazoacetate in anhydrous DCM to the reaction mixture via syringe pump over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexane derivative.
Data Summary: Rhodium-Catalyzed Intramolecular Cyclopropanation
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | d.r. (exo:endo) | Reference |
| Rh₂(OAc)₄ | Alkenyl Diazoacetate | 1-7 | DCM | 25 | 8-66 | Varies | [4] |
| Chiral Rh(II) | Alkenyl Diazoacetate | 1 | DCM | 25 | 96 | >20:1 | [5] |
Copper-Catalyzed Intramolecular Cyclopropanation
Copper complexes, often in combination with chiral ligands, are also widely used for intramolecular cyclopropanation reactions.[5] These systems can operate through either a metal carbene pathway, similar to rhodium, or a radical mechanism, depending on the reaction conditions and the nature of the substrate.[6][7]
Mechanism of Copper-Catalyzed Radical Cyclopropanation:
A notable copper-catalyzed method involves the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes.[6][7] This cooperative catalytic system utilizes a Cu(I) salt and a secondary amine. The reaction is initiated by the formation of an enamine from the aldehyde and the secondary amine. A single electron transfer (SET) from the enamine to the Cu(I) species generates a radical intermediate, which then undergoes cyclization onto the tethered alkene to form the bicyclo[3.1.0]hexane skeleton.[6][7]
Diagram: Workflow for Copper-Catalyzed Radical Cyclopropanation
Caption: Copper-catalyzed radical cyclopropanation workflow.
Protocol: General Procedure for Copper-Catalyzed Intramolecular Radical Cyclopropanation of Alkenyl Aldehydes
Materials:
-
Alkenyl aldehyde substrate
-
Copper(I) iodide (CuI)
-
Pyrrolidine (secondary amine)
-
Acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel charged with the alkenyl aldehyde (1.0 equiv), add CuI (20 mol%) and pyrrolidine (20 mol%) in acetonitrile (0.1 M).
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Copper-Catalyzed Intramolecular Cyclopropanation
| Catalyst System | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| CuI / Pyrrolidine | Alkenyl Aldehyde | 20 | MeCN | 60 | Good to Excellent | N/A (racemic) | [6] |
| Cu(I) / Chiral Amine | Alkenyl Aldehyde | 20 | MeCN | 60 | Good | Good to Excellent | [7] |
Iron-Catalyzed Intramolecular Cyclopropanation
Iron, being an earth-abundant and less toxic metal, has emerged as an attractive alternative to precious metals like rhodium for catalytic cyclopropanation.[8] Chiral iron complexes have been successfully employed in asymmetric intramolecular cyclopropanations of diazo compounds, affording bicyclo[3.1.0]hexane derivatives in high yields and excellent enantioselectivities.[8]
Mechanism of Iron-Catalyzed Cyclopropanation:
Similar to rhodium and copper, iron catalysts react with diazo compounds to form iron-carbene intermediates.[9] The subsequent intramolecular cyclopropanation proceeds via the transfer of the carbene to the alkene. The use of chiral ligands, such as spiro-bisoxazolines, is crucial for achieving high levels of enantiocontrol.[8]
Protocol: General Procedure for Iron-Catalyzed Asymmetric Intramolecular Cyclopropanation
Materials:
-
Alkenyl diazoacetate substrate
-
Iron(II) triflate [Fe(OTf)₂]
-
Chiral spiro-bisoxazoline ligand
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, prepare the iron catalyst by stirring Fe(OTf)₂ and the chiral spiro-bisoxazoline ligand in the chosen anhydrous solvent for 30-60 minutes at room temperature.
-
To this catalyst solution, add the alkenyl diazoacetate substrate.
-
Stir the reaction mixture at the designated temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction and purify the product by flash column chromatography.
Data Summary: Iron-Catalyzed Asymmetric Intramolecular Cyclopropanation
| Catalyst System | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Fe(OTf)₂ / Chiral Spiro-bisoxazoline | Alkenyl Diazoacetate | 5-10 | CHCl₃ | 25 | High | up to 97 | [8] |
Conclusion
The intramolecular cyclopropanation of appropriately functionalized precursors stands as a powerful and versatile strategy for the synthesis of the medicinally important bicyclo[3.1.0]hexane scaffold. The choice of catalytic system, whether based on rhodium, copper, or iron, allows for a high degree of control over the reaction's efficiency and stereochemical outcome. The protocols and data presented herein provide a solid foundation for researchers to apply these methodologies in their own synthetic endeavors, paving the way for the discovery of novel therapeutics.
References
- 1. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03790J [pubs.rsc.org]
- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective iron-catalyzed intramolecular cyclopropanation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ethyl Bicyclo[3.1.0]hexane-3-carboxylate in the Synthesis of Adenosine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Conformational Restraint in Adenosine Receptor Ligand Design
The four subtypes of adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of endogenous adenosine. Their involvement in a wide array of pathophysiological processes, including inflammation, cardiovascular function, and neurodegenerative diseases, has established them as critical targets for therapeutic intervention. A key challenge in the development of potent and subtype-selective adenosine receptor ligands lies in controlling the conformation of the ribose moiety of nucleoside agonists. In solution, the furanose ring of adenosine exists in a dynamic equilibrium between the North (N) and South (S) conformations. It has been demonstrated that locking the ribose mimic into a specific conformation can significantly enhance binding affinity and selectivity for a particular receptor subtype.
The bicyclo[3.1.0]hexane scaffold, also known as the (N)-methanocarba ring system, has emerged as a highly effective, conformationally constrained mimic of the ribose sugar.[1][2] Its rigid structure, which favors a North-type conformation, has been instrumental in the development of potent and selective agonists, particularly for the A3 adenosine receptor.[2][3] The A3 receptor is a promising therapeutic target due to its upregulation in inflammatory and cancer cells compared to its low expression in healthy tissues.[1][4] This application note provides a comprehensive guide to the synthetic utility of ethyl bicyclo[3.1.0]hexane-3-carboxylate as a starting material for the preparation of these valuable adenosine receptor ligands.
Synthetic Strategy Overview
The overall synthetic strategy for the conversion of this compound into sophisticated adenosine receptor ligands can be divided into three main phases:
-
Stereoselective Functionalization of the Bicyclic Core: The initial challenge is the conversion of the commercially available, and likely racemic, this compound into a chiral, appropriately functionalized intermediate that mimics the stereochemistry of ribose. This involves stereoselective dihydroxylation and resolution.
-
Coupling with a Purine Base: The functionalized bicyclic core is then coupled with a suitable purine derivative, typically via a Mitsunobu reaction, to form the carbocyclic nucleoside.
-
Modification and Derivatization: The resulting nucleoside analogue can be further modified at the purine base and the bicyclic scaffold to optimize its pharmacological profile.
Below is a visual representation of the overall synthetic workflow.
Caption: Overall synthetic workflow from this compound.
PART 1: Preparation of the Chiral Bicyclic Core
The primary challenge in utilizing this compound is the introduction of two hydroxyl groups with the correct stereochemistry to mimic the 2'- and 3'-hydroxyls of ribose, and the resolution of the resulting diastereomers and enantiomers. The following proposed protocol is based on established stereoselective reactions and enzymatic resolution techniques.
Protocol 1: Proposed Synthesis of a Key Chiral Intermediate
This protocol outlines a plausible route to a key intermediate, a chiral diol, from this compound.
Step 1a: Allylic Bromination
-
Rationale: To introduce a functional group that can be converted to a hydroxyl group, we start with an allylic bromination.
-
Procedure:
-
To a solution of this compound in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the allylic bromide.
-
Step 1b: Hydrolysis to the Allylic Alcohol
-
Rationale: The bromide is displaced to form the corresponding alcohol.
-
Procedure:
-
Dissolve the allylic bromide in a mixture of acetone and water.
-
Add a mild base such as sodium bicarbonate and stir the mixture at room temperature until the hydrolysis is complete.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude allylic alcohol.
-
Step 1c: Stereoselective Dihydroxylation
-
Rationale: An osmium-catalyzed dihydroxylation is a reliable method for the syn-dihydroxylation of alkenes. The stereoselectivity will be influenced by the existing stereocenter.
-
Procedure:
-
Dissolve the allylic alcohol in a mixture of t-butanol and water.
-
Add N-methylmorpholine N-oxide (NMO) as the co-oxidant.
-
Add a catalytic amount of osmium tetroxide.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with sodium sulfite, extract the product, and purify by column chromatography to obtain the diol.
-
Step 1d: Enzymatic Resolution
-
Rationale: The product of the dihydroxylation will be a mixture of diastereomers and enantiomers. Enzymatic resolution is an efficient method to separate these. Lipases are commonly used for the kinetic resolution of alcohols via acylation.[5]
-
Procedure:
-
Dissolve the mixture of diols in an appropriate organic solvent (e.g., toluene).
-
Add an acyl donor, such as vinyl acetate.
-
Add a lipase, for example, Candida antarctica lipase B (CAL-B).
-
Monitor the reaction progress carefully to achieve approximately 50% conversion.
-
Stop the reaction and separate the acylated product from the unreacted alcohol by column chromatography. The separated enantiomers can then be carried forward.
-
PART 2: Synthesis of the Carbocyclic Nucleoside
With the chiral, functionalized bicyclic core in hand, the next phase is the coupling with a suitable purine base. The Mitsunobu reaction is a powerful and widely used method for this transformation.
Protocol 2: Mitsunobu Coupling with 6-Chloropurine
-
Rationale: The Mitsunobu reaction allows for the stereospecific inversion of the hydroxyl group's configuration, which is crucial for achieving the desired stereochemistry in the final nucleoside. 6-Chloropurine is a versatile starting material for the synthesis of various adenosine analogues.
-
Procedure:
-
To a stirred solution of the chiral diol (with one hydroxyl group likely protected) and 6-chloropurine in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (PPh3).
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed.
-
Concentrate the reaction mixture and purify the crude product by column chromatography to yield the 6-chloro-purinyl carbocyclic nucleoside.
-
Caption: Mitsunobu coupling of the bicyclic alcohol with 6-chloropurine.
PART 3: Derivatization and SAR Exploration
The 6-chloro-purinyl nucleoside is a versatile intermediate for the synthesis of a library of adenosine receptor ligands. The following protocols describe common derivatizations.
Protocol 3: Amination to form Adenosine Analogues
-
Rationale: The 6-chloro group is readily displaced by amines to introduce a variety of substituents at the N6-position, which is a key determinant of affinity and selectivity for adenosine receptors.
-
Procedure:
-
Dissolve the 6-chloro-purinyl nucleoside in a suitable solvent like isopropanol.
-
Add an excess of the desired amine (e.g., ammonia for the parent adenosine analogue, or a substituted benzylamine for A3-selective ligands).
-
Heat the reaction mixture in a sealed tube until the reaction is complete.
-
Cool the mixture, concentrate under reduced pressure, and purify by column chromatography.
-
Protocol 4: Ester to Amide Conversion
-
Rationale: The ethyl ester on the bicyclic core can be converted to a primary, secondary, or tertiary amide. 5'-uronamides are known to be important for A3 receptor affinity.
-
Procedure:
-
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
The carboxylic acid is then coupled with the desired amine using a standard peptide coupling reagent such as HATU or EDC/HOBt.
-
Alternatively, the ethyl ester can be directly converted to an amide by heating with the desired amine in a suitable solvent.
-
Data Presentation: Biological Activity of Bicyclo[3.1.0]hexane-based Ligands
The following table summarizes the binding affinities of representative (N)-methanocarba adenosine analogues for the human adenosine receptor subtypes. This data highlights the high A3 receptor affinity and selectivity that can be achieved with this scaffold.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Reference |
| MRS5698 | >10,000 | >10,000 | 0.38 | [4] |
| (N)-methanocarba adenosine | >10,000 | >10,000 | 960 | [4] |
Conclusion
This compound, while not a direct precursor in many published routes, represents a viable starting point for the synthesis of potent and selective adenosine receptor ligands. The key challenges lie in the stereoselective functionalization of the bicyclic core. The protocols and strategies outlined in this application note provide a roadmap for researchers to leverage this starting material in the design and synthesis of novel therapeutics targeting adenosine receptors. The conformational rigidity imparted by the bicyclo[3.1.0]hexane scaffold remains a powerful tool in medicinal chemistry, and further exploration of derivatives based on this core is likely to yield new and improved drug candidates.
References
A Scientist's Guide to Metal-Catalyzed Cyclopropanation of Olefins with Diazo Compounds
Application Notes & Protocols for Researchers
Foreword: The Enduring Appeal of the Three-Membered Ring
The cyclopropane ring, a motif of fundamental strain and unique stereoelectronic properties, is a cornerstone of modern organic chemistry. Its incorporation into molecular architectures can profoundly influence biological activity, metabolic stability, and conformational rigidity.[1][2] This makes cyclopropane-containing compounds highly sought after in drug discovery and development, featuring in therapeutics for indications ranging from viral infections like COVID-19 and Hepatitis C to asthma.[3]
Among the myriad of synthetic strategies, the transition metal-catalyzed reaction of an olefin with a diazo compound stands as one of the most powerful and versatile methods for constructing this valuable three-membered ring.[4][5][6][7] This guide is designed for the laboratory researcher, providing not just protocols, but a deeper understanding of the causality behind the experimental choices. We will navigate from the core mechanistic principles to catalyst selection, practical execution, and troubleshooting, empowering you to harness this chemistry with confidence and precision.
The Core Reaction: Mechanism and a Tale of a Metal Carbene
At its heart, the reaction is an elegant transformation where a metal catalyst facilitates the transfer of a carbene fragment (CR₂), sourced from a diazo compound (N₂CR₂), to an olefin's double bond, extruding innocuous dinitrogen gas.
The consensus mechanism, particularly for rhodium and copper catalysts, proceeds through the formation of a key intermediate: a metal-carbene (or carbenoid).[4][6][8]
The Catalytic Cycle Unveiled:
-
Catalyst Activation: The diazo compound coordinates to the vacant axial site of the metal catalyst.
-
Nitrogen Extrusion: This coordination facilitates the irreversible loss of dinitrogen (N₂), a strong thermodynamic driving force for the reaction.
-
Metal-Carbene Formation: The loss of N₂ generates a highly reactive metal-carbene intermediate. This species is electrophilic, a critical characteristic that dictates its reactivity towards olefins.[6]
-
Carbene Transfer: The metal-carbene reacts with the olefin in a concerted, though sometimes asynchronous, fashion to deliver the carbene fragment, forming the cyclopropane ring and regenerating the active catalyst.[4][9]
A crucial feature of this mechanism is its stereospecificity : the geometry of the starting olefin (i.e., cis or trans) is faithfully retained in the cyclopropane product.[4][5]
Caption: General Catalytic Cycle for Cyclopropanation.
The Catalyst: The Conductor of the Orchestra
The choice of metal catalyst is the single most important variable in a cyclopropanation reaction. It governs the reaction's efficiency, selectivity (chemo-, regio-, diastereo-, and enantio-), and overall success. While many metals can be used, four families have proven to be the most robust and versatile.[6]
| Catalyst Family | Key Features & Strengths | Typical Applications |
| Dirhodium(II) | The Workhorse. Highly efficient, often at very low catalyst loadings (down to 0.001 mol%). Ligands are easily tunable for high enantioselectivity.[4][10] Broad substrate scope. | General purpose, high-yield cyclopropanations. Gold standard for asymmetric synthesis with donor-acceptor carbenes.[10][11][12] |
| Copper(I) | The Classic. Cost-effective and highly active. Chiral ligands (e.g., BOX, Pybox) provide excellent enantiocontrol.[13][14] Active species is Cu(I).[8] | Asymmetric cyclopropanation, particularly for terminal olefins and stabilized diazo compounds. |
| Palladium(II) | The Specialist. Particularly effective for cyclopropanating electron-deficient olefins, a challenging substrate class for Rh and Cu.[15] Simple salts like Pd(OAc)₂ are often sufficient.[16] | Reactions with α,β-unsaturated carbonyl compounds and other electron-poor systems.[16] |
| Cobalt(II) | The Radical. Employs a unique stepwise metalloradical mechanism, distinct from the others.[17] Porphyrin-based ligands are common. Effective for asymmetric reactions.[18] | Asymmetric synthesis, particularly where a radical pathway offers complementary selectivity.[19] |
The Reagents: A Guide to Olefins and Diazo Precursors
Olefin Substrate Scope
The electrophilic nature of the intermediate metal-carbene means that electron-rich olefins are generally the most reactive substrates.[6] However, with the right choice of catalyst, the scope is incredibly broad.
-
Electron-Rich Olefins (e.g., enol ethers, styrenes): Highly reactive with Rh and Cu catalysts.
-
Electron-Neutral Olefins (e.g., simple alkenes): React well, though may require slightly more forcing conditions.
-
Electron-Deficient Olefins (e.g., acrylates, acrylamides): Challenging for Rh/Cu systems but are ideal substrates for palladium-catalyzed protocols.[12][16]
Diazo Compounds: The Carbene Source & A Critical Note on Safety
Diazo compounds are the cornerstone of this chemistry, but they are also energetic, potentially explosive, and toxic.[20] Extreme caution must always be exercised when handling these reagents.
-
Stabilized Diazo Compounds: The most commonly used are those with an adjacent electron-withdrawing group, such as ethyl diazoacetate (EDA) or diazomalonates.[4][21] This stabilization reduces their hazardous nature, making them manageable in a standard laboratory setting.
-
Unstabilized Diazo Compounds: Reagents like diazomethane are exceptionally reactive and hazardous and should only be handled by experienced personnel with appropriate safety measures (e.g., non-etched glassware, blast shield).[22]
Modern Approaches to Safety: Avoiding Diazo Isolation
The significant hazards associated with diazo compounds have driven the development of safer handling protocols. The guiding principle is to avoid the isolation and storage of the diazo reagent altogether.
-
In Situ Generation: The diazo compound is generated in the same pot as the cyclopropanation reaction from a stable precursor, such as a tosylhydrazone salt.[23][24][25] This ensures its concentration remains low at all times.
-
Flow Chemistry: This is the state-of-the-art for safety. A stable precursor is pumped through a reactor (e.g., a cartridge of oxidant) to continuously generate a stream of the diazo compound, which is immediately mixed with the catalyst and olefin in a second stream.[26][27][28] This approach completely avoids the accumulation of hazardous material, making the process significantly safer and more scalable.[29][30]
Caption: Conceptual Workflow for Safer Diazo Handling.
Field Protocols: From Theory to Practice
Protocol 1: Standard Diastereoselective Cyclopropanation with Rhodium(II) Acetate
Objective: To synthesize ethyl 2-phenylcyclopropane-1-carboxylate from styrene and ethyl diazoacetate (EDA) with high diastereoselectivity.
-
Rationale: This protocol uses the robust and commercially available dirhodium(II) tetraacetate, a catalyst known for its high efficiency. Styrene is an electron-rich olefin, making it an excellent substrate. We will perform a slow addition of the diazo compound to minimize the formation of diethyl fumarate and maleate, the products of carbene dimerization. An excess of the olefin is used to ensure the metal-carbene is trapped efficiently.
-
Materials:
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄]
-
Styrene (freshly distilled or passed through basic alumina)
-
Ethyl diazoacetate (EDA), stabilized solution in dichloromethane (DCM)
-
Anhydrous DCM (from a solvent purification system or freshly distilled)
-
Standard glassware, magnetic stirrer, syringe pump.
-
-
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Rh₂(OAc)₄ (0.01 mmol, 1 mol%).
-
Add anhydrous DCM (20 mL) and styrene (2.0 mmol, 2 equiv). Stir the resulting green solution.
-
Slow Addition: In a separate syringe, draw up a solution of EDA in DCM (1.0 mmol, 1.0 equiv). Place the syringe on a syringe pump.
-
Slowly add the EDA solution to the stirring reaction mixture over 4 hours. The rate should be slow enough to maintain a low concentration of EDA, minimizing side reactions. The reaction is often accompanied by visible nitrogen evolution.
-
Monitoring: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. Monitor the reaction progress by TLC, checking for the consumption of styrene.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product as a mixture of trans and cis diastereomers.
-
Protocol 2: Asymmetric Cyclopropanation with a Chiral Copper(I)-BOX Catalyst
Objective: To achieve high enantioselectivity in the cyclopropanation of styrene with a tert-butyl diazoacetate using an in situ generated chiral catalyst.
-
Rationale: This protocol leverages a chiral bis(oxazoline) (BOX) ligand, which coordinates to a copper(I) source to form a well-defined chiral environment. This environment forces the approaching olefin and metal-carbene to adopt a specific orientation, leading to the preferential formation of one enantiomer of the cyclopropane product. We generate the active catalyst in situ for convenience.
-
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex [Cu(OTf)]₂·C₆H₆
-
Chiral ligand (e.g., 2,2'-Isopropylidenebis(4S)-4-phenyl-2-oxazoline)
-
Styrene
-
tert-Butyl diazoacetate
-
Anhydrous 1,2-dichloroethane (DCE)
-
-
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, combine [Cu(OTf)]₂·C₆H₆ (0.025 mmol) and the chiral BOX ligand (0.055 mmol). Add anhydrous DCE (5 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to 0 °C (ice bath). Add styrene (5.0 mmol, 10 equiv).
-
Slow Addition: Prepare a solution of tert-butyl diazoacetate (0.5 mmol, 1 equiv) in anhydrous DCE (5 mL). Using a syringe pump, add this solution to the cold, stirring reaction mixture over 6 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C overnight.
-
Workup & Analysis: Quench the reaction by exposing it to air. Filter the mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate. Purify the crude product via flash chromatography. The enantiomeric excess (ee) of the product must be determined by analysis on a chiral stationary phase HPLC or GC column.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized/decomposed). 2. Impure reagents (water, peroxides). 3. Olefin is too electron-deficient for the chosen catalyst. | 1. Use fresh catalyst or a new bottle. Ensure inert atmosphere is maintained. 2. Use freshly purified solvents and reagents. 3. Switch to a more appropriate catalyst (e.g., Pd(OAc)₂ for acrylates).[16] |
| Significant Dimer Formation | 1. Concentration of diazo compound is too high. 2. Reaction temperature is too high. | 1. Decrease the rate of addition of the diazo compound significantly.[31] Use a syringe pump for better control. 2. Run the reaction at a lower temperature. |
| Poor Stereoselectivity | 1. For asymmetric reactions, ligand or catalyst purity is crucial. 2. For diastereoselectivity, the catalyst may not be sterically demanding enough. | 1. Recrystallize the chiral ligand. Ensure the metal source is of high purity. 2. Screen different catalysts. For Rh(II) systems, bulkier carboxylate ligands can increase diastereoselectivity. |
Conclusion and Future Horizons
The metal-catalyzed cyclopropanation of olefins with diazo compounds is a mature yet continually evolving field. Its reliability and predictability have cemented its place as a fundamental tool for synthetic chemists. The ongoing development of new catalysts based on more sustainable metals like iron and ruthenium,[32][33] combined with the transformative safety and scalability offered by flow chemistry,[26][28] ensures that this powerful reaction will continue to enable innovation in drug discovery, materials science, and beyond for years to come.
References
- 1. nbinno.com [nbinno.com]
- 2. BJOC - Cyclopropanes and cyclopropenes: synthesis and applications [beilstein-journals.org]
- 3. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer - Wordpress [reagents.acsgcipr.org]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. zaguan.unizar.es [zaguan.unizar.es]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ETD | New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II) Tetracarboxylates | ID: wh246t40n | Emory Theses and Dissertations [etd.library.emory.edu]
- 12. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. yinshai.com [yinshai.com]
- 17. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 21. researchgate.net [researchgate.net]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Research Collection | ETH Library [research-collection.ethz.ch]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Cyclopropanation using flow-generated diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Cyclopropanation using flow-generated diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00019J [pubs.rsc.org]
- 28. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 29. Cyclopropanation using flow-generated diazo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
Synthesis of Conformationally Restricted Histamine Analogues: Application Notes and Protocols
Introduction: The Rationale for Rigidity in Histamine Receptor Drug Discovery
Histamine, a fundamental biogenic amine, orchestrates a wide array of physiological and pathological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The inherent conformational flexibility of the histamine molecule, arising from the rotation around the single bonds of its ethylamine side chain, allows it to adopt multiple spatial arrangements. This flexibility, while crucial for its diverse biological roles, presents a significant hurdle in the design of receptor subtype-selective ligands. The development of conformationally restricted analogues, where the flexible side chain is incorporated into a rigid cyclic scaffold, has emerged as a powerful strategy to overcome this challenge. By "locking" the pharmacophore in a specific orientation, researchers can probe the bioactive conformation required for selective interaction with each histamine receptor subtype, paving the way for novel therapeutics with improved efficacy and reduced side effects.[1][2][3]
This guide provides a comprehensive overview of the synthesis of key conformationally restricted histamine analogues, offering detailed protocols and application notes for researchers in pharmacology and medicinal chemistry. We will delve into the synthetic strategies for creating analogues with piperidine, cyclopropane, and bicyclic scaffolds, and discuss their applications in dissecting histamine receptor pharmacology.
Strategic Approaches to Conformational Restriction
The core principle behind the design of these analogues is to mimic the putative binding conformations of histamine at its receptors while minimizing conformational entropy. This is typically achieved by incorporating the ethylamine side chain into a cyclic framework. The choice of the cyclic scaffold is critical as it dictates the spatial orientation of the key pharmacophoric elements: the imidazole ring and the terminal amino group.
I. Piperidine-Based Histamine Analogues: A Versatile Scaffold
Piperidine-containing histamine analogues have been instrumental in the development of potent and selective ligands, particularly for the H3 receptor.[1] The piperidine ring serves as a rigid spacer that controls the distance and relative orientation between the imidazole moiety and another key interaction feature.
Application Notes: The Utility of Piperidine Analogues
Piperidine-based analogues are invaluable tools for:
-
Probing the H3 Receptor Active Site: The rigid piperidine core allows for systematic exploration of the chemical space around the receptor's binding pocket by introducing substituents at various positions of the piperidine ring.
-
Developing CNS-Penetrant Ligands: The physicochemical properties of the piperidine scaffold can be fine-tuned to enhance blood-brain barrier permeability, a crucial aspect for targeting the H3 receptor, which is predominantly expressed in the central nervous system.
-
Structure-Activity Relationship (SAR) Studies: The defined geometry of these analogues provides a solid foundation for building robust SAR models, enabling the rational design of next-generation ligands with optimized potency and selectivity.
Key Piperidine-Based Analogue: Immepip
Immepip, 4-(1H-imidazol-4-ylmethyl)piperidine, is a potent and selective H3 receptor agonist that has become a standard pharmacological tool.[1] Its synthesis is a cornerstone for the development of other piperidine-containing histamine analogues.
Protocol 1: Synthesis of Immepip Dihydrobromide
This protocol outlines a common synthetic route to Immepip dihydrobromide, starting from 4-pyridylmethanol.
Experimental Workflow:
Caption: Synthetic scheme for Immepip dihydrobromide.
Materials:
-
4-Pyridylmethanol
-
Thionyl chloride (SOCl₂)
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Hydrogen gas (H₂)
-
Rhodium on alumina (Rh/Al₂O₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Lithium hydroxide (LiOH)
-
Lithium aluminum hydride (LiAlH₄)
-
Tosyl chloride (TsCl)
-
Pyridine
-
Tosylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH)
-
Ammonia in methanol (NH₃/MeOH)
-
Hydrobromic acid (HBr)
-
Appropriate solvents (e.g., ethanol, THF, DCM)
Step-by-Step Procedure:
-
Chlorination of 4-Pyridylmethanol: React 4-pyridylmethanol with thionyl chloride to yield 4-chloromethylpyridine hydrochloride.
-
Malonic Ester Synthesis: Treat 4-chloromethylpyridine hydrochloride with diethyl malonate in the presence of a base like sodium ethoxide to form diethyl (pyridin-4-ylmethyl)malonate.
-
Reduction and Protection: Catalytically hydrogenate the pyridine ring to a piperidine and protect the nitrogen with a Boc group in a one-pot reaction to give tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate.
-
Hydrolysis: Saponify the ester using lithium hydroxide, followed by acidification to obtain tert-butyl 4-(carboxymethyl)piperidine-1-carboxylate.
-
Reduction of Carboxylic Acid: Reduce the carboxylic acid to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
-
Tosylation: Convert the alcohol to a better leaving group by reacting it with tosyl chloride in pyridine to form tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.
-
Imidazole Ring Formation: Construct the imidazole ring by reacting the tosylate with tosylmethyl isocyanide (TosMIC) in the presence of a strong base like sodium hydride, followed by treatment with methanolic ammonia.
-
Deprotection and Salt Formation: Remove the Boc protecting group under acidic conditions and subsequently treat with hydrobromic acid to precipitate Immepip dihydrobromide.
Purification and Characterization:
The final product should be purified by recrystallization. Purity and identity should be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. The purity can be further assessed by high-performance liquid chromatography (HPLC).[4][5]
II. Cyclopropane-Based Histamine Analogues: Probing Bioactive Conformations
The introduction of a cyclopropane ring into the histamine framework provides a more rigid constraint on the relative positions of the imidazole ring and the amino group. This strategy has been particularly successful in developing highly selective ligands for the H3 and H4 receptors.[6]
Application Notes: The Power of Cyclopropyl Scaffolds
Cyclopropane-based analogues are exceptional tools for:
-
Dissecting Receptor Selectivity: The stereochemistry of the cyclopropane ring (cis or trans) dictates distinct spatial arrangements of the pharmacophoric groups, leading to dramatic differences in receptor subtype selectivity.
-
Investigating Bioactive Conformations: By comparing the activity of cis and trans isomers, researchers can infer the preferred conformation of the ligand when bound to the receptor.
-
Developing Novel Therapeutic Leads: The unique and rigid nature of the cyclopropane scaffold can lead to the discovery of ligands with novel pharmacological profiles and improved metabolic stability.
Key Cyclopropane-Based Analogue: (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane
This cis-cyclopropane analogue is a highly potent and selective H3 receptor agonist.[7] Its synthesis showcases the stereoselective construction of the cyclopropane ring.
Protocol 2: Synthesis of a Chiral Cyclopropane Histamine Analogue
This protocol provides a general strategy for the synthesis of chiral cyclopropane-based histamine analogues, exemplified by the synthesis of (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane.
Experimental Workflow:
Caption: General synthetic workflow for chiral cyclopropane histamine analogues.
Materials:
-
A suitable chiral glycine equivalent (e.g., a Schiff base of glycine ethyl ester)
-
trans-1,4-Dibromo-2-butene
-
Chiral phase-transfer catalyst
-
Ozone (O₃)
-
Reagents for imidazole synthesis (e.g., formamide, ammonia)
-
Protecting groups for the amino functionality (e.g., Boc)
-
Reagents for deprotection
-
Appropriate solvents and purification materials
Step-by-Step Procedure:
-
Asymmetric Cyclopropanation: Perform an asymmetric phase-transfer catalyzed cyclopropanation of a chiral glycine equivalent with trans-1,4-dibromo-2-butene to establish the stereochemistry of the cyclopropane ring.[8]
-
Oxidative Cleavage: Cleave the vinyl group of the resulting cyclopropane intermediate via ozonolysis to generate the corresponding aldehyde.
-
Imidazole Ring Construction: Convert the aldehyde into the imidazole ring. This can be achieved through various methods, such as the Radziszewski reaction or by using formamide and ammonia.
-
Functional Group Manipulations: Protect the amino group (if necessary) and perform any required functional group interconversions on the side chain.
-
Deprotection: Remove the protecting group from the amino functionality to yield the final conformationally restricted histamine analogue.
Purification and Characterization:
Purification of intermediates and the final product is typically achieved through column chromatography.[9] Chiral HPLC may be necessary to determine the enantiomeric excess. The structure and purity of the final compound should be confirmed by NMR, mass spectrometry, and elemental analysis.
III. Bicyclo[3.1.0]hexane-Based Analogues: Enhanced Rigidity and Selectivity
To further restrict the conformational freedom of the histamine pharmacophore, bicyclic scaffolds can be employed. The bicyclo[3.1.0]hexane framework has proven to be particularly effective in generating highly selective H3 receptor ligands.[2]
Application Notes: The Advantage of Bicyclic Scaffolds
Bicyclo[3.1.0]hexane-based analogues offer:
-
Precise Spatial Control: The fused ring system provides a very well-defined and rigid orientation of the imidazole and aminoalkyl substituents.
-
Improved H3/H4 Selectivity: The high degree of conformational restriction can lead to a significant enhancement in selectivity between the closely related H3 and H4 receptors.[2]
-
Scaffolds for Further Elaboration: The bicyclic core serves as a rigid platform for the systematic addition of other functional groups to explore further interactions with the receptor.
Protocol 3: General Strategy for the Synthesis of Bicyclo[3.1.0]hexane Histamine Analogues
The synthesis of these complex structures often involves a multi-step sequence, with the key step being the formation of the bicyclic core.
Experimental Workflow:
Caption: General synthetic approach for bicyclo[3.1.0]hexane histamine analogues.
Step-by-Step Procedure:
-
Cyclopropanation: The key step is the diastereoselective cyclopropanation of a suitably functionalized cyclopentene derivative with a carbene or carbene equivalent.
-
Functional Group Manipulation: A series of functional group interconversions are then carried out to introduce the necessary functionalities for the imidazole ring and the aminoalkyl side chain. This may involve oxidations, reductions, and protection/deprotection steps.
-
Imidazole Ring Synthesis: The imidazole ring is constructed from a suitable precursor on the bicyclic scaffold, often an aldehyde or a ketone, using methods similar to those described in the previous protocols.
-
Side Chain Elaboration and Deprotection: The aminoalkyl side chain is introduced or elaborated, followed by the final deprotection steps to yield the target bicyclic histamine analogue.
Purification and Characterization:
Due to the complexity of the synthesis, purification by column chromatography is essential at multiple stages. The stereochemistry of the final product needs to be rigorously confirmed, often using advanced NMR techniques and, if possible, X-ray crystallography.
Pharmacological Data of Representative Conformationally Restricted Histamine Analogues
The following table summarizes the binding affinities of several key conformationally restricted histamine analogues for the human histamine receptors.
| Compound | Scaffold | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Immepip | Piperidine | H3 | 0.4 | [10] |
| H4 | 9 | [10] | ||
| (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane | Cyclopropane (cis) | H3 | 1.31 | [7] |
| Bicyclo[3.1.0]hexane Analogue (Compound 7 in ref) | Bicyclo[3.1.0]hexane | H3 | 5.6 | |
| H4 | 602 | [2] |
Conclusion: A Pathway to Selective Histamine Receptor Modulation
The synthesis of conformationally restricted histamine analogues represents a cornerstone of modern medicinal chemistry in the field of histamine research. By reducing the conformational flexibility of the parent molecule, these analogues have provided invaluable insights into the structural requirements for selective receptor recognition. The detailed protocols and application notes presented in this guide are intended to empower researchers to synthesize and utilize these powerful chemical tools to further unravel the complexities of the histaminergic system and to accelerate the development of novel, highly selective therapeutics for a range of human diseases. The continued exploration of novel rigid scaffolds and synthetic methodologies will undoubtedly lead to the discovery of the next generation of histamine receptor modulators.
References
- 1. Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational requirements for histamine H2-receptor inhibitors: a structure-activity study of phenylene analogues related to cimetidine and tiotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic determination of histamine in biological samples after derivation with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structural and pharmacological properties of cyclopropane-based conformationally restricted analogs of 4-methylhistamine as histamine H3/H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units: synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. daneshyari.com [daneshyari.com]
- 10. rndsystems.com [rndsystems.com]
Troubleshooting & Optimization
Purification techniques for Ethyl bicyclo[3.1.0]hexane-3-carboxylate
Technical Support Center: Ethyl Bicyclo[3.1.0]hexane-3-carboxylate
Welcome to the dedicated technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile bicyclic building block. The unique strained ring system and stereochemical complexity of this molecule can present specific purification challenges. This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound after synthesis?
A: The impurity profile is highly dependent on the synthetic route, but for common pathways such as the cyclopropanation of a cyclopentene precursor with an ethyl diazoacetate equivalent, you can typically expect:
-
Diastereomers: The primary impurities are often the undesired diastereomers of the product. The relationship between the ester group at C3 and the cyclopropane ring can result in endo and exo isomers, which may have very similar physical properties.
-
Unreacted Starting Materials: Residual cyclopentene starting material and reagents from the carbene generation system.
-
Solvent Residue: Residual reaction or extraction solvents.
-
Byproducts: Depending on the reaction conditions, byproducts from carbene side-reactions (e.g., dimerization) or decomposition may be present.
Q2: How can I accurately assess the purity and isomeric ratio of my sample?
A: A multi-technique approach is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the structural integrity of the target molecule and determining the diastereomeric ratio. The coupling constants and chemical shifts of the protons on the bicyclic core are highly sensitive to the stereochemistry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for resolving volatile impurities, residual solvents, and often the product diastereomers. The mass spectrum provides confirmation of the molecular weight (154.21 g/mol ).[1]
-
High-Performance Liquid Chromatography (HPLC): For less volatile impurities or when derivatization for GC is not desirable. Chiral HPLC may be necessary if the synthesis is enantioselective and enantiomeric excess (e.e.) needs to be determined.
Q3: What are the recommended storage conditions for the purified product?
A: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis of the ethyl ester. Refrigeration at 2-8°C is recommended to minimize degradation over time.[2]
Q4: Are there any known stability issues to consider during purification?
A: The bicyclo[3.1.0]hexane core is a strained ring system. While generally stable, it can be sensitive to harsh acidic or basic conditions and high temperatures. Prolonged heating during distillation, for instance, can potentially lead to ring-opening or rearrangement reactions. Therefore, purification methods should be performed as mildly and efficiently as possible.
Troubleshooting and Method Optimization Guide
This section addresses specific experimental challenges in a problem-and-solution format.
Problem 1: My crude NMR shows a complex mixture of diastereomers. How can I effectively separate them?
Cause & Solution: Diastereomers of bicyclo[3.1.0]hexane derivatives often have very similar polarities, making separation challenging. The key is to maximize the resolving power of your chromatographic system.
Workflow for Isomer Separation:
Caption: Workflow for chromatographic isomer separation.
Detailed Protocol: High-Resolution Flash Column Chromatography
-
Stationary Phase: Use high-quality silica gel with a small particle size (e.g., 40-63 µm).
-
Mobile Phase Selection: The goal is to find a solvent system where the Rf values of the isomers are different and fall between 0.15 and 0.35. Based on structurally related compounds, start with gradients of ethyl acetate in hexane.[3][4]
-
Sample Loading: Load the crude material using a minimal amount of solvent or adsorb it onto a small amount of silica gel (dry loading) to ensure a tight injection band.
-
Elution: Employ a slow, shallow gradient. Rapid changes in solvent polarity will decrease resolution.
-
Fraction Analysis: Collect small fractions and analyze them carefully by TLC or GC-MS to identify pure fractions before combining.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Smaller particles provide a larger surface area and better resolution. |
| Mobile Phase | Hexane / Ethyl Acetate (Gradient) | A non-polar/polar mixture provides good selectivity for this ester. |
| Initial Gradient | 0% to 5% Ethyl Acetate | Start with low polarity to maximize separation of close-eluting spots. |
| Column Loading | 1-2% of silica mass | Overloading the column is a primary cause of poor separation. |
Problem 2: My product is contaminated with a polar, non-volatile byproduct. Column chromatography is difficult. What are my options?
Cause & Solution: Some synthetic byproducts can be highly polar or streak badly on silica gel. In such cases, an alternative to chromatography or a pre-chromatography cleanup step is beneficial.
-
Liquid-Liquid Extraction: If the byproduct has significantly different solubility properties, an aqueous wash may be effective. For example, if the byproduct is acidic or basic, a wash with a dilute solution of NaHCO₃ or NH₄Cl, respectively, can remove it into the aqueous phase.
-
Scavenger Resins: This is a powerful technique for removing specific types of impurities. For instance, if you have an acidic impurity, an amine-based scavenger resin can bind it, allowing you to filter it away from your product solution. This approach has been successfully used to remove problematic impurities in the synthesis of related bicyclo[3.1.0]hexane cores.[5]
Problem 3: My product purity is stuck at ~97% after chromatography. How can I reach >99% purity?
Cause & Solution: Achieving very high purity often requires an orthogonal purification technique—one that separates compounds based on a different physical property than the primary method. If chromatography (which separates based on polarity) is insufficient, distillation (which separates based on boiling point) is the logical next step.
Detailed Protocol: Fractional Vacuum Distillation
The target compound is a liquid, making it a good candidate for distillation.[2] To avoid thermal degradation, this must be performed under high vacuum.
-
Apparatus: Use a short-path distillation apparatus (like a Kugelrohr) to minimize the surface area and the time the compound spends at high temperature.
-
Vacuum: Achieve a stable vacuum below 1 mmHg before heating.
-
Heating: Heat the flask slowly and evenly using an oil bath. Bumping can be minimized with a small magnetic stir bar or by introducing a fine stream of nitrogen.
-
Fraction Collection: Collect a small forerun fraction, which will contain any residual solvents or more volatile impurities. Then, collect the main product fraction over a narrow temperature range.
| Pressure | Estimated Boiling Point | Notes |
| Atmospheric | > 200 °C (Decomposition likely) | Not recommended. |
| 10 mmHg | ~110 - 125 °C | Feasible with a good vacuum pump. |
| 1 mmHg | ~80 - 95 °C | Ideal for minimizing thermal stress. |
| 0.1 mmHg | ~60 - 75 °C | Requires a high-performance vacuum system. |
| Note: Boiling points are estimates based on structurally similar compounds and should be determined empirically. |
Problem 4: My compound appears to be decomposing during purification, indicated by discoloration or new spots on TLC.
Cause & Solution: Decomposition suggests instability towards the purification conditions. The primary culprits are often acidic silica gel or excessive heat.
Troubleshooting Workflow for Decomposition:
Caption: Decision tree for addressing product decomposition.
-
Deactivated Silica Gel: Standard silica gel is slightly acidic (pH ~6.5-7.0) and can catalyze the degradation of sensitive compounds. You can deactivate it by preparing a slurry of the silica in your non-polar solvent (e.g., hexane) containing 0.5-1% triethylamine, filtering, and then packing the column.
-
Alternative Stationary Phases: If acid sensitivity is high, consider using neutral or basic alumina as the stationary phase. However, be aware that the elution order and selectivity will change, requiring new method development.
-
Minimize Heat Exposure: As detailed in Problem 3, use high-vacuum, short-path distillation to purify heat-sensitive compounds. Evaporate solvents from chromatographic fractions at the lowest practical temperature using a rotary evaporator.
References
Technical Support Center: Synthesis of Ethyl bicyclo[3.1.0]hexane-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl bicyclo[3.1.0]hexane-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for improving the yield and purity of this valuable bicyclic building block. The synthesis, most commonly achieved via a Simmons-Smith cyclopropanation of ethyl cyclopent-3-ene-1-carboxylate, is a powerful reaction that can present unique challenges.
This document is structured to anticipate your needs, beginning with frequently asked questions for a quick overview and progressing to in-depth troubleshooting guides for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and stereospecific method is the Simmons-Smith reaction.[1][2] This involves reacting the starting alkene, ethyl cyclopent-3-ene-1-carboxylate, with an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).[3][4] This reaction is a concerted, cheletropic process that forms the cyclopropane ring while preserving the stereochemistry of the starting alkene.[2][3]
Q2: What is the role of the zinc-copper couple and why is its "activation" so critical?
The zinc-copper couple is the source of activated zinc metal.[5] Zinc itself is often coated with a passivating layer of zinc oxide, which renders it unreactive. The "activation" process, often involving treatment with acid (like HCl) to remove the oxide layer followed by deposition of copper, creates a galvanic cell on the microscopic level.[5][6] This highly active surface is necessary for the oxidative insertion of zinc into the C-I bond of diiodomethane to form the reactive carbenoid species, iodomethylzinc iodide (ICH₂ZnI).[3][4] An inactive couple is one of the most common reasons for reaction failure.[7][8]
Q3: What are the expected yields and diastereomeric outcomes?
Yields can vary significantly based on reagent quality, reaction conditions, and scale, but well-optimized procedures can achieve yields upwards of 90%.[2] The Simmons-Smith reaction is stereospecific, meaning the geometry of the starting alkene is retained in the product.[1][3] For cyclic alkenes, the cyclopropanation generally occurs on the less sterically hindered face.[1] However, the presence of directing groups, such as a nearby hydroxyl group, can coordinate with the zinc reagent and direct the cyclopropanation to the same face, overriding simple sterics.[1][9][10]
Q4: What are the primary safety concerns when running this reaction?
-
Diiodomethane (CH₂I₂): This reagent is toxic and dense. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]
-
Diethylzinc (Et₂Zn): If using the Furukawa modification, be aware that diethylzinc is pyrophoric and will ignite spontaneously on contact with air. It must be handled under a strictly inert atmosphere (e.g., argon or nitrogen) using proper syringe techniques.
-
Reaction Quench: The quenching of the reaction, especially when excess organozinc reagents are present, can be exothermic. It should be performed slowly and at a reduced temperature (e.g., 0 °C).
Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is followed by a discussion of potential causes and actionable solutions.
Problem 1: Low or No Product Yield; Starting Material Unchanged
This is the most common failure mode and almost always points to an issue with the formation of the active Simmons-Smith reagent.
Workflow for Diagnosing Low Yield
Caption: Troubleshooting flowchart for low yield.
Detailed Solutions:
-
Cause A: Inactive Zinc-Copper Couple
-
The "Why": The surface of zinc dust is easily oxidized, forming a passivating layer of ZnO that prevents its reaction with diiodomethane. The activity of the Zn-Cu couple is paramount and is the most frequent point of failure.[5][8] Freshly prepared couples are significantly more active.[11]
-
Solution: Prepare the Zn-Cu couple immediately before use. A highly reproducible method involves treating zinc dust with a dilute acid (e.g., HCl) to etch the surface, followed by washing and treatment with a copper(II) salt solution (e.g., CuSO₄ or Cu(OAc)₂).[5][6][11] The appearance of a dark gray or reddish-brown solid indicates successful preparation.[11][12]
-
-
Cause B: Presence of Moisture
-
The "Why": The organozinc carbenoid is highly reactive and will be rapidly quenched by protic sources, including water. Moisture will consume the reagent before it has a chance to react with your alkene.[3][8]
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. The reaction must be run under a dry, inert atmosphere (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Cause C: Impure Diiodomethane
-
The "Why": Diiodomethane can degrade over time, often liberating iodine, which gives it a pink or brown tint. Impurities can inhibit the reaction.
-
Solution: Use high-purity diiodomethane.[8] If it is colored, purify it by passing it through a short plug of activated neutral alumina or by distillation under reduced pressure.
-
Problem 2: Complex Reaction Mixture with Multiple Byproducts
While the Simmons-Smith reaction is generally clean, side reactions can occur, complicating purification and lowering the yield.
-
Cause A: Methylation of Heteroatoms
-
The "Why": The electrophilic zinc carbenoid can act as a methylating agent, particularly towards alcohols or other nucleophilic heteroatoms if present in the substrate. This is more common with excess reagent or prolonged reaction times.[1]
-
Solution: Use a minimal excess of the Simmons-Smith reagent (1.2 - 1.5 equivalents). Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. If methylation is a persistent issue, consider protecting the sensitive functional group prior to cyclopropanation.
-
-
Cause B: Acid-Catalyzed Side Reactions
-
The "Why": The byproduct of the reaction is zinc iodide (ZnI₂), a Lewis acid.[1] If your product or starting material is sensitive to acid, this can lead to decomposition or rearrangement.
-
Solution: For acid-sensitive substrates, you can add an excess of diethylzinc (in the Furukawa modification) which will scavenge the ZnI₂ to form the less acidic EtZnI.[1] Alternatively, the reaction can be quenched with a base like pyridine, which will coordinate to the zinc iodide.[1]
-
Problem 3: Difficulty in Product Purification
-
Cause A: Emulsion during Aqueous Workup
-
The "Why": Zinc salts formed during the reaction and quench can lead to persistent emulsions during the extraction phase, making separation of the organic layer difficult.
-
Solution: The standard workup involves quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl), which helps to dissolve the zinc salts.[3] If emulsions persist, adding a co-solvent like ethyl acetate or filtering the entire biphasic mixture through a pad of Celite can help break them up.
-
-
Cause B: Co-elution with Byproducts during Chromatography
-
The "Why": The product, this compound, is relatively non-polar. Byproducts like oligomers of methylene (polymethylenes) or unreacted diiodomethane can have similar polarities, making separation by silica gel chromatography challenging.
-
Solution: Ensure the reaction goes to completion to consume the diiodomethane. If purification is still difficult, consider using a less polar solvent system (e.g., hexane/ethyl acetate mixtures with a very low percentage of ethyl acetate). In some cases, distillation under reduced pressure may be a viable alternative to chromatography for separating the product from non-volatile impurities.
-
Experimental Protocols & Data
Baseline Protocol: Simmons-Smith Cyclopropanation
This protocol describes a standard procedure for the synthesis of this compound.
Step 1: Preparation of Activated Zinc-Copper Couple
-
In a flask, add zinc dust (2.0 eq).
-
Wash the zinc dust sequentially with dilute HCl, deionized water, a 2% aqueous CuSO₄ solution, deionized water, ethanol, and finally diethyl ether to activate it and remove impurities.[6]
-
Dry the resulting dark gray powder under high vacuum and store under an inert atmosphere until use. It should be used immediately for best results.[11]
Step 2: Cyclopropanation Reaction
-
To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add the freshly prepared Zn-Cu couple (1.5 eq).
-
Add anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction; stir until the color disappears.[6]
-
Add a solution of ethyl cyclopent-3-ene-1-carboxylate (1.0 eq) and diiodomethane (1.2 eq) in anhydrous diethyl ether dropwise to the stirred suspension.
-
After the addition is complete, gently heat the mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Filter the mixture through a pad of Celite to remove the zinc salts, washing the filter cake with diethyl ether.
-
Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 95:5 Hexane:Ethyl Acetate) to afford the pure this compound.
Reaction Parameter Comparison
| Parameter | Condition 1 (Classic Simmons-Smith) | Condition 2 (Furukawa Modification) | Expected Outcome & Rationale |
| Zinc Reagent | Zn-Cu Couple | Diethylzinc (Et₂Zn) | The Furukawa modification often gives higher yields and is more suitable for less reactive alkenes as it generates a more reactive carbenoid.[1][3] |
| Solvent | Diethyl Ether | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Less coordinating solvents like DCM increase the electrophilicity and reactivity of the zinc carbenoid.[13] |
| Temperature | Reflux in Ether (~35 °C) | 0 °C to Room Temperature | The Furukawa modification is often more exothermic and can be run at lower temperatures.[7] |
Reaction Mechanism Visualization
Caption: Simplified Simmons-Smith reaction mechanism.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reaction pathways of the Simmons-Smith reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. repositorio.uam.es [repositorio.uam.es]
- 13. pubs.acs.org [pubs.acs.org]
Bicyclo[3.1.0]hexane Synthesis: A Technical Support Center
Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this valuable structural motif. The bicyclo[3.1.0]hexane core is a key component in numerous biologically active compounds, and its rigid, three-dimensional structure offers unique advantages in medicinal chemistry.[1][2] However, its synthesis is not without challenges. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis, ensuring you can optimize your reactions for yield, purity, and stereoselectivity.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured to provide direct answers to specific problems you might be facing in the lab. Each entry details the potential causes of the issue and provides actionable, step-by-step protocols for remediation.
Category 1: Simmons-Smith and Related Cyclopropanations
The Simmons-Smith reaction and its modifications are classic methods for forming the cyclopropane ring of the bicyclo[3.1.0]hexane system.[3][4] While powerful, these reactions can be sensitive to substrate and conditions.
Question 1: My Simmons-Smith reaction on a cyclopentene derivative is resulting in low yield and a complex mixture of products. What's going wrong?
Answer:
Low yields and product mixtures in Simmons-Smith reactions often stem from several factors: the quality of the zinc-copper couple, the presence of interfering functional groups, or suboptimal reaction conditions.
-
Causality: The reactivity of the organozinc carbenoid is paramount. An improperly activated zinc-copper couple will lead to incomplete reaction. Additionally, the Simmons-Smith reagent is electrophilic and can react with other nucleophilic sites in your molecule, such as alcohols or thioethers, leading to side products like methylated byproducts.[3][5]
-
Troubleshooting Protocol:
-
Reagent Quality Check: Ensure your diiodomethane is fresh and pure. The zinc-copper couple is critical; consider preparing it fresh for each reaction. Ultrasonication can improve the rate of organozinc compound formation.[6]
-
Consider the Furukawa Modification: Using diethylzinc (Et₂Zn) in place of the zinc-copper couple, known as the Furukawa modification, can often provide more consistent results and is particularly effective for unfunctionalized alkenes.[3][4]
-
Protecting Group Strategy: If your substrate contains Lewis basic functional groups (e.g., alcohols, amines), they can sequester the zinc reagent.[7] Consider protecting these groups before the cyclopropanation step.
-
Solvent and Temperature Optimization: The reaction is typically run in ethers like diethyl ether or dimethoxyethane. Ensure your solvent is anhydrous. Running the reaction at a lower temperature may help to minimize side reactions, although it may require longer reaction times.
-
Question 2: I am struggling with controlling the stereoselectivity of my intramolecular Simmons-Smith cyclopropanation. How can I favor the desired diastereomer?
Answer:
Achieving high stereocontrol in intramolecular Simmons-Smith (IMSS) reactions is often dependent on the presence and orientation of directing groups within the substrate.[1]
-
Causality: The zinc carbenoid can coordinate with Lewis basic functional groups, such as hydroxyl or ether groups. This coordination directs the delivery of the methylene group to the same face of the double bond as the directing group, leading to high stereoselectivity.[1][6][7]
-
Optimization Protocol:
-
Installation of a Directing Group: If your substrate lacks a directing group, consider introducing one. An allylic alcohol is a powerful directing group for this transformation.[1][6]
-
Protecting Group Modification: If you already have a directing group, such as a hydroxyl group, ensure it is unprotected to allow for coordination with the zinc reagent.
-
Reagent Choice: The choice of Simmons-Smith reagent can influence stereoselectivity. Experiment with both the traditional Zn-Cu/CH₂I₂ system and the Furukawa modification (Et₂Zn/CH₂I₂) to determine which gives the best result for your specific substrate.
-
Category 2: Transition-Metal-Catalyzed Cyclopropanations
The use of transition metals like rhodium and copper to catalyze the decomposition of diazo compounds for cyclopropanation is a versatile method for constructing bicyclo[3.1.0]hexanes.[8][9] However, these reactions can be plagued by side reactions and issues with catalyst performance.
Question 3: My rhodium-catalyzed cyclopropanation using a diazoacetate is giving a low yield of the desired bicyclo[3.1.0]hexane, and I'm observing significant amounts of unreacted starting material. How can I improve this?
Answer:
Low conversion in rhodium-catalyzed cyclopropanations can be due to catalyst deactivation, suboptimal reaction temperature, or issues with the purity of the diazo compound.
-
Causality: Rhodium catalysts can be sensitive to impurities. The reaction temperature is also a critical parameter; for acceptor carbenes like those derived from ethyl diazoacetate, higher temperatures (e.g., 60-70 °C) are often required for high turnover numbers.[8]
-
Optimization Protocol:
-
Catalyst Choice and Loading: While rhodium(II) acetate is commonly used, other rhodium catalysts, such as Rh₂(esp)₂, may offer superior performance for certain substrates.[8] While low catalyst loadings are desirable, you may need to systematically increase the loading to find the optimal balance between yield and cost.
-
Temperature Screening: Perform the reaction at a range of temperatures. For some systems, room temperature is insufficient, and heating is necessary to drive the reaction to completion.[8]
-
Slow Addition of Diazo Compound: Adding the diazo compound slowly to the reaction mixture can help to maintain a low concentration of the reactive carbene intermediate, which can minimize side reactions such as dimerization.
-
Solvent Choice: Ensure the use of an anhydrous, non-coordinating solvent. Dichloromethane or dimethyl carbonate are often good choices.[10]
-
Question 4: I'm observing the formation of chloro ketone and methyl ester byproducts in my synthesis of an α-diazo ketone precursor. How can I avoid these?
Answer:
The formation of chloro ketone and methyl ester byproducts is a known issue when preparing α-diazo ketones from acid chlorides and diazomethane or its derivatives.[11]
-
Causality: These byproducts arise from the reaction of the acid chloride with impurities or excess reagents. For instance, the chloro ketone can be formed from the reaction with chloride ions, and the methyl ester from reaction with methanol if it is present as an impurity or used in the workup.
-
Mitigation Strategy:
-
Use of TMS-Diazomethane: Trimethylsilyldiazomethane (TMS-diazomethane) is often a safer and cleaner alternative to diazomethane.[11]
-
Solvent Effects: The choice of solvent can significantly impact the product distribution. For example, performing the reaction in acetonitrile has been shown to directly yield the desired diazo ketone while minimizing byproduct formation in certain systems.[11]
-
Careful Control of Stoichiometry: Use a slight excess of the diazomethane reagent and add it slowly to the acid chloride at low temperature to minimize side reactions.
-
Purification: If byproduct formation is unavoidable, careful purification by column chromatography is often necessary.
-
Category 3: Intramolecular Cyclization Reactions
Intramolecular reactions provide a powerful means to construct the bicyclo[3.1.0]hexane skeleton, often with excellent stereocontrol.[1]
Question 5: My intramolecular cyclization of a nitroalkene is producing a significant amount of isoxazoline-N-oxide as a byproduct. How can I favor the formation of the bicyclo[3.1.0]hexane?
Answer:
The formation of isoxazoline-N-oxide alongside the desired bicyclo[3.1.0]hexane in oxidative intramolecular cyclizations of nitroalkenes is a known chemoselectivity issue.
-
Causality: The reaction proceeds through a radical intermediate. The partitioning of this intermediate between the pathway leading to the bicyclo[3.1.0]hexane and the one leading to the isoxazoline-N-oxide is influenced by the stereochemistry and steric bulk of the substituents on the starting material.
-
Troubleshooting and Optimization:
-
Substrate Modification: The stereoselectivity and chemoselectivity of this reaction are highly dependent on the configuration of the stereogenic center adjacent to the alkenyl group. If possible, modifying the substituents on your starting material may alter the reaction pathway in favor of the desired product.
-
Reaction Condition Screening: Systematically vary the reaction conditions, such as the base, solvent, and temperature. These parameters can influence the transition state energies of the competing pathways and may allow for the selective formation of one product over the other.
-
Question 6: I am attempting a base-mediated intramolecular cyclopropanation, but the reaction is sluggish and gives low yields. What can I do to improve it?
Answer:
Low yields in base-mediated intramolecular cyclopropanations can be due to an inappropriate choice of base, suboptimal concentration, or side reactions caused by the base.[9]
-
Causality: The choice of base is critical. A strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often used to deprotonate the substrate without causing competing nucleophilic attack.[9] The concentration of the reaction can also be a key factor, with high dilutions sometimes being necessary but problematic for scale-up.[9]
-
Optimization Protocol:
-
Base Selection: If you are not already, consider using a strong, non-nucleophilic base like LTMP.
-
Catalytic Base Conditions: In some cases, it is possible to use a catalytic amount of the base-forming species (e.g., TMP) with a stoichiometric amount of a strong but less hindered base like n-butyllithium. This can improve the practicality of the reaction.[9]
-
Concentration Effects: Investigate the effect of concentration on the reaction yield. While some procedures call for high dilution, it may be possible to increase the concentration without a significant drop in yield, which is important for scalability.[9]
-
Order of Addition: The order in which the reagents are mixed can be crucial. For example, adding the substrate to a pre-formed solution of the base can sometimes prevent side reactions that occur when the substrate is exposed to the base for extended periods.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when working with reagents for bicyclo[3.1.0]hexane synthesis?
A1: The most significant safety concern is the use of diazomethane, which is highly toxic and explosive.[12] It is recommended to use safer alternatives like TMS-diazomethane whenever possible.[11] Organozinc reagents used in Simmons-Smith reactions are pyrophoric and must be handled under an inert atmosphere. Always consult the safety data sheets for all reagents and use appropriate personal protective equipment.
Q2: How can I achieve an asymmetric synthesis of a bicyclo[3.1.0]hexane derivative?
A2: There are several strategies for asymmetric synthesis:
-
Chiral Catalysts: Use of chiral rhodium or copper catalysts in combination with diazo compounds can induce enantioselectivity.[9][11]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of the cyclopropanation.
-
Substrate Control: Starting with an enantiomerically pure precursor that has a directing group can lead to a highly diastereoselective and therefore enantioselective cyclopropanation.[1]
-
Asymmetric Intramolecular Radical Cyclopropanation: Recent methods have been developed for the enantioselective intramolecular radical cyclopropanation of unactivated alkenes.[13]
Q3: My desired bicyclo[3.1.0]hexane product is difficult to purify. What are some common issues and solutions?
A3: Purification can be challenging due to the formation of structurally similar byproducts. For example, during the workup of some reactions, partial formation of ketals can complicate purification.[11] Careful column chromatography with a meticulously chosen solvent system is often required. In some cases, derivatization of the product to a more easily purifiable solid, followed by deprotection, can be a viable strategy.
Q4: I am synthesizing a bicyclo[3.1.0]hexane-containing oligonucleotide and observing strand cleavage. What is the cause and how can I prevent it?
A4: Strand cleavage during the synthesis of oligonucleotides containing North-methanocarba pseudosugars (a bicyclo[3.1.0]hexane system) has been observed when using iodine for the oxidation of the phosphite triester.[14] This side reaction is responsible for low yields. To overcome this, it is recommended to replace iodine with tert-butylhydroperoxide as the oxidant.[14]
Visualizing Reaction Pathways
To aid in understanding the concepts discussed, the following diagrams illustrate key reaction pathways and potential side reactions.
Caption: Simmons-Smith reaction pathway and potential side reactions.
Caption: Byproduct formation in diazo ketone synthesis.
Quantitative Data Summary
| Reaction Type | Key Reagents | Common Side Products | Typical Yields | Key Optimization Parameters |
| Simmons-Smith | Zn-Cu, CH₂I₂ or Et₂Zn, CH₂I₂ | Methylated byproducts | Variable, can be high | Reagent quality, directing groups |
| Rh-catalyzed Cyclopropanation | Rh₂(OAc)₄, Diazo compound | Dimerization of carbene | 50-95% | Temperature, catalyst, rate of addition |
| Intramolecular Cyclopropanation | LTMP | Rearrangement products | 60-95% | Base choice, concentration |
| Oxidative Radical Cyclization | Ag₂O, I₂ | Isoxazoline-N-oxide | Variable | Substrate stereochemistry |
References
- 1. Bicyclo[3.1.0]hexan-3-one|CAS 1755-04-0|Supplier [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. orgosolver.com [orgosolver.com]
- 8. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Optimization of Catalyst Loading in Rhodium-Catalyzed Cyclopropanation
Welcome to the Technical Support Center for Rhodium-Catalyzed Cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their cyclopropanation reactions, with a specific focus on catalyst loading. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Introduction: The Critical Role of Catalyst Loading
Rhodium(II) complexes, particularly dirhodium tetracarboxylates, are highly efficient catalysts for the cyclopropanation of alkenes with diazo compounds.[1] The optimization of catalyst loading is a critical parameter that directly impacts reaction efficiency, cost-effectiveness, and overall yield and purity of the desired cyclopropane product. While higher catalyst loadings can drive reactions to completion, they may also lead to increased side reactions and make product purification more challenging.[2] Conversely, lower catalyst loadings are economically and environmentally advantageous but can result in sluggish or incomplete reactions if not properly optimized.[3][4] This guide will provide you with the expertise to navigate these challenges and achieve robust and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your rhodium-catalyzed cyclopropanation experiments, with a focus on issues related to catalyst loading.
Problem 1: Low or No Product Yield
Q: I am observing very low or no formation of my desired cyclopropane product. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a common issue that can stem from several factors, often related to catalyst activity and reaction conditions. Here’s a systematic approach to diagnosing and solving the problem:
Potential Causes & Solutions:
-
Insufficient Catalyst Loading: While the goal is often to minimize catalyst usage, an excessively low loading may not be sufficient to initiate or sustain the catalytic cycle, especially for less reactive substrates.
-
Solution: Incrementally increase the catalyst loading. A typical starting point for many rhodium-catalyzed cyclopropanations is 0.5-1.0 mol%.[3] If you are working with a particularly challenging substrate, a higher initial loading might be necessary. Subsequent optimization can then focus on reducing the loading once a viable reaction is established.
-
-
Catalyst Deactivation: Rhodium catalysts can be sensitive to impurities and reaction conditions, leading to deactivation.
-
Catalyst Poisoning: Sulfur-containing compounds are notorious for poisoning rhodium catalysts by forming stable, inactive rhodium-thiolate complexes.[5]
-
Solution: Ensure all reagents and solvents are free from sulfur-containing impurities. If your substrate contains a thiol group, consider using a catalyst known for higher tolerance or protecting the thiol group prior to the reaction.[5]
-
-
Air and Moisture Sensitivity: Many rhodium catalysts are sensitive to oxygen and water.[6]
-
Solution: Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware and anhydrous solvents.[6]
-
-
-
Slow or Inefficient Diazo Compound Addition: The concentration of the diazo compound can significantly impact the reaction. If added too quickly, it can lead to dimerization and other side reactions.[6]
-
Solution: Use a syringe pump for the slow and controlled addition of the diazo compound over several hours.[6] This maintains a low, steady concentration of the reactive rhodium carbene intermediate, favoring the desired cyclopropanation pathway.
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate of catalyst turnover and stability.
-
Solution: While many rhodium-catalyzed cyclopropanations proceed at room temperature, gently heating the reaction mixture may increase the reaction rate.[3] Conversely, for highly exothermic reactions or sensitive substrates, lowering the temperature might be necessary to improve selectivity and catalyst longevity.[6]
-
Caption: The catalytic cycle for rhodium-catalyzed cyclopropanation.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Rhodium Catalyst Loading
This protocol provides a systematic approach to determining the minimum effective catalyst loading for a given rhodium-catalyzed cyclopropanation reaction.
-
Initial Reaction Setup (Screening at 1 mol%):
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 mmol) and the chosen anhydrous solvent (e.g., CH₂Cl₂, 5 mL). [6] * Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%). [6] * Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 mmol) in the same solvent (5 mL). [6] * Using a syringe pump, add the diazo compound solution to the reaction mixture over a period of 4-8 hours at room temperature. [6] * Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. [6] * Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography. [6]
-
-
Iterative Reduction of Catalyst Loading:
-
Based on the results of the initial screen, if the reaction proceeds to high conversion, repeat the reaction with a lower catalyst loading (e.g., 0.5 mol%, 0.1 mol%, 0.01 mol%, and 0.001 mol%).
-
For each loading, monitor the reaction time, yield, and stereoselectivity.
-
The optimal catalyst loading is the lowest amount that provides a satisfactory yield and selectivity in a reasonable timeframe.
-
Table 1: Example Data for Catalyst Loading Optimization
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1.0 | 4 | 95 | >95:5 | 98 |
| 0.1 | 6 | 92 | >95:5 | 98 |
| 0.01 | 12 | 88 | 95:5 | 97 |
| 0.001 | 24 | 85 | 94:6 | 96 |
This is example data and will vary depending on the specific reaction.
References
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselective Synthesis of Bicyclo[3.1.0]hexanes
Welcome to the technical support guide for the stereoselective synthesis of bicyclo[3.1.0]hexane systems. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable structural motif. The bicyclo[3.1.0]hexane core is a key feature in numerous natural products and pharmaceutical agents, but its synthesis presents significant stereochemical challenges due to its inherent ring strain and densely packed stereocenters.[1][2][3]
This guide provides practical, field-tested advice in a direct question-and-answer format, focusing on troubleshooting common experimental hurdles and answering frequently asked questions. Our goal is to move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your synthetic campaigns. Each entry details the issue, explores the probable causes, and provides a systematic approach to resolution.
Q1: My cyclopropanation reaction is producing a mixture of exo and endo diastereomers with low selectivity. How can I favor one over the other?
A1: Poor diastereoselectivity is a classic challenge in bicyclo[3.1.0]hexane synthesis, primarily governed by the transition state energetics of the cyclopropanation step. The choice of catalyst, solvent, and substrate substituents all play a critical role.
Root Cause Analysis: The exo/endo selectivity is determined by the facial approach of the carbene (or carbenoid) to the cyclopentene ring. The thermodynamically more stable exo isomer is often favored to minimize steric clash, but the kinetic product can be the endo isomer depending on the reaction pathway. In dirhodium(II)-catalyzed reactions using diazoacetates, the choice of the rhodium catalyst itself is a primary driver of selectivity.[4]
Troubleshooting Steps:
-
Catalyst Screening: The ligands on the catalyst dictate the steric and electronic environment of the active metal center. For rhodium(II)-catalyzed reactions, screen a panel of catalysts with varying steric bulk.
-
For exo selectivity: Bulky ligands on the catalyst can sterically block the endo approach, thus favoring the exo product.
-
For endo selectivity: Sometimes, specific electronic or coordinating interactions between the substrate and catalyst can favor the endo transition state. It has been demonstrated that by simply changing the dirhodium(II) catalyst and subsequent hydrolysis conditions, one can selectively produce either the exo or endo isomer of 3-azabicyclo[3.1.0]hexanes without the need for chromatographic separation.[4][5]
-
-
Solvent Optimization: The solvent can influence the conformation of the substrate and the transition state assembly.
-
Start with non-coordinating solvents like dichloromethane (DCM) or toluene.
-
Test more polar or coordinating solvents, but be aware they can sometimes interfere with catalyst activity.
-
-
Temperature Adjustment: Lowering the reaction temperature can increase the energy difference between the two diastereomeric transition states, often leading to improved selectivity. However, this may come at the cost of a slower reaction rate.
-
Substrate Modification: If possible, installing a bulky protecting group or directing group on the cyclopentene precursor can effectively shield one face of the double bond, forcing the cyclopropanation to occur from the opposite face. For instance, the hydroxyl group in cyclopent-2-en-1-ol is known to direct Simmons-Smith reagents to deliver the cyclopropane syn to the alcohol.[6]
Q2: I'm performing an asymmetric cyclopropanation, but the enantiomeric excess (ee) of my product is low. What are the key parameters to investigate?
A2: Low enantioselectivity points to an inefficient transfer of chirality from the catalyst or chiral auxiliary to the product. This is a multifactorial problem where the ligand, catalyst integrity, and reaction conditions are paramount.
Root Cause Analysis: In catalytic asymmetric synthesis, the chiral ligand and its coordination to the metal center create a chiral pocket. For high enantioselectivity, the transition states leading to the two enantiomers must have a significant energy difference (ΔΔG‡). A low ee suggests this energy difference is minimal. This can be due to a poorly matched ligand-substrate combination, catalyst degradation, or reaction conditions that allow for a non-selective background reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Troubleshooting Steps:
-
Chiral Ligand Selection: This is the most critical variable. The "best" ligand is substrate-dependent.
-
Example 1 (Pd-Catalysis): For the enantioselective cyclization of enynes, the combination of a Pd(II) source with a chiral SPRIX ligand has been shown to be highly effective, yielding bicyclo[3.1.0]hexane skeletons with up to 95% ee.[7] If using this system, consider modifying the substituents on the SPRIX ligand to better fit your substrate.
-
Example 2 (Cu-Catalysis): A cooperative catalysis system using Cu(I) and a chiral secondary amine can enable asymmetric radical cyclopropanation to form enantioenriched bicyclo[3.1.0]hexanes.[8][9] The structure of the chiral amine is crucial for enantiocontrol.
-
Example 3 (Co-Catalysis): Co(II) complexes of D2-symmetric chiral porphyrins are effective metalloradical catalysts for the asymmetric intramolecular cyclopropanation of allyl α-diazoacetates.[10]
-
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Often, reactions run at 0 °C, -20 °C, or even lower show significantly improved ee.
-
Solvent Effects: The solvent can affect the conformation of the chiral catalyst and the substrate. Screen a range of solvents from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., DCM, THF, Et2O).
-
Reagent Purity and Addition:
-
Diazo Compounds: If using diazo reagents, they must be pure and free of acid, which can protonate and destroy the catalyst or promote achiral background reactions. Slow addition of the diazo compound via syringe pump is standard practice to keep its instantaneous concentration low, minimizing side reactions.
-
Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can improve ee by disfavoring aggregation or the formation of less selective catalytic species.
-
Q3: My reaction yield is very low, and I'm isolating several side products. How can I improve the reaction efficiency?
A3: Low yields and the formation of multiple products suggest that your desired reaction pathway is competing with one or more undesired pathways. Identifying these side products is the first step to optimizing the reaction.
Root Cause Analysis: Common side reactions depend on the methodology. In reactions involving metallocarbenes (from diazo compounds), common side products arise from carbene dimerization, C-H insertion, or solvent insertion. In radical cyclizations, premature quenching of the radical or undesired rearrangement can occur. In Simmons-Smith reactions, side products can result from the instability or incorrect formation of the zinc carbenoid.[11]
Troubleshooting Steps:
-
Characterize Side Products: Use NMR, GC-MS, or LC-MS to identify the structures of the major side products. This provides crucial mechanistic clues. For example, the presence of a product from C-H insertion suggests the carbene is too reactive or the alkene is not accessible enough.
-
Ensure Inert Atmosphere: Many catalysts, especially those involving low-valent transition metals (Pd(0), Cu(I), Rh(II)), are sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (N2 or Ar) using properly dried solvents and glassware.
-
Reagent Quality:
-
Diazo Precursors: As mentioned, impure diazo compounds are a common source of failure.
-
Simmons-Smith Reagents: The activity of the zinc-copper couple or the purity of diethylzinc is critical for the Simmons-Smith reaction. Use freshly prepared or activated reagents.
-
-
Optimize Addition Rate and Order:
-
Slow Addition: For highly reactive species like diazo compounds, slow addition via syringe pump is essential to maintain a low steady-state concentration, favoring the intramolecular reaction over intermolecular side reactions like dimerization.
-
Order of Addition: Ensure the catalyst is activated or in its desired state before the substrate that initiates the catalytic cycle is added.
-
-
Use of Additives: In some cases, additives can suppress side reactions. For example, in Co(II)-based metalloradical cyclopropanations, 4-(dimethylamino)pyridine (DMAP) was found to be crucial for enhancing asymmetric induction.[10]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for the stereoselective synthesis of bicyclo[3.1.0]hexanes?
A1: Several powerful strategies exist, each with its own advantages and challenges. The choice depends on the desired substitution pattern and the available starting materials.
| Strategy | Catalyst/Reagent System | Key Features | Reference |
| Intramolecular Cyclopropanation | Dirhodium(II) paddlewheel complexes (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) with diazo compounds. | Highly reliable for acceptor carbenes. Catalyst choice strongly influences diastereoselectivity. | [4][5] |
| Asymmetric Radical Cyclization | Cu(I) / Chiral Secondary Amine cooperative catalysis. | Uses simple aldehydes as a C1 source to construct vicinal all-carbon quaternary stereocenters. | [8][9] |
| Oxidative Cyclization of Enynes | Pd(II) catalysts with chiral ligands (e.g., i-Pr-SPRIX) and a hypervalent iodine reagent. | Achieves enantioselective cyclization via a Pd(II)/Pd(IV) catalytic cycle. | [7] |
| Simmons-Smith Cyclopropanation | Diiodomethane and a Zinc-Copper couple (or Et₂Zn). | Classic method. Diastereoselectivity can be directed by existing stereocenters, such as allylic alcohols. | [6][11][12] |
| (3+2) Annulation | Photoredox catalysts (organic or Iridium-based) with cyclopropenes and aminocyclopropanes. | Convergent approach to build the five-membered ring onto a pre-existing cyclopropane. | [2][13][14] |
Q2: How do I choose an appropriate analytical method to determine the stereochemistry of my product?
A2: A combination of techniques is often necessary for unambiguous stereochemical assignment.
-
Relative Stereochemistry (exo/endo):
-
NMR Spectroscopy: 1D and 2D NMR experiments are the workhorse for determining relative stereochemistry. Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) are particularly powerful. Irradiation of a proton on the cyclopropane ring and observing a spatial correlation to protons on the five-membered ring can definitively establish their relative orientation. Coupling constants (³J) can also provide conformational information.
-
-
Absolute Stereochemistry (Enantiomeric Purity):
-
Chiral Chromatography (HPLC or SFC): This is the gold standard for determining enantiomeric excess (ee). You must develop a separation method using a suitable chiral stationary phase. Both enantiomers are required to assign the peaks, or the assignment can be made by comparing to a known standard.
-
X-ray Crystallography: If you can grow a suitable single crystal of your product or a derivative, X-ray diffraction provides an unambiguous determination of both relative and absolute stereochemistry.
-
-
Purification of Diastereomers:
-
Flash Column Chromatography: Diastereomers often have different polarities and can be separated by standard silica gel chromatography.[15]
-
Selective Hydrolysis/Reaction: In some cases, one diastereomer may react faster than the other, allowing for a chemical separation. For example, the selective hydrolysis of an exo-ester in the presence of the endo-ester has been used for purification.[4][5]
-
Part 3: Key Experimental Protocol
Protocol: Diastereoselective Synthesis of exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate
This protocol is adapted from the procedure described by Davies et al. for the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole, followed by a telescoped hydrolysis sequence to isolate the exo acid.[4][5]
Reaction Scheme:
Caption: Synthesis of the exo-acid via cyclopropanation and hydrolysis.
Step-by-Step Methodology:
Part A: Rhodium-Catalyzed Cyclopropanation
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add N-Boc-2,5-dihydropyrrole (1.0 equiv) and the dirhodium catalyst Rh₂(esp)₂ (0.005 mol%).
-
Solvent Addition: Add anhydrous toluene to achieve a final concentration of approximately 0.5 M with respect to the dihydropyrrole.
-
Heating: Heat the mixture to 90 °C with vigorous stirring.
-
Diazo Addition: Prepare a solution of ethyl diazoacetate (EDA, 1.1 equiv) in toluene. Using a syringe pump, add the EDA solution to the reaction mixture over a period of 6 hours.
-
Causality Note: Slow addition is critical to minimize the formation of diethyl maleate and fumarate from carbene dimerization, thereby maximizing the yield of the desired cyclopropanated product.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 90 °C for an additional 2 hours. Monitor the reaction progress by TLC or GC-MS to confirm consumption of the starting material.
-
Cooling: Once complete, cool the reaction mixture to room temperature. The crude mixture containing the exo/endo ester products can be used directly in the next step.
Part B: Telescoped Selective Hydrolysis and Isolation
-
Saponification: To the crude reaction mixture from Part A, add a 2 M aqueous solution of sodium hydroxide (NaOH, 2.0 equiv) and tetrabutylammonium bromide (Bu₄NBr, 0.1 equiv) as a phase-transfer catalyst.
-
Hydrolysis: Heat the biphasic mixture to 50 °C and stir vigorously for 12-18 hours. This condition selectively hydrolyzes the less sterically hindered exo-ester and epimerizes the remaining endo-ester to the exo-ester, which is then also hydrolyzed.
-
Causality Note: The use of a phase-transfer catalyst is essential to facilitate the transport of the hydroxide anion into the organic phase where the ester resides. The basic conditions favor the formation of the thermodynamically more stable exo product via epimerization at the C6 position.
-
-
Workup - Phase Separation: Cool the mixture to room temperature and transfer it to a separatory funnel. Remove the organic (toluene) layer.
-
Workup - Extraction: Wash the aqueous layer with methyl tert-butyl ether (MTBE) twice to remove any remaining organic impurities.
-
Workup - Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH ~2 with a 3 M aqueous HCl solution. A white precipitate of the desired exo-acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum to yield the pure exo-11 as a white solid. This procedure often avoids the need for column chromatography.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd(II)/Pd(IV) catalytic enantioselective synthesis of bicyclo[3.1.0]hexanes via oxidative cyclization of enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ddd.uab.cat [ddd.uab.cat]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
Technical Support Center: Overcoming Low Diastereoselectivity in Cyclopropanation Reactions
Welcome to the Technical Support Center for Cyclopropanation Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with diastereoselectivity in their cyclopropanation experiments. Here, we move beyond simple protocols to explore the underlying principles governing stereochemical outcomes, offering detailed troubleshooting guides, frequently asked questions, and optimized experimental procedures to help you achieve your desired stereoisomer with high fidelity.
Introduction: The Challenge of Diastereoselectivity
Cyclopropanes are valuable structural motifs in medicinal chemistry and organic synthesis, prized for their unique conformational properties and ability to serve as versatile synthetic intermediates.[1] The stereoselective synthesis of polysubstituted cyclopropanes, however, presents a significant challenge. Low diastereoselectivity not only reduces the yield of the target molecule but also necessitates difficult and costly purification steps. This guide provides a systematic approach to diagnosing and solving common issues leading to poor diastereomeric ratios (d.r.).
Part 1: Troubleshooting Guide - Diagnosing the Root Cause
Low diastereoselectivity is rarely a result of a single factor. It is often an interplay between the substrate, catalyst, reagents, and reaction conditions. The following sections break down the most common culprits.
Issue 1: Substrate-Related Effects are Unfavorable
The inherent structure of your alkene substrate is a primary determinant of stereoselectivity.
Q: My acyclic alkene is giving a nearly 1:1 mixture of diastereomers. What should I investigate first?
A: Start by examining the directing groups on your substrate. In their absence, steric hindrance becomes the dominant factor, which may not be sufficient to induce high selectivity.[2][3]
-
Hydroxyl-Directed Simmons-Smith Reactions: For allylic and homoallylic alcohols, the hydroxyl group can coordinate to the zinc carbenoid, directing the cyclopropanation to the syn-face of the molecule.[4][5][6] If you are not observing this, consider the following:
-
Protecting Group Effects: Bulky protecting groups on a nearby alcohol can sterically block this coordination, leading to a loss of diastereoselectivity. Conversely, in some cases, the protecting group itself can act as a directing group.[7]
-
Conformational Flexibility: If the substrate is highly flexible, the directing group may not consistently occupy the optimal conformation for directed cyclopropanation.
-
-
Steric Hindrance: In the absence of directing groups, the cyclopropanating agent will typically approach from the less sterically hindered face of the alkene.[3] If the steric environments on both faces are similar, low diastereoselectivity can be expected.
Troubleshooting Workflow for Substrate Issues
Caption: Decision tree for troubleshooting substrate-related diastereoselectivity issues.
Issue 2: Catalyst and Ligand Selection is Suboptimal
For metal-catalyzed cyclopropanations (e.g., using Rhodium or Copper catalysts), the choice of catalyst and its associated ligands is paramount.[8][9][10]
Q: I'm using a standard Rhodium(II) acetate dimer and getting poor diastereoselectivity. What is my next step?
A: Screen a panel of catalysts with different ligands. The steric and electronic properties of the ligands create a chiral environment around the metal center, which is crucial for differentiating the faces of the approaching alkene.
-
Dirhodium Catalysts: Dirhodium(II) tetracarboxylates are highly effective for these transformations.[10][11] Catalysts like Rh2(S-DOSP)4 and Rh2(S-PTAD)4 have shown excellent results in asymmetric cyclopropanations.[9] The choice of the optimal catalyst can be substrate-dependent.
-
Copper Catalysts: Chiral bisoxazoline (BOX) and pyridyl-substituted ligands in combination with copper(I) or copper(II) precursors are also powerful systems for enantioselective and diastereoselective cyclopropanations.[12][13] The steric hindrance at the bridging carbon of the ligand can significantly improve selectivity.[13]
Data Presentation: Impact of Catalyst on Diastereoselectivity
| Catalyst System | Substrate | Diastereomeric Ratio (trans:cis) | Reference |
| Rh2(OAc)4 | Styrene + Ethyl Diazoacetate | Moderate | [2] |
| Rh2(S-DOSP)4 | Styrene + Methyl Phenyldiazoacetate | High | [9] |
| Cu(I)-BOX | Internal Olefin + Diazomalonate | Good to Excellent | [12][13] |
| Ru-pybox | Styrene + Ethyl Diazoacetate | Improved vs. Rh2(OAc)4 | [2] |
Issue 3: Reaction Conditions Are Not Optimized
Temperature, solvent, and reagent addition rates can have a profound impact on the diastereoselectivity of a cyclopropanation reaction.
Q: My diastereomeric ratio is inconsistent between batches. What should I control more carefully?
A: Temperature is a critical parameter. Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the major diastereomer.[14]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's activity and the stability of the transition states.[15][16] For instance, in Simmons-Smith reactions, ethereal solvents are often preferred, while more coordinating solvents can sometimes decrease the reaction rate.[3][7] A solvent screen is often a worthwhile endeavor.
-
Rate of Addition: In reactions involving diazo compounds, a slow, controlled addition of the diazo reagent is crucial. This maintains a low concentration of the reactive metal carbene intermediate, minimizing side reactions and often improving selectivity.
Experimental Workflow: Optimizing Reaction Conditions
Caption: Stepwise workflow for optimizing reaction conditions to improve diastereoselectivity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for diastereoselectivity in metal-catalyzed cyclopropanations?
A1: In metal-catalyzed reactions, the alkene approaches the metal-carbene intermediate. The stereochemical outcome is determined by the trajectory of this approach. The chiral ligands on the metal create a sterically and electronically biased pocket. The alkene will preferentially adopt an orientation that minimizes steric clashes between its substituents and the catalyst's ligands, leading to the formation of one diastereomer over the other.[17]
Q2: In a Simmons-Smith reaction of an allylic alcohol, I am getting the anti diastereomer as the major product. Why is this happening?
A2: While the hydroxyl group typically directs the Simmons-Smith reagent to the syn face, there are exceptions.[5][6] Extremely bulky substituents elsewhere in the molecule could sterically override the directing effect of the hydroxyl group. Alternatively, certain reagent systems, like samarium-derived reagents, have been shown to favor the anti isomer in some cases.[2] It is also crucial to ensure that the zinc carbenoid is correctly prepared, as different preparations can lead to different selectivities.[7][15]
Q3: Can I use a biocatalyst to improve my diastereoselectivity?
A3: Yes, biocatalysis is an emerging and powerful strategy. Engineered enzymes, particularly those based on myoglobin or cytochrome P450, have been shown to catalyze cyclopropanation reactions with exceptionally high diastereo- and enantioselectivity across a broad range of substrates.[18][19][20] These systems can offer selectivities that are difficult to achieve with traditional small-molecule catalysts.[20]
Q4: My reaction is chemoselective but not diastereoselective. What does this suggest?
A4: This indicates that your catalyst system is effective at discriminating between different functional groups (e.g., two different double bonds in a diene) but is not effectively differentiating between the two faces of the reacting alkene.[2] This is a strong indicator that you need to focus on modifying the chiral environment of the catalyst, for example, by screening different chiral ligands.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in a Rhodium(II)-Catalyzed Cyclopropanation
This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst for a given substrate.
-
Preparation: In an array of oven-dried vials under an inert atmosphere (e.g., Argon), add the alkene substrate (0.1 mmol, 1.0 equiv) and the desired solvent (e.g., dichloromethane, 0.5 mL).
-
Catalyst Addition: To each vial, add a different dirhodium(II) catalyst (0.001 mmol, 0.01 equiv), such as Rh2(OAc)4, Rh2(TFA)4, Rh2(S-DOSP)4, and Rh2(S-PTAD)4.
-
Reaction Initiation: Prepare a stock solution of the diazoacetate (e.g., ethyl diazoacetate, 0.12 mmol, 1.2 equiv) in the same solvent (1.0 mL). Using a syringe pump, add the diazoacetate solution to each vial over a period of 4 hours.
-
Temperature Control: Maintain the temperature of the reaction block at the desired screening temperature (e.g., 25 °C).
-
Quenching and Analysis: After the addition is complete, allow the reactions to stir for an additional hour. Quench by exposing to air. Analyze the crude reaction mixture of each vial by 1H NMR or GC to determine the conversion and diastereomeric ratio.
-
Optimization: Once the most promising catalyst is identified, further optimization of temperature and solvent can be performed.
Protocol 2: Hydroxyl-Directed Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is for the diastereoselective cyclopropanation of an allylic alcohol.
-
Glassware and Reagent Preparation: Ensure all glassware is rigorously oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon). Use freshly distilled solvents.
-
Reaction Setup: To a cooled (0 °C) solution of the allylic alcohol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL), add diethylzinc (1.0 M solution in hexanes, 2.2 mmol, 2.2 equiv) dropwise. Stir the solution for 20 minutes at 0 °C.
-
Carbenoid Formation and Reaction: Add diiodomethane (2.2 mmol, 2.2 equiv) dropwise to the solution at 0 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ETD | New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II) Tetracarboxylates | ID: wh246t40n | Emory Theses and Dissertations [etd.library.emory.edu]
- 11. Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Intramolecular Epoxide Opening for Bicyclo[3.1.0]hexane Synthesis
Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexane systems via intramolecular epoxide opening. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic strategy. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that can arise during the synthesis of bicyclo[3.1.0]hexane derivatives through intramolecular epoxide opening. Each issue is presented with potential causes and actionable solutions.
Problem 1: Low or No Conversion of the Starting Epoxide
You've set up your reaction, but analysis (TLC, GC-MS, NMR) shows a significant amount of unreacted starting material.
Potential Causes & Solutions
-
Insufficiently Strong Base or Incomplete Deprotonation: The formation of the bicyclo[3.1.0]hexane ring often proceeds through the deprotonation of a carbon atom adjacent to the epoxide, creating a carbanion or carbenoid that then attacks the epoxide. If the base is not strong enough to deprotonate the intended carbon, the reaction will not proceed.
-
Solution: Switch to a stronger, non-nucleophilic base. Hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often effective.[1] Ensure the base is freshly prepared or properly titrated to confirm its molarity. For substrates with less acidic protons, a superbasic reagent might be necessary.
-
-
Inappropriate Solvent: The choice of solvent is critical for the solubility of reagents and the stability of intermediates.
-
Solution: Ethereal solvents like tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) are commonly used.[1] MTBE can be particularly effective, especially in LTMP-mediated reactions, due to the low solubility of LTMP which can be advantageous in some cases.[1] If solubility is an issue, consider a co-solvent system, but be mindful of potential side reactions.
-
-
Reaction Temperature is Too Low: While many organometallic reactions are run at low temperatures to control selectivity, the activation energy for the desired cyclization may not be overcome.
-
Solution: Gradually increase the reaction temperature. Start from your initial low temperature (e.g., -78 °C) and allow the reaction to slowly warm to 0 °C or even room temperature.[1] Monitor the reaction progress at different temperature intervals to find the optimal conditions.
-
-
Presence of Protic Impurities: Water or other protic impurities in your reagents or solvent will quench the strong base, preventing deprotonation of your substrate.
-
Solution: Rigorously dry all glassware, solvents, and reagents. Use freshly distilled solvents and ensure your starting material is anhydrous.
-
Problem 2: Formation of Undesired Side Products
Your reaction is consuming the starting material, but the desired bicyclo[3.1.0]hexane is a minor product, or you observe significant formation of other compounds.
Potential Causes & Solutions
-
Intermolecular Reactions: At high concentrations, the reactive intermediate can react with another molecule of starting material or intermediate instead of cyclizing.
-
Solution: Perform the reaction under high dilution conditions.[1] This can be achieved by adding the substrate or base slowly via a syringe pump to a larger volume of solvent. This favors the intramolecular pathway.
-
-
Wrong Site of Deprotonation: If there are other acidic protons in your molecule, the base may deprotonate at an unintended position, leading to different reaction pathways.
-
Solution: Employ a sterically hindered base to favor deprotonation at the less sterically encumbered, yet still desired, position.[1] Protecting other acidic functional groups (e.g., alcohols, amines) is also a crucial strategy.
-
-
Lewis Acid-Mediated Rearrangement or Alternative Opening: If using a Lewis acid to activate the epoxide, it can promote undesired rearrangements of the carbon skeleton or attack by other nucleophiles present in the reaction mixture.
-
Solution: Screen different Lewis acids. Triethylaluminum (Et3Al) has been shown to be effective in mediating this transformation.[2][3][4] Other options include titanium(IV) isopropoxide or boron trifluoride etherate, but their reactivity must be carefully tuned.[5] The choice of Lewis acid can significantly impact the reaction outcome.
-
-
Elimination Reactions: The generated carbanion could induce elimination reactions, especially if there is a suitable leaving group in the vicinity.
-
Solution: Optimize the reaction temperature. Lower temperatures generally disfavor elimination pathways. Also, ensure your substrate is free of any functionalities that could act as leaving groups.
-
Problem 3: Poor Diastereoselectivity
The desired bicyclo[3.1.0]hexane is formed, but as a mixture of diastereomers.
Potential Causes & Solutions
-
Lack of Stereochemical Control in the Cyclization Step: The transition state of the cyclization determines the stereochemical outcome.
-
Solution: The stereochemistry of the starting epoxide is often transferred to the product. Using an enantiomerically pure epoxy alkene can lead to a highly diastereoselective synthesis of the corresponding bicyclo[3.1.0]hexanol.[1] The choice of base can also influence the transition state geometry. For instance, LTMP-mediated cyclization has been shown to proceed with excellent retention of enantiopurity.[1]
-
-
Substrate Conformation: The flexibility of the tether connecting the nucleophile and the epoxide can allow for multiple, low-energy transition states leading to different diastereomers.
-
Solution: Introduce conformational constraints into the substrate. Bulky protecting groups or cyclic structures within the tether can lock the molecule into a conformation that favors one transition state over others.
-
-
Use of Directing Groups: Functional groups on the substrate can direct the approach of the nucleophile.
-
Solution: The presence of a hydroxyl group can direct Simmons-Smith cyclopropanation to form syn-products exclusively.[1] While not an epoxide opening, this highlights the principle of directing groups which can be applied to substrate design.
-
Problem 4: Epimerization of Stereocenters
The desired product is formed, but with a loss of stereochemical integrity at one or more centers.
Potential Causes & Solutions
-
Presence of Acidic or Basic Impurities During Workup: Residual acid or base can cause epimerization of stereocenters, particularly those alpha to a carbonyl group.
-
Solution: Carefully neutralize the reaction mixture during workup. Use a buffered aqueous solution if necessary. Ensure that all subsequent purification steps (e.g., chromatography) are performed with neutral solvents and stationary phases.
-
-
Harsh Reaction Conditions: Prolonged reaction times or high temperatures can lead to equilibrium between diastereomers if a reversible pathway exists.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. Try to find the lowest possible temperature at which the reaction proceeds at a reasonable rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the intramolecular epoxide opening to form a bicyclo[3.1.0]hexane?
A1: The most common mechanism involves the deprotonation of a carbon atom alpha to the epoxide using a strong, non-nucleophilic base. This generates a carbanionic species which then undergoes an intramolecular nucleophilic attack on one of the epoxide carbons, leading to the formation of the cyclopropane ring and a new alcohol. The stereochemistry of the starting epoxide is often retained in the product.[1]
Q2: When should I use a Lewis acid in this reaction?
A2: A Lewis acid can be employed to activate the epoxide, making it more susceptible to nucleophilic attack. This is particularly useful when the intramolecular nucleophile is less reactive. For example, an Et3Al-mediated intramolecular epoxide opening has been successfully used to generate highly functionalized bicyclo[3.1.0]hexane systems.[2][3] The Lewis acid coordinates to the epoxide oxygen, polarizing the C-O bonds and facilitating the ring-opening.
Q3: How can I improve the yield and scalability of my reaction?
A3: For scalability, high dilution conditions can be problematic. One strategy to overcome this is to change the order of addition. For instance, slowly adding n-BuLi to a solution of the epoxide and a substoichiometric amount of a hindered amine like 2,2,6,6-tetramethylpiperidine (TMP) can generate the active lithium amide base in situ and maintain a low concentration of the reactive intermediate.[1] This approach has been shown to be robust and reproducible on a large scale.[1]
Q4: What are some common starting materials for this synthesis?
A4: A common precursor is an epoxy alkene, such as (R)-1,2-epoxyhex-5-ene, which can be cyclized to form a bicyclo[3.1.0]hexanol.[1] These epoxy alkenes can be synthesized from commercially available starting materials. Another approach involves the in-situ generation of the epoxide from a chlorohydrin precursor.[1]
Q5: Are there alternative methods to synthesize bicyclo[3.1.0]hexanes?
A5: Yes, several other methods exist. The Simmons-Smith reaction, a cyclopropanation using a carbenoid, is a well-known alternative.[1] Another method involves the reaction of trimethylsulfoxonium ylide with cyclopent-2-en-1-one.[1] Additionally, gold-catalyzed oxidative cyclopropanation of N-allylynamides can produce 3-aza-bicyclo[3.1.0]hexan-2-one derivatives.[6] The choice of method depends on the desired substitution pattern and stereochemistry of the final product.
Key Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for Bicyclo[3.1.0]hexane Synthesis
| Method | Key Reagents | Solvent | Temperature | Key Advantages | Reference |
| Base-Mediated Cyclization | LTMP or LDA (stoichiometric) | MTBE or THF | -78 °C to RT | High diastereoselectivity, good for simple substrates. | [1] |
| Catalytic Base Protocol | n-BuLi, TMP (substoichiometric) | MTBE | -5 to 0 °C | Scalable, robust, and efficient. | [1] |
| Lewis Acid-Mediated Cyclization | Et3Al, LiHMDS | Toluene or THF | -80 to -20 °C | Good for highly functionalized systems, high efficiency. | [2][3][4] |
Protocol 1: Catalytic LTMP-Mediated Intramolecular Cyclopropanation[1]
-
To a solution of the epoxy alkene (e.g., (R)-1,2-epoxyhex-5-ene) in MTBE (approx. 10 volumes), add 2,2,6,6-tetramethylpiperidine (0.5 equivalents).
-
Cool the reaction mixture to between -5 and 0 °C.
-
Slowly add n-BuLi (2.5 M in hexanes, 1.1 equivalents) dropwise, maintaining the temperature between -5 and 0 °C. The addition rate is critical; a slow addition over several hours (e.g., 4-12 hours) is recommended for optimal results.
-
Stir the reaction mixture at <0 °C overnight, monitoring the consumption of the starting epoxide by GC or TLC.
-
Upon completion, quench the reaction by adding 3 N HCl.
-
Perform a standard aqueous workup, extracting the aqueous layer with an organic solvent (e.g., MTBE).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bicyclo[3.1.0]hexanol product.
Diagrams
Caption: General mechanism of base-mediated intramolecular epoxide opening.
Caption: A decision tree for troubleshooting common issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective syntheses of highly functionalized bicyclo[3.1.0]hexanes: a general methodology for the synthesis of potent and selective mGluR2/3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto - Google Patents [patents.google.com]
- 5. RU2388747C2 - Method for synthesis of bicyclo[3,1,0]hexane derivatives and intermediate compound to this end - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Features of Bicyclo[3.1.0]hexane Carboxylates
In the landscape of modern drug discovery and organic synthesis, the bicyclo[3.1.0]hexane framework stands out as a privileged scaffold. Its inherent conformational rigidity and three-dimensional character offer a unique structural motif for the design of novel therapeutic agents and complex molecular architectures. Precise structural elucidation of this bicyclic system is paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the cornerstone analytical technique.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data of bicyclo[3.1.0]hexane-3-carboxylic acid, a close and structurally significant analog of ethyl bicyclo[3.1.0]hexane-3-carboxylate. Due to the limited availability of public domain spectral data for the ethyl ester, this guide will leverage the detailed experimental data for the parent carboxylic acid to provide a robust comparative analysis. The principles and observed trends discussed herein are directly applicable to the ethyl ester derivative, with predictable variations in the ester moiety signals. We will also draw comparisons with other substituted bicyclo[3.1.0]hexane systems to highlight key structure-spectra correlations.
The Bicyclo[3.1.0]hexane Core: A Structural Overview
The bicyclo[3.1.0]hexane system is characterized by a five-membered ring fused to a cyclopropane ring. This fusion imparts significant ring strain and a defined, non-planar geometry. The resulting conformational constraints lead to distinct and often well-resolved NMR spectra, providing a wealth of information about the stereochemistry and electronic environment of the molecule.
Figure 1. General structure of a bicyclo[3.1.0]hexane-3-carboxylate, where R can be H (acid) or an alkyl group (ester).
¹H and ¹³C NMR Spectral Data of Bicyclo[3.1.0]hexane-3-carboxylic Acid
The following tables summarize the experimental ¹H and ¹³C NMR data for bicyclo[3.1.0]hexane-3-carboxylic acid. This data serves as our primary reference for understanding the spectral characteristics of this bicyclic system. The data for the ethyl ester is inferred based on standard chemical shift knowledge.
Table 1: ¹H NMR Data of Bicyclo[3.1.0]hexane-3-carboxylic Acid and Inferred Data for Ethyl Ester
| Proton | Bicyclo[3.1.0]hexane-3-carboxylic Acid ¹H Chemical Shift (δ, ppm)[1] | Inferred this compound ¹H Chemical Shift (δ, ppm) | Multiplicity |
| H1, H5 | 1.0 - 1.2 | ~1.0 - 1.2 | m |
| H2, H4 | 1.8 - 2.0 | ~1.8 - 2.0 | m |
| H3 | 2.5 - 2.7 | ~2.5 - 2.7 | m |
| H6 | 0.4 - 0.8 | ~0.4 - 0.8 | m |
| COOH | 12.0 - 12.5 | - | br s |
| OCH₂CH₃ | - | ~4.1 | q |
| OCH₂CH₃ | - | ~1.2 | t |
Table 2: ¹³C NMR Data of Bicyclo[3.1.0]hexane-3-carboxylic Acid and Inferred Data for Ethyl Ester
| Carbon | Bicyclo[3.1.0]hexane-3-carboxylic Acid ¹³C Chemical Shift (δ, ppm) | Inferred this compound ¹³C Chemical Shift (δ, ppm) |
| C1, C5 | ~15 - 20 | ~15 - 20 |
| C2, C4 | ~30 - 35 | ~30 - 35 |
| C3 | ~40 - 45 | ~40 - 45 |
| C6 | ~10 - 15 | ~10 - 15 |
| C=O | ~180 | ~175 |
| OCH₂CH₃ | - | ~60 |
| OCH₂CH₃ | - | ~14 |
Spectral Analysis and Key Features
The ¹H NMR spectrum of bicyclo[3.1.0]hexane-3-carboxylic acid reveals several characteristic features that are directly attributable to its rigid, strained structure.
-
Upfield Cyclopropyl Protons: The protons on the C6 carbon of the cyclopropane ring are significantly shielded and appear in the upfield region of the spectrum (~0.4 - 0.8 ppm). This is a hallmark of cyclopropyl protons and is a key diagnostic feature.
-
Bridgehead Protons: The bridgehead protons (H1 and H5) resonate at approximately 1.0 - 1.2 ppm. Their chemical shift is influenced by the ring strain and the geometry of the bicyclic system.
-
Diastereotopic Protons: The methylene protons on C2 and C4 are diastereotopic due to the chiral centers in the molecule. This can lead to complex splitting patterns, often appearing as multiplets.
-
Methine Proton at C3: The proton at C3, which is attached to the carbon bearing the carboxyl group, is expectedly downfield shifted due to the electron-withdrawing effect of the carboxylate group.
For the ethyl ester , the primary difference in the ¹H NMR spectrum would be the appearance of a quartet at approximately 4.1 ppm for the methylene protons of the ethyl group and a triplet at around 1.2 ppm for the methyl protons.
The ¹³C NMR spectrum provides complementary information:
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid appears at a characteristic downfield shift of around 180 ppm. For the ethyl ester, this would shift slightly upfield to approximately 175 ppm.
-
Cyclopropyl Carbons: The carbons of the cyclopropane ring (C1, C5, and C6) are observed at relatively upfield chemical shifts, reflecting the increased s-character of the C-C bonds in the three-membered ring.
-
Ester Carbons: In the ethyl ester, two additional signals would be present: one around 60 ppm for the O-CH₂ carbon and another around 14 ppm for the CH₃ carbon.
Comparative Analysis with Other Bicyclo[3.1.0]hexane Derivatives
To further contextualize the NMR data, it is instructive to compare it with that of other substituted bicyclo[3.1.0]hexane derivatives. For instance, the introduction of substituents on the bicyclic framework can lead to significant changes in chemical shifts and coupling constants, providing valuable insights into their stereochemistry and electronic effects.
For example, in more complex derivatives such as those reported in studies on A3 adenosine receptor ligands, the bicyclo[3.1.0]hexane core is often functionalized with larger groups.[2] The fundamental spectral features of the bicyclic core, such as the upfield cyclopropyl signals, remain consistent, but the chemical shifts of the ring protons and carbons are modulated by the electronic and steric influences of the substituents.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the NMR analysis of bicyclo[3.1.0]hexane derivatives.
Figure 2. A generalized workflow for NMR analysis of bicyclo[3.1.0]hexane derivatives.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the bicyclo[3.1.0]hexane derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Perform standard shimming and tuning procedures to optimize the magnetic field homogeneity and probe performance.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals, determine the multiplicities, and measure the coupling constants. Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.
The choice of solvent is critical and can influence the chemical shifts of labile protons, such as the carboxylic acid proton. The use of an internal standard, such as tetramethylsilane (TMS), is essential for accurate referencing of the chemical shifts.
Conclusion
References
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl Bicyclo[3.1.0]hexane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Bicyclic Esters
Ethyl bicyclo[3.1.0]hexane-3-carboxylate is a unique molecule featuring a strained bicyclic system fused to an ethyl ester. This structural complexity, combining a five-membered ring and a three-membered ring, presents a distinct analytical challenge. Accurate characterization is paramount for its application in synthetic chemistry and drug development, where seemingly minor structural variations can significantly impact biological activity. This guide focuses on the premier technique for its detailed structural elucidation: Gas Chromatography-Mass Spectrometry (GC-MS), while also providing a comparative overview of alternative spectroscopic methods.
Primary Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile compounds like this compound, GC-MS with Electron Ionization (EI) is the gold standard. The gas chromatograph provides excellent separation from reaction impurities or isomers, while the mass spectrometer offers sensitive detection and, crucially, structural information through fragmentation analysis.
Experimental Protocol: GC-MS Analysis
Objective: To separate and identify this compound and elucidate its structure through mass spectral fragmentation.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Methodology:
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically held at a temperature of 250°C to ensure rapid volatilization. A split injection mode (e.g., 50:1 split ratio) is often employed to prevent column overloading.
-
Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 240°C at a rate of 10°C/min, and hold for 5 minutes. This temperature program allows for the elution of solvents and the target analyte in a reasonable timeframe.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared with library spectra.
-
Mass Range: Scan from m/z 40 to 300. This range will cover the molecular ion and the expected fragments.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualization of the GC-MS Workflow
Caption: The analytical workflow for GC-MS analysis of this compound.
Predicted Mass Spectrum and Fragmentation Pathway
The molecular ion peak (M+) at m/z 154 is expected to be present, though it may be of low intensity due to the strained nature of the bicyclic ring, which can promote facile fragmentation.
Key Fragmentation Pathways:
-
Loss of the Ethoxy Group (-OC2H5): A common fragmentation for ethyl esters is the cleavage of the C-O single bond, leading to the formation of a stable acylium ion.
-
M+ (m/z 154) -> [M - OC2H5]+ (m/z 109) + .OC2H5
-
-
Loss of an Ethyl Radical (-.C2H5): Cleavage of the ethyl group from the ether oxygen.
-
M+ (m/z 154) -> [M - C2H5]+ (m/z 125) + .C2H5
-
-
Ring Fragmentation: The strained bicyclo[3.1.0]hexane ring is susceptible to fragmentation. The fusion of the cyclopropane and cyclopentane rings can lead to complex rearrangements and cleavages. Common losses from such systems include ethylene (C2H4) and other small neutral molecules. For instance, cleavage of the cyclopentane ring could lead to fragments arising from the loss of C2H4 or C3H6.
Based on the analysis of analogous structures like ethyl cyclopropanecarboxylate and ethyl cyclopentanecarboxylate, the base peak is often the result of the loss of the ethoxy group or further fragmentation of the resulting acylium ion.[1][3]
Visualization of the Proposed Fragmentation
Caption: A proposed EI fragmentation pathway for this compound.
Alternative and Complementary Analytical Techniques
While GC-MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques that provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for determining the precise connectivity and stereochemistry of a molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see characteristic signals for the ethyl group (a quartet and a triplet) and complex multiplets for the protons on the bicyclic ring. The coupling constants between the ring protons would be crucial for establishing their relative stereochemistry.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their hybridization. The carbonyl carbon of the ester would appear at a characteristic downfield shift (around 170-175 ppm). The carbons of the strained bicyclic system would also have distinctive chemical shifts.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.
-
Key Absorptions: For this compound, the most prominent absorption would be the C=O stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹.[5] The presence of a strained ring system can sometimes shift this frequency to a higher wavenumber. Other significant peaks would include the C-O single bond stretches (around 1000-1300 cm⁻¹) and the C-H stretches of the alkane and ethyl groups (around 2850-3000 cm⁻¹).[3]
Performance Comparison
| Technique | Information Provided | Strengths | Limitations |
| GC-MS (EI) | Molecular Weight, Fragmentation Pattern, Purity | High sensitivity, provides structural information, excellent for volatile compounds, established libraries for comparison. | Molecular ion can be weak or absent for some compounds, complex fragmentation can be difficult to interpret without standards. |
| ¹H & ¹³C NMR | Connectivity, Stereochemistry, Functional Group Environment | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra can be challenging to resolve. |
| FTIR | Functional Groups | Fast, non-destructive, provides a characteristic "fingerprint" of the molecule. | Provides limited information on the overall molecular structure and connectivity, not suitable for complex mixture analysis without prior separation. |
Conclusion
The analysis of this compound is most effectively achieved through a multi-technique approach. GC-MS with Electron Ionization stands out as the primary tool for its ability to separate the compound from a mixture and provide detailed structural insights through its fragmentation pattern. The predicted fragmentation, dominated by the loss of the ethoxy group and subsequent cleavages of the bicyclic ring, offers a clear path to its identification.
For absolute structural confirmation and stereochemical assignment, NMR spectroscopy is indispensable. FTIR spectroscopy serves as a rapid and straightforward method to confirm the presence of key functional groups. By integrating the data from these techniques, researchers and drug development professionals can achieve a high level of confidence in the identity and purity of this compound, ensuring the integrity of their subsequent scientific investigations.
References
A Researcher's Guide to Structural Elucidation of Bicyclo[3.1.0]hexane Derivatives: A Comparative Analysis of X-ray Crystallography, NMR Spectroscopy, and Computational Modeling
For researchers and drug development professionals, the bicyclo[3.1.0]hexane scaffold represents a critical structural motif, imparting conformational rigidity that is invaluable for designing potent and selective therapeutics. The precise determination of the three-dimensional structure of its derivatives is paramount for understanding structure-activity relationships (SAR) and optimizing molecular design. This guide provides an in-depth comparison of the primary techniques employed for the structural elucidation of these unique bicyclic systems: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. We will delve into the causality behind experimental choices, provide field-proven insights, and present supporting data to empower you in selecting the most appropriate analytical strategy.
The Central Role of X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray crystallography remains the definitive method for obtaining a precise and unambiguous three-dimensional molecular structure.[1] It provides a static snapshot of the molecule in the solid state, revealing detailed information about bond lengths, bond angles, and the conformational preferences of the bicyclo[3.1.0]hexane core.
The inherent strain in the bicyclo[3.1.0]hexane system, arising from the fusion of a cyclopropane and a cyclopentane ring, leads to a preference for a "boat-like" conformation.[2] X-ray diffraction studies have consistently confirmed this, providing precise geometric parameters that are crucial for validating computational models and interpreting solution-state NMR data.[3]
Experimental Protocol: A Self-Validating Workflow for X-ray Crystallography of Bicyclo[3.1.0]hexane Derivatives
The successful crystallographic analysis of a bicyclo[3.1.0]hexane derivative hinges on obtaining high-quality single crystals, which can often be the most challenging step.[1] The following protocol outlines a systematic approach, with built-in validation at each stage.
Step 1: Crystallization Screening
-
Rationale: The diverse physicochemical properties of bicyclo[3.1.0]hexane derivatives necessitate a broad screening of crystallization conditions. The goal is to identify a solvent system and a method that allows for slow, ordered molecular packing.
-
Methodology:
-
Dissolve the purified compound in a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane) to determine solubility.
-
Employ multiple crystallization techniques:
-
Slow Evaporation: Prepare saturated solutions in various solvents and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated sample solution on a coverslip and invert it over a reservoir containing a precipitant.
-
Solvent Layering: Carefully layer a poor solvent on top of a solution of the compound in a good solvent.
-
-
Monitor the setups regularly for crystal growth over several days to weeks.
-
Step 2: Crystal Mounting and Data Collection
-
Rationale: Proper crystal selection and mounting are critical for obtaining high-quality diffraction data. The data collection strategy is designed to measure a complete and redundant set of reflections.
-
Methodology:
-
Select a well-formed single crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to minimize radiation damage.
-
Center the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[4]
-
Collect a series of diffraction images by rotating the crystal through a range of angles. Data collection software will typically determine the optimal strategy to ensure high completeness and redundancy.
-
Step 3: Structure Solution and Refinement
-
Rationale: The diffraction data is used to generate an electron density map, from which the atomic positions are determined. Refinement is an iterative process of improving the agreement between the calculated and observed diffraction data.
-
Methodology:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares refinement.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final model is validated by checking key metrics such as R-factors, goodness-of-fit, and the residual electron density map.
-
Diagram of the X-ray Crystallography Workflow
Caption: A streamlined workflow for the X-ray crystallographic analysis of bicyclo[3.1.0]hexane derivatives.
Alternative and Complementary Techniques: NMR Spectroscopy and Computational Modeling
While X-ray crystallography provides unparalleled detail in the solid state, it is often beneficial, and sometimes necessary, to employ other techniques to gain a more complete understanding of the structural and dynamic properties of bicyclo[3.1.0]hexane derivatives, particularly in a biologically relevant solution phase.
NMR Spectroscopy: Probing Structure and Dynamics in Solution
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information that is complementary to the static picture from X-ray crystallography.[5] For bicyclo[3.1.0]hexane derivatives, NMR is instrumental in confirming the connectivity of the molecule and providing insights into its conformational preferences in different solvent environments.
Key NMR Experiments for Bicyclo[3.1.0]hexane Derivatives:
-
¹H NMR: Provides information about the proton environments and their connectivity through scalar (J) coupling. The coupling constants between protons on the bicyclic core can be used to infer dihedral angles and thus the ring conformation.[6]
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives.
-
NOESY: Nuclear Overhauser Effect Spectroscopy provides information about through-space proximity of protons, which is invaluable for determining the relative stereochemistry and confirming the boat-like conformation in solution.
Experimental Protocol: NMR Analysis of a Bicyclo[3.1.0]hexane Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). This should include ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY experiments.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the spectra to assign all signals and extract key parameters such as chemical shifts, coupling constants, and NOE correlations.
-
Conformational Analysis: Use the measured coupling constants and NOE restraints to build a model of the solution-state conformation.
Computational Modeling: In Silico Insights into Conformational Energetics
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate the conformational landscape of bicyclo[3.1.0]hexane derivatives.[7] These methods can calculate the relative energies of different conformers, predict geometric parameters, and help to rationalize experimentally observed structures.
Key Computational Approaches:
-
Conformational Search: Systematically or stochastically explore the potential energy surface to identify all low-energy conformers.
-
Geometry Optimization: Calculate the minimum energy structure for each conformer.
-
Frequency Calculations: Confirm that the optimized structures are true minima on the potential energy surface and calculate thermodynamic properties.
-
NMR Chemical Shift and Coupling Constant Prediction: Calculated NMR parameters can be compared with experimental data to validate the computed structures.
Computational Protocol: Conformational Analysis of a Bicyclo[3.1.0]hexane Derivative
-
Structure Building: Construct an initial 3D model of the bicyclo[3.1.0]hexane derivative.
-
Conformational Search: Perform a conformational search using a molecular mechanics force field to identify potential low-energy conformers.
-
DFT Optimization: Optimize the geometry of the most stable conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Energy Calculation: Calculate the relative energies of the optimized conformers to determine the most stable structures.
-
Property Calculation: For the lowest energy conformers, calculate relevant properties such as NMR chemical shifts and coupling constants for comparison with experimental data.
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific research question and the nature of the sample. The following table and diagram provide a comparative overview to guide your decision-making process.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample Phase | Solid (single crystal) | Solution | In silico |
| Information Obtained | Precise 3D structure, bond lengths/angles, packing | Connectivity, solution conformation, dynamics | Relative energies, geometries, predicted properties |
| Key Advantage | Unambiguous, high-resolution structure | Information on solution-state behavior and dynamics | Can explore unstable conformers and transition states |
| Key Limitation | Requires high-quality single crystals, static picture | Lower resolution than crystallography, complex spectra | Accuracy depends on the level of theory, not an experimental proof |
| Typical Throughput | Days to weeks (including crystallization) | Hours to days | Hours to days |
Decision-Making Diagram for Structural Analysis
Caption: A decision-making guide for selecting the appropriate structural analysis technique.
Conclusion: An Integrated Approach for Comprehensive Structural Insights
For the robust structural characterization of novel bicyclo[3.1.0]hexane derivatives, a synergistic approach that leverages the strengths of X-ray crystallography, NMR spectroscopy, and computational modeling is highly recommended.[8] X-ray crystallography provides the foundational, unambiguous solid-state structure. NMR spectroscopy then offers critical insights into the behavior of the molecule in a more biologically relevant solution environment. Finally, computational modeling serves to rationalize the experimental findings and explore the complete conformational landscape. By integrating the data from these powerful techniques, researchers can build a comprehensive and validated structural model, paving the way for more effective and rational drug design.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00999A [pubs.rsc.org]
- 7. Buy Bicyclo[3.1.0]hexan-3-ylmethanol [smolecule.com]
- 8. Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
The Bicyclo[3.1.0]hexane Scaffold: A Privileged Motif in Modern Drug Discovery
A Comparative Guide to the Biological Activity of Bicyclo[3.1.0]hexane-Based Compounds for Researchers, Scientists, and Drug Development Professionals.
The bicyclo[3.1.0]hexane ring system, a conformationally constrained carbocyclic scaffold, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid three-dimensional structure allows for the precise orientation of functional groups, leading to enhanced potency and selectivity for a diverse range of biological targets. This guide provides an in-depth comparison of the biological activities of bicyclo[3.1.0]hexane-based compounds in key therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Allure of Rigidity: Why Bicyclo[3.1.0]hexane?
The unique V-shaped topology of the bicyclo[3.1.0]hexane core imparts significant conformational rigidity compared to more flexible aliphatic or even simple cyclic systems. This pre-organization of the molecular shape can significantly reduce the entropic penalty upon binding to a biological target, often translating into higher affinity and selectivity.[1] Furthermore, this scaffold serves as a versatile template for creating analogues of natural products and existing drugs, offering a pathway to improved pharmacological properties.[2][3]
Antiviral Activity: A New Frontier for Nucleoside Analogues
The quest for novel antiviral agents with improved efficacy and reduced toxicity is a perpetual challenge. Bicyclo[3.1.0]hexane-based nucleoside analogues have shown considerable promise in this arena, particularly as inhibitors of viral replication.
Comparison with Standard Antiviral Drugs
Bicyclo[3.1.0]hexane-containing nucleoside analogues have demonstrated potent antiviral activity against a range of viruses, in some cases surpassing or complementing existing therapies. The conformational locking of the pseudosugar ring into a "Northern" (N) or "Southern" (S) conformation can significantly influence biological activity.[4]
| Compound/Drug | Virus | Cell Line | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| (N)-Methanocarba-T | HSV-1 | Vero | 1.2 | >100 | >83 | [4] |
| Acyclovir | HSV-1 | Vero | 0.8 | >100 | >125 | [4] |
| (N)-Methanocarba-Adenosine derivative (17) | Enterovirus A71 | Vero | ~3-4 | >30 | >10 | [5][6] |
| Ribavirin | Enterovirus A71 | Vero | Inactive | - | - | [6] |
| Bicyclo[3.1.0]hexane Neuraminidase Inhibitor | Influenza A (H5N1) | - | low µM | - | - | [7] |
| Oseltamivir | Influenza A | - | low µM | - | - | [7] |
Table 1: Comparative Antiviral Activity of Bicyclo[3.1.0]hexane Derivatives and Standard Drugs.
The data clearly indicates that bicyclo[3.1.0]hexane analogues can exhibit antiviral potency comparable to established drugs like Acyclovir and Oseltamivir, while also showing activity against viruses where existing drugs like Ribavirin are ineffective.[4][6][7] The structure-activity relationship (SAR) for these compounds is often narrow, with the rigid bicyclic core being crucial for activity.[5][6]
Experimental Workflow for Antiviral Screening
A typical workflow for evaluating the antiviral activity of novel bicyclo[3.1.0]hexane compounds involves a series of in vitro assays.
Caption: A generalized workflow for the in vitro screening of antiviral compounds.
Detailed Protocol: Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to determine the antiviral efficacy of a compound by measuring the inhibition of virus-induced cell death.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound stock solution (in DMSO)
-
Virus stock of known titer
-
96-well cell culture plates
-
MTS reagent
Procedure:
-
Seed 96-well plates with Vero cells at a density of 2 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
The next day, remove the culture medium and add 100 µL of serial dilutions of the test compound in DMEM with 2% FBS. Include a no-drug control and a positive control (e.g., a known antiviral drug).
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01. A set of wells should remain uninfected as a cell control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until significant CPE is observed in the virus control wells.
-
Assess cell viability by adding 20 µL of MTS reagent to each well and incubating for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50).
Anticancer Potential: Inducing Apoptosis and Disrupting the Cytoskeleton
The bicyclo[3.1.0]hexane scaffold is also a prominent feature in a variety of compounds exhibiting potent anticancer activity. These derivatives often exert their effects through multiple mechanisms, including the induction of apoptosis and interference with the cellular cytoskeleton.
Performance Against Established Anticancer Agents
Several studies have highlighted the cytotoxic effects of bicyclo[3.1.0]hexane derivatives against various cancer cell lines, with some compounds showing activity comparable to or exceeding that of conventional chemotherapeutic agents like Cisplatin and Doxorubicin.[8]
| Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) | Reference |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] (4e) | K562 (Leukemia) | 4.2 | Cisplatin | 5-10 | [8][9] |
| Spiro-fused 3-azabicyclo[3.1.0]hexane (2b) | K562 (Leukemia) | 25-27 | Doxorubicin | 0.1-1 | [10] |
| Spiro-fused 3-azabicyclo[3.1.0]hexane (2c) | K562 (Leukemia) | 25-27 | Doxorubicin | 0.1-1 | [10] |
Table 2: Comparative Anticancer Activity of Bicyclo[3.1.0]hexane Derivatives.
Mechanism of Action: A Multi-pronged Attack
The anticancer activity of bicyclo[3.1.0]hexane compounds is often attributed to their ability to induce programmed cell death, or apoptosis. This is frequently mediated through the mitochondrial (intrinsic) pathway, characterized by a decrease in the mitochondrial membrane potential.[10][11]
Caption: Simplified schematic of the intrinsic apoptosis pathway induced by some bicyclo[3.1.0]hexane compounds.
Furthermore, some derivatives have been shown to disrupt the actin cytoskeleton, leading to a decrease in cell motility and the formation of filopodia-like protrusions, which may contribute to their anti-metastatic potential.[8][9]
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Central Nervous System (CNS) Activity: Modulating Neurotransmitter Receptors
The rigid nature of the bicyclo[3.1.0]hexane scaffold makes it an ideal framework for designing ligands that can selectively target CNS receptors with high affinity.
Targeting Glutamate and Histamine Receptors
Bicyclo[3.1.0]hexane-based compounds have been successfully developed as potent and selective agonists and antagonists for metabotropic glutamate (mGlu) receptors and histamine receptors.[12][13][14]
| Compound | Target | Activity | Ki (nM) or EC50 (µM) | Reference |
| LY354740 | Group II mGlu Receptors (mGluR2/3) | Agonist | EC50 = 0.055 µM | [13] |
| (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | Group II mGlu Receptors (mGluR2/3) | Agonist | EC50 = 0.055 µM | [12] |
| Compound 7 | Histamine H3 Receptor | Antagonist | Ki = 5.6 nM | [14] |
| Compound 7 | Histamine H4 Receptor | Antagonist | Ki = 602 nM | [14] |
Table 3: CNS Activity of Bicyclo[3.1.0]hexane Derivatives.
LY354740, a potent and selective group II mGlu receptor agonist, has been investigated in clinical trials for the treatment of anxiety disorders.[12] The high selectivity of these compounds for their respective targets underscores the utility of the bicyclo[3.1.0]hexane scaffold in CNS drug design.
Synthetic Strategies: Building the Bicyclic Core
Several synthetic routes have been developed to access the bicyclo[3.1.0]hexane core. A common strategy involves the cyclopropanation of a cyclopentene derivative.
Caption: A general synthetic approach to bicyclo[3.1.0]hexane-based compounds.
More recently, photoredox-mediated (3+2) annulation reactions between cyclopropenes and aminocyclopropanes have provided a convergent and efficient route to highly substituted bicyclo[3.1.0]hexanes.[2]
Conclusion
The bicyclo[3.1.0]hexane scaffold has proven to be a remarkably versatile and valuable tool in the design of novel therapeutic agents. Its inherent rigidity allows for the development of compounds with high potency and selectivity against a wide array of biological targets, from viral enzymes and cancer cell machinery to complex CNS receptors. The comparative data presented in this guide demonstrates that bicyclo[3.1.0]hexane-based compounds can rival and, in some cases, surpass the performance of existing drugs. As synthetic methodologies continue to evolve, we can anticipate the emergence of even more sophisticated and potent drug candidates built upon this privileged structural motif, offering new hope for the treatment of a broad spectrum of diseases.
References
- 1. Polypharmacology of conformationally locked methanocarba nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Structure activity relationship of novel antiviral nucleosides against Enterovirus A71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationship of novel antiviral nucleosides against Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00999A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Dipeptides as effective prodrugs of the unnatural amino acid (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a selective group II metabotropic glutamate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Conformational Rigidity vs. Flexibility: A Comparative Guide to Bicyclo[3.1.0]hexane and Furanose Rings in Drug Design
In the intricate world of drug design, the three-dimensional conformation of a molecule is paramount to its biological activity. The precise spatial arrangement of atoms dictates how a ligand interacts with its target, influencing binding affinity, selectivity, and ultimately, therapeutic efficacy. This guide provides an in-depth technical comparison of two five-membered ring systems that occupy distinct ends of the conformational spectrum: the highly flexible furanose ring, a cornerstone of natural nucleosides, and the rigidly constrained bicyclo[3.1.0]hexane system, a powerful tool in medicinal chemistry for enforcing specific molecular shapes.
This analysis is tailored for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the conformational nuances of these rings and the experimental methodologies used to characterize them. By understanding the fundamental differences in their conformational landscapes, scientists can make more informed decisions in the design of next-generation therapeutics.
The Dynamic Landscape of the Furanose Ring: A World of Pseudorotation
The furanose ring, the central structural motif in RNA and some DNA components, is not a static entity. Instead, it exists in a dynamic equilibrium of non-planar conformations. This conformational flexibility is elegantly described by the concept of pseudorotation, a continuous cycle of puckering that allows the ring to adopt a multitude of shapes with relatively low energy barriers.[1] The two most biologically relevant conformational states are the North (N) and South (S) conformations, which are crucial for the biological activity of nucleosides.[2]
The precise conformation of a furanose ring is defined by two key puckering parameters:
-
The phase angle of pseudorotation (P): This parameter, ranging from 0° to 360°, defines the type of pucker (e.g., envelope or twist) and the location of the puckered atoms. By convention, North conformations have P values around 0° to 36°, while South conformations are found near 144° to 180°.
-
The maximum puckering amplitude (νmax): This value indicates the degree of deviation from a planar conformation.
The interconversion between the North and South conformations is a rapid process with a relatively low energy barrier, typically in the range of 2-5 kcal/mol.[3][4] This inherent flexibility, while essential for a myriad of biological processes, can be a double-edged sword in drug design. A flexible ligand may adopt numerous conformations in solution, only one of which might be the bioactive conformation for a specific target. This can lead to a significant entropic penalty upon binding, potentially reducing the potency of the drug candidate.
The Bicyclo[3.1.0]hexane Scaffold: A Conformational Lock
In stark contrast to the dynamic nature of the furanose ring, the bicyclo[3.1.0]hexane system is a conformationally restricted scaffold. The fusion of a cyclopropane ring onto a cyclopentane ring introduces significant ring strain, effectively "locking" the five-membered ring into a specific, predictable conformation.[5] This rigidity is a powerful asset for medicinal chemists seeking to enforce a particular bioactive conformation and overcome the limitations of flexible molecules.[6]
By strategically placing the fused cyclopropane ring, it is possible to create bicyclo[3.1.0]hexane-based nucleoside analogs that mimic either the North or South pucker of a natural furanose ring.[7] This approach has been instrumental in dissecting the conformational requirements of various enzymes, such as polymerases and kinases, that interact with nucleosides.[5][8] For instance, studies have shown that HIV-1 reverse transcriptase preferentially binds to nucleoside analogs locked in a North-like conformation.
The primary conformation of the bicyclo[3.1.0]hexane ring system is a boat-like structure.[9][10] The fusion of the cyclopropane ring significantly restricts pseudorotation, resulting in a much more defined and rigid conformational landscape compared to the furanose ring.
A Head-to-Head Comparison: Flexibility vs. Rigidity
The fundamental differences in the conformational behavior of furanose and bicyclo[3.1.0]hexane rings are summarized below:
| Feature | Furanose Ring | Bicyclo[3.1.0]hexane Ring |
| Conformational Flexibility | Highly flexible, undergoes pseudorotation | Conformationally restricted, "locked" |
| Dominant Conformations | Dynamic equilibrium between North (C3'-endo) and South (C2'-endo) puckers | Predominantly a rigid boat-like conformation |
| Energy Barrier for Interconversion | Low (approx. 2-5 kcal/mol) | High, pseudorotation is significantly hindered |
| Puckering Amplitude (νmax) | Variable, depends on substituents and environment | Generally larger and less variable |
| Application in Drug Design | Natural scaffold, but flexibility can be a liability | Used to enforce a specific bioactive conformation, reducing entropic penalty |
Experimental Methodologies for Conformational Analysis
Elucidating the precise three-dimensional structure of these ring systems is crucial for understanding their biological activity. The two primary experimental techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution, providing insights into the dynamic equilibrium of furanose rings.[11]
Experimental Protocol: 1D and 2D NMR for Conformational Analysis of a Furanose Analog
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D2O, DMSO-d6) to a final concentration of 10-20 mM.
-
1D 1H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.
-
2D COSY (Correlation Spectroscopy) Acquisition: Perform a COSY experiment to establish proton-proton scalar coupling connectivities within the ring system. This helps in the unambiguous assignment of all proton signals.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition: Acquire a NOESY or ROESY spectrum with a mixing time of 200-500 ms. The cross-peaks in these spectra provide information about through-space proximities between protons, which is critical for determining the ring pucker and the orientation of substituents.
-
Data Analysis:
-
Measure the 3JH,H coupling constants from the high-resolution 1D 1H NMR spectrum. These values are related to the dihedral angles between adjacent protons via the Karplus equation and can be used to determine the ring's puckering parameters (P and νmax).
-
Analyze the NOESY/ROESY cross-peak intensities to derive interproton distance restraints. Strong NOEs between specific protons are indicative of a particular conformation (e.g., a strong H1'-H4' NOE is characteristic of a South pucker).
-
-
Computational Modeling: Use the experimentally derived coupling constants and distance restraints to perform conformational searches and molecular dynamics simulations to generate a model of the predominant solution conformation.
Logical Workflow for NMR-based Conformational Analysis
Caption: Workflow for determining solution conformation using NMR spectroscopy.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the molecule's conformation in the solid state. This technique is particularly useful for characterizing the rigid bicyclo[3.1.0]hexane system and for providing a definitive snapshot of a furanose ring's conformation in a specific crystalline environment.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[13]
-
Crystal Mounting: Carefully mount a single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. The crystal is rotated during data collection to measure the intensities of a large number of reflections.
-
Data Processing: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction intensities using computational methods. The initial structural model is then refined to best fit the experimental data, resulting in a high-resolution three-dimensional model of the molecule.
-
Structure Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and the precise puckering of the ring system.
Relationship between Experimental Data and Conformational Insights
Caption: Deriving conformational insights from experimental data.
Implications for Drug Development: The Power of Conformational Control
The choice between incorporating a flexible furanose ring or a rigid bicyclo[3.1.0]hexane scaffold has profound implications for drug discovery and development.
-
Targeting Specific Conformations: By using conformationally locked analogs, medicinal chemists can design ligands that are pre-organized for binding to a specific conformation of a biological target. This can lead to a significant increase in binding affinity and potency.
-
Improving Selectivity: Different receptor subtypes or enzyme isoforms may recognize different conformations of a ligand. By locking a molecule into a specific shape, it is possible to achieve greater selectivity for the desired target, thereby reducing off-target effects and improving the safety profile of a drug candidate.
-
Structure-Activity Relationship (SAR) Studies: Bicyclo[3.1.0]hexane-based analogs are invaluable tools for dissecting the SAR of a series of compounds. By systematically exploring the effects of North- and South-locked conformations on biological activity, researchers can gain a deeper understanding of the conformational requirements for molecular recognition.
-
Enhanced Metabolic Stability: Carbocyclic nucleosides, including those based on the bicyclo[3.1.0]hexane scaffold, are generally more resistant to enzymatic degradation than their natural furanose counterparts because they lack the labile glycosidic bond. This can lead to improved pharmacokinetic properties and a longer duration of action.
References
- 1. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of the activation energy for pseudorotation of the furanose ring in nucleosides by 13-C nuclear-magnetic-resonance relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformational restriction: an effective tactic in 'follow-on'-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ddd.uab.cat [ddd.uab.cat]
- 8. Differential furanose selection in the active sites of archaeal DNA polymerases probed by fixed-conformation nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling | Springer Nature Experiments [experiments.springernature.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Enantiomeric Excess Analysis in Chiral Bicyclo[3.1.0]hexane Synthesis
For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of molecular scaffolds is paramount. The bicyclo[3.1.0]hexane framework, a rigid and conformationally constrained motif, is a key component in numerous biologically active compounds and pharmaceutical agents.[1][2] Its three-dimensional architecture dictates molecular interactions with biological targets, making the control and accurate assessment of its stereochemistry a critical aspect of synthesis and application. This guide provides an in-depth comparison of synthetic strategies for chiral bicyclo[3.1.0]hexanes with a focus on enantioselectivity, and a comprehensive analysis of the analytical methodologies used to determine enantiomeric excess (ee).
The Strategic Importance of Enantiomerically Pure Bicyclo[3.1.0]hexanes
The rigid bicyclo[3.1.0]hexane core locks pendant functional groups in well-defined spatial orientations, a property exploited in the design of potent and selective therapeutic agents.[3] For instance, this scaffold is a cornerstone in the development of metabotropic glutamate receptor (mGluR2/3) agonists.[4][5] The biological activity of these compounds is often confined to a single enantiomer, rendering the synthesis of enantiomerically pure bicyclo[3.1.0]hexanes a significant challenge and a primary objective for synthetic chemists.
Comparative Analysis of Synthetic Strategies for Chiral Bicyclo[3.1.0]hexanes
The construction of the strained bicyclo[3.1.0]hexane skeleton with high enantiopurity can be achieved through various synthetic approaches. The choice of method is often a balance between substrate scope, scalability, and the desired level of stereocontrol.
Asymmetric Catalysis: A Powerful Tool for Enantioselective Cyclopropanation
Asymmetric catalysis stands out as a highly efficient method for the enantioselective synthesis of bicyclo[3.1.0]hexanes. Dirhodium(II) catalysts, in particular, have demonstrated remarkable efficacy in intramolecular cyclopropanation reactions of diazo compounds.[3][6]
-
Mechanism of Action: Chiral dirhodium(II) catalysts coordinate with a diazo compound to form a chiral metal carbene intermediate. This intermediate then undergoes an intramolecular C-H insertion or cyclopropanation with a tethered alkene, with the chiral ligands on the rhodium center directing the stereochemical outcome of the reaction. High levels of enantioselectivity (86–99% ee) can be achieved even with very low catalyst loadings (0.001 mol %).[6]
A recent development in this area is the use of copper(I)/secondary amine cooperative catalysis for the intramolecular radical cyclopropanation of unactivated alkenes.[2] This method allows for the construction of enantioenriched bicyclo[3.1.0]hexanes bearing two vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity.[2]
Organocatalysis: A Metal-Free Alternative
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules. For bicyclo[3.1.0]hexanes, organocatalytic transannular approaches have been developed, providing stereodefined products.[7] These reactions often proceed through chiral enamine or iminium ion intermediates, which guide the stereoselective formation of the bicyclic system.
Enzyme-Catalyzed Resolutions: Nature's Approach to Chirality
Enzymatic reactions offer a highly selective means to resolve racemic mixtures of bicyclo[3.1.0]hexane derivatives. Lipases, for instance, can be used for the asymmetric acetylation of racemic bicyclo[3.1.0]hexane carbocyclic nucleosides, providing access to enantiomerically enriched products.[1][8] This method is particularly attractive due to its mild reaction conditions and high enantioselectivity.
Comparison of Synthetic Methods
| Synthetic Method | Key Features | Typical Enantiomeric Excess (ee) | Advantages | Limitations |
| Asymmetric Rhodium-Catalyzed Cyclopropanation | Utilizes chiral dirhodium(II) catalysts and diazo precursors. | 86-99%[6] | High enantioselectivity, low catalyst loadings, broad substrate scope. | Requires synthesis of diazo compounds, which can be hazardous. |
| Copper(I)/Secondary Amine Cooperative Catalysis | Intramolecular radical cyclopropanation. | Good to excellent.[2] | Access to complex structures with quaternary stereocenters. | Mechanistic complexity, potential for side reactions. |
| Organocatalysis | Metal-free, uses small organic molecules as catalysts. | Varies with catalyst and substrate. | Avoids toxic and expensive metals, mild reaction conditions. | Can have lower turnover numbers compared to metal catalysts. |
| Enzyme-Catalyzed Resolution | Employs enzymes like lipases to selectively react with one enantiomer. | Can achieve >99% ee for the resolved product. | High enantioselectivity, environmentally friendly. | Limited to the resolution of racemates, lower theoretical yield (max 50%). |
A Guide to the Analytical Techniques for Determining Enantiomeric Excess
The accurate determination of enantiomeric excess is crucial for validating the success of an asymmetric synthesis. Several analytical techniques are available, each with its own set of advantages and limitations.
Chiral Chromatography: The Gold Standard
Chiral chromatography is the most widely used and reliable method for determining enantiomeric excess.[9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique applicable to a wide range of bicyclo[3.1.0]hexane derivatives.[4][10] The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation.
-
Chiral Gas Chromatography (GC): Chiral GC is particularly suitable for volatile and thermally stable bicyclo[3.1.0]hexane derivatives.[11][12][13] It often provides high resolution and fast analysis times.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Alternative
NMR spectroscopy offers a powerful alternative to chromatographic methods for determining enantiomeric excess.[14][15] Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral environment must be created in the NMR tube.
-
Chiral Shift Reagents (CSRs): Chiral lanthanide shift reagents, such as Eu(hfc)₃, are paramagnetic complexes that can coordinate with the analyte.[16][17][18] This coordination leads to the formation of diastereomeric complexes that have different NMR spectra, allowing for the quantification of each enantiomer.
-
Chiral Solvating Agents (CSAs): Chiral solvating agents form transient diastereomeric complexes with the analyte through weak interactions like hydrogen bonding or dipole-dipole interactions.[19] This results in the separation of signals for the two enantiomers in the NMR spectrum.
Comparison of Analytical Methods
| Analytical Method | Principle | Typical Sample Amount | Advantages | Limitations |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | micrograms to milligrams | High accuracy and precision, widely applicable, direct separation. | Can be time-consuming to develop methods, requires specialized columns. |
| Chiral GC | Differential interaction with a chiral stationary phase. | micrograms | High resolution, fast analysis for volatile compounds. | Limited to thermally stable and volatile analytes. |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with paramagnetic lanthanide reagents. | milligrams | Rapid analysis, provides structural information. | Can cause line broadening, requires careful optimization of reagent concentration. |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric solvates. | milligrams | Simple to implement, non-destructive. | Signal separation can be small, may not be effective for all compounds. |
Experimental Protocols
Representative Protocol for Asymmetric Rhodium-Catalyzed Intramolecular Cyclopropanation
This protocol is a generalized representation and should be optimized for specific substrates.
-
Preparation of the Diazoalkene Precursor: Synthesize the appropriate diazoalkene substrate according to established literature procedures.
-
Cyclopropanation Reaction:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the diazoalkene (1.0 mmol) in a suitable dry solvent (e.g., dichloromethane, 10 mL).
-
Add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.001 mmol, 0.1 mol%).
-
Stir the reaction mixture at the optimal temperature (e.g., room temperature) and monitor the reaction progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral bicyclo[3.1.0]hexane.
Protocol for Enantiomeric Excess Determination by Chiral HPLC
-
Sample Preparation: Prepare a solution of the purified bicyclo[3.1.0]hexane in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak AS-H (or other suitable chiral column).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Temperature: 25 °C.
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. Identify the peaks corresponding to the two enantiomers and integrate their areas to calculate the enantiomeric excess.
Protocol for Enantiomeric Excess Determination by ¹H NMR with a Chiral Shift Reagent
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the chiral bicyclo[3.1.0]hexane (e.g., 10 mg) in a deuterated solvent (e.g., CDCl₃, 0.6 mL) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
-
Addition of Chiral Shift Reagent:
-
Add a small, accurately weighed amount of the chiral shift reagent (e.g., Eu(hfc)₃, 5-10 mg) to the NMR tube.
-
Gently shake the tube to dissolve the reagent.
-
-
Analysis:
-
Acquire a series of ¹H NMR spectra after each addition of the chiral shift reagent.
-
Observe the separation of a characteristic proton signal into two distinct signals corresponding to the two enantiomers.
-
Integrate the areas of the two separated signals to determine the enantiomeric ratio and calculate the enantiomeric excess.
-
Visualizing the Workflow
Caption: Workflow for the synthesis and analysis of chiral bicyclo[3.1.0]hexanes.
Conclusion
The synthesis of enantiomerically pure bicyclo[3.1.0]hexanes is a critical endeavor in modern organic and medicinal chemistry. A thorough understanding of the available synthetic methodologies and the analytical techniques for determining enantiomeric excess is essential for success. While asymmetric catalysis offers a direct and efficient route to these chiral scaffolds, the choice of the optimal synthetic strategy will always depend on the specific target molecule and project goals. For the crucial step of ee determination, chiral chromatography remains the benchmark for accuracy and reliability. However, NMR-based methods provide a rapid and valuable alternative, particularly for initial screening and reaction optimization. By carefully selecting and validating both the synthetic route and the analytical method, researchers can confidently advance their programs in the discovery and development of novel chiral therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organocatalytic Transannular Approach to Stereodefined Bicyclo[3.1.0]hexanes [ouci.dntb.gov.ua]
- 8. Enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides via a lipase-catalyzed asymmetric acetylation. Characterization of an unusual acetal byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation of bicyclohexane derivative - Patent 0751117 [data.epo.org]
- 11. Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN114544801A - GC-FID detection method of azabicyclo [3.1.0] hexane - Google Patents [patents.google.com]
- 13. Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)- [webbook.nist.gov]
- 14. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fiveable.me [fiveable.me]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Rhodium and Copper Catalysts for Cyclopropanation
The construction of cyclopropane rings is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals and biologically active molecules. Among the array of methods available, the metal-catalyzed reaction of diazo compounds with alkenes has proven to be a particularly robust and versatile strategy.[1] At the heart of this transformation lies the choice of catalyst, with rhodium and copper complexes being the most prominent and widely utilized systems.[1][2] This guide provides a comprehensive comparison of rhodium and copper catalysts for cyclopropanation, offering insights into their mechanisms, performance, and practical considerations to aid researchers in catalyst selection and experimental design.
Mechanistic Divergence: A Tale of Two Metals
The catalytic cycles of both rhodium- and copper-catalyzed cyclopropanation reactions are initiated by the reaction of the catalyst with a diazo compound to form a metal-carbene intermediate.[2][3][4] This highly reactive species then transfers the carbene moiety to an alkene to furnish the desired cyclopropane. However, the nature of this carbene transfer and the intermediates involved differ significantly between the two metals.
Rhodium Catalysts: Definitive mechanistic studies on rhodium-catalyzed cyclopropanation are still evolving, but it is widely accepted that the reaction proceeds through a concerted, albeit often asynchronous, pathway.[3][4][5] The catalytic cycle, typically initiated by a dirhodium(II) carboxylate complex such as Rh₂(OAc)₄, involves the formation of a rhodium-carbene intermediate upon reaction with the diazo compound and extrusion of nitrogen gas.[3][4] This electrophilic carbene then reacts directly with the alkene to form the cyclopropane ring, regenerating the rhodium catalyst.[3][4] The stereochemical integrity of the alkene is maintained throughout this process.[3]
Copper Catalysts: The mechanism of copper-catalyzed cyclopropanation has been the subject of extensive investigation, with two primary pathways proposed: a concerted, direct carbene insertion and a stepwise process involving a metallacyclobutane intermediate.[6] Computational studies suggest that the concerted pathway is generally favored.[6] The reaction is typically initiated by a copper(I) species, which reacts with the diazo compound to form a copper-carbene intermediate.[6] This intermediate is considered the rate-limiting step of the reaction.[6] The subsequent carbene transfer to the alkene then proceeds to form the cyclopropane.
Performance Metrics: A Head-to-Head Comparison
The choice between a rhodium and a copper catalyst is often dictated by the specific demands of the synthesis, including the desired stereoselectivity, substrate scope, and cost considerations.
| Performance Metric | Rhodium Catalysts | Copper Catalysts |
| Typical Yield | Generally high to excellent | Good to high, can be substrate-dependent |
| Enantioselectivity | Often excellent with chiral ligands[7] | Good to excellent with chiral ligands[8] |
| Diastereoselectivity | Good to excellent, tunable with ligand design | Moderate to good |
| Catalyst Loading | Typically low (0.1 - 2 mol%)[9] | Generally low (1 - 5 mol%) |
| Cost | Higher[2] | Lower[2][6] |
| Substrate Scope | Broad, including electron-rich and electron-poor olefins[1][3][10] | Broad, but can be influenced by Lewis basic groups[11] |
Asymmetric Cyclopropanation: The Quest for Chirality
The synthesis of enantiomerically pure cyclopropanes is of paramount importance in drug discovery and development. Both rhodium and copper catalysts have been successfully employed in asymmetric cyclopropanation reactions through the use of chiral ligands.
Chiral Rhodium Catalysts: A variety of chiral dirhodium(II) carboxylate and carboxamidate complexes have been developed for enantioselective cyclopropanation.[3][7][12][13] Catalysts such as dirhodium tetrakis[N-arylsulfonyl)prolinates] (e.g., Rh₂(S-DOSP)₄) have demonstrated exceptional levels of enantioselectivity (often >90% ee) across a broad range of substrates.[7][13][14] The chiral ligands create a well-defined steric environment around the active rhodium center, effectively controlling the facial selectivity of the carbene transfer to the alkene.
Chiral Copper Catalysts: Copper catalysts, particularly those bearing chiral bis(oxazoline) (BOX) and Schiff-base ligands, have also proven to be highly effective for asymmetric cyclopropanation.[8][15][16][17] These C₂-symmetric ligands coordinate to the copper center, inducing a chiral environment that directs the enantioselective formation of the cyclopropane ring. Enantioselectivities of up to 99% have been reported for certain substrate-ligand combinations.[8] The modular nature of these ligands allows for fine-tuning of the catalyst's steric and electronic properties to optimize for specific applications.
Practical Considerations: Cost, Availability, and Toxicity
Beyond catalytic performance, practical considerations such as cost, availability, and toxicity play a crucial role in catalyst selection, particularly in process development and large-scale synthesis.
-
Cost and Availability: Rhodium is a precious metal, and its catalysts are significantly more expensive than their copper counterparts.[2][18][19] Copper, being a more earth-abundant element, offers a more cost-effective solution, which is a significant advantage for industrial applications.[2][6]
-
Toxicity: While both metals can exhibit toxicity, rhodium is generally considered to be of lower toxicity than copper. However, proper handling and purification procedures should always be employed to minimize any potential exposure or contamination of the final product.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Cyclopropanation
A solution of the alkene (1.0 mmol) and the rhodium catalyst (0.01 mmol, 1 mol%) in a suitable solvent (e.g., dichloromethane, 5 mL) is stirred at room temperature under an inert atmosphere. A solution of the diazo compound (1.2 mmol) in the same solvent (5 mL) is then added dropwise over a period of 1-2 hours using a syringe pump. The reaction mixture is stirred for an additional 1-2 hours or until complete consumption of the starting material is observed by TLC or GC analysis. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
General Procedure for Copper-Catalyzed Cyclopropanation
To a solution of the copper catalyst (e.g., Cu(OTf)₂, 0.05 mmol, 5 mol%) and the chiral ligand (e.g., a bis(oxazoline) ligand, 0.06 mmol, 6 mol%) in a suitable solvent (e.g., dichloromethane, 5 mL) is added the alkene (1.0 mmol) at room temperature under an inert atmosphere. The mixture is stirred for 30 minutes. A solution of the diazo compound (1.2 mmol) in the same solvent (5 mL) is then added dropwise over a period of 1-2 hours. The reaction is monitored by TLC or GC analysis. Upon completion, the reaction mixture is filtered through a short pad of silica gel, and the solvent is removed in vacuo. The residue is then purified by flash column chromatography.
Visualizing the Catalytic Cycles
To better understand the mechanistic nuances, the following diagrams illustrate the catalytic cycles for both rhodium- and copper-catalyzed cyclopropanation.
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
Caption: Catalytic cycle for copper-catalyzed cyclopropanation.
Conclusion and Future Outlook
Both rhodium and copper catalysts are powerful tools for the synthesis of cyclopropanes. Rhodium catalysts often provide superior performance in terms of yield and stereoselectivity, particularly for challenging substrates, making them the preferred choice for complex, high-value targets where cost is a secondary concern.[2] Copper catalysts, on the other hand, offer a more economical and sustainable alternative, and with the continuous development of new ligand systems, their performance is becoming increasingly competitive with that of rhodium.[2]
The choice between rhodium and copper will ultimately depend on the specific requirements of the synthesis, including the desired level of stereocontrol, the nature of the substrates, and economic considerations. For initial explorations and process development where cost is a major factor, copper catalysts are an excellent starting point.[2] For the synthesis of complex molecules where high stereoselectivity is paramount, chiral rhodium catalysts often provide the most reliable and efficient solution.[2] Future research in this field will likely focus on the development of even more active and selective catalysts based on earth-abundant metals, as well as the expansion of the substrate scope to include a wider range of functional groups and alkene classes.
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Asymmetric cyclopropanation catalyzed by a series of copper-(Schiff-base) complexes with two chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High Catalytic Efficiency of a Nanosized Copper-Based Catalyst for Automotives: A Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. quora.com [quora.com]
Safety Operating Guide
Navigating the Disposal of Ethyl Bicyclo[3.1.0]hexane-3-carboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of ethyl bicyclo[3.1.0]hexane-3-carboxylate (CAS No. 1509328-66-8), ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is not merely a matter of compliance but a cornerstone of responsible scientific practice.
I. Understanding the Hazard Profile
Key Hazard Statements:
-
Harmful if swallowed.[1]
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
This information dictates the necessity of stringent safety measures, including the use of appropriate Personal Protective Equipment (PPE).
II. Personal Protective Equipment (PPE): Your First Line of Defense
All handling and disposal procedures must be conducted while wearing the appropriate PPE to minimize exposure risk. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[2][3]
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI-approved safety goggles or a face shield. | Protects against splashes and aerosols that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, which can lead to irritation. |
| Body Protection | A standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is advised. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood. | Minimizes the inhalation of vapors that may cause respiratory irritation.[4] |
III. Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must comply with federal, state, and local regulations.[5][6] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[7][8]
Proper segregation of chemical waste is a critical first step to prevent dangerous reactions and ensure proper disposal.[9]
-
Designated Waste Container:
-
Use a clearly labeled, leak-proof, and chemically compatible container for liquid waste. High-density polyethylene (HDPE) or glass containers are suitable.
-
The container must be labeled "Hazardous Waste" and clearly state "this compound". If it is a solution, specify the solvent and approximate concentration.[10]
-
-
Solid Waste:
-
Any materials contaminated with this compound, such as pipette tips, absorbent materials from spills, and contaminated gloves, must be collected in a separate, clearly labeled solid hazardous waste container.[10]
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[11]
-
The first rinseate must be collected and disposed of as hazardous waste.[11][12] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
After triple-rinsing, deface the label on the container before disposal in the regular trash.[11]
-
Laboratories are permitted to accumulate hazardous waste in SAAs at or near the point of generation.
-
Waste containers must be kept tightly sealed except when adding waste.[9][12]
-
Store the waste container in a designated and properly labeled SAA.
-
Ensure secondary containment is in place to capture any potential leaks.[12]
The ultimate disposal of the collected hazardous waste must be handled by a licensed hazardous waste contractor.[4]
-
Do not dispose of this compound down the drain or in the regular trash.[10][12]
-
Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of hazardous waste.[12]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[4]
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS department or emergency response team.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
V. Conclusion: A Culture of Safety
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to these guidelines, which are grounded in the regulations set forth by OSHA and the EPA, researchers can mitigate risks and foster a culture of safety.[6][9] Every individual in the laboratory has a responsibility to understand and implement these procedures. Your institution's Chemical Hygiene Plan (CHP) is a valuable resource and should be consulted for specific institutional policies.[2][13]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. osha.gov [osha.gov]
- 3. md.rcm.upr.edu [md.rcm.upr.edu]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. aksci.com [aksci.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. usbioclean.com [usbioclean.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. vumc.org [vumc.org]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Handling Ethyl Bicyclo[3.1.0]hexane-3-carboxylate: A Protocol for Safety and Efficacy
As researchers and drug development professionals, our work with novel chemical entities like Ethyl bicyclo[3.1.0]hexane-3-carboxylate is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in an understanding of its specific chemical hazards. The procedures outlined below are designed to create a self-validating system of safety, ensuring the protection of personnel while maintaining experimental integrity.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound (CAS No. 1509328-66-8) is a colorless to light yellow liquid that presents several key hazards that dictate our handling protocols.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the signal word "Warning" and is associated with specific health risks.[1][2][3]
A thorough understanding of these risks is the critical first step in preventing laboratory incidents. The primary hazards are:
-
H315 - Causes skin irritation: Direct contact can lead to redness, itching, and inflammation.[1][3]
-
H319 - Causes serious eye irritation: The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[1][3]
-
H335 - May cause respiratory irritation: Inhalation of vapors or mists can irritate the respiratory tract, leading to coughing and discomfort.[1][3]
-
H302 - Harmful if swallowed: Ingestion of the compound can be detrimental to health.[3]
These established hazards form the logical basis for the stringent personal protective equipment (PPE) and handling procedures that follow. The causality is clear: because the chemical is an irritant to the skin, eyes, and respiratory system, we must establish effective barriers to prevent these routes of exposure.
Core Protocol: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical control measure for safe handling. The GHS precautionary statement P280 explicitly mandates the use of protective gloves, protective clothing, and eye/face protection when working with this chemical.[1][2][3][4]
Eye and Face Protection
Given the risk of serious eye irritation (H319), robust eye protection is non-negotiable.
-
Minimum Requirement: At all times, wear chemical safety goggles that conform to government standards such as EN 166 (EU) or NIOSH (US).[5] Standard safety glasses do not provide a sufficient seal to protect from splashes.
-
Best Practice/High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to safety goggles.[5] This provides a secondary barrier, protecting the entire face from direct contact.
Hand Protection
To prevent skin irritation (H315), chemically resistant gloves are mandatory.
-
Glove Selection: Use compatible, chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable for incidental contact. Always consult a glove compatibility chart for the specific type of glove used in your laboratory.
-
Glove Technique: Gloves must be inspected for any signs of degradation or perforation before each use.[5] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination and skin contact. Dispose of contaminated gloves immediately after use in accordance with applicable waste disposal regulations.[5] After removing gloves, always wash hands thoroughly with soap and water.[1][2]
Body Protection
Protective clothing is the final barrier against accidental spills and splashes.
-
Standard Use: A clean, buttoned, knee-length laboratory coat is required for all procedures.
-
Enhanced Protection: For tasks with a higher risk of significant exposure, such as large-scale reactions or transfers, a chemical-resistant apron or a full protective suit should be utilized.[6]
Respiratory Protection
To mitigate the risk of respiratory irritation (H335), engineering controls are the primary line of defense.
-
Primary Control: All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] This is mandated by the precautionary statement P271.[1][2][3][4]
-
Secondary Control: If engineering controls are insufficient or during emergency situations (e.g., a large spill), respiratory protection is necessary. A government-approved respirator with an appropriate organic vapor cartridge (e.g., NIOSH OV/AG/P99 or EU ABEK-P2) should be used.[5] All personnel requiring respirators must be properly fit-tested and trained in their use.
Operational and Disposal Plans
A systematic workflow minimizes risk and ensures reproducibility. The following steps provide a framework for the safe handling of this compound from acquisition to disposal.
Safe Handling and Disposal Workflow
The following diagram illustrates the critical steps and decision points for a safe operational workflow.
Caption: Workflow for Safe Handling of this compound.
Procedural Steps
-
Preparation : Before handling, review this guide and the supplier's Safety Data Sheet (SDS). Ensure the chemical fume hood is operational and certified. Don all required PPE.
-
Handling : Conduct all manipulations, including weighing and transferring, inside the fume hood to prevent vapor inhalation.[1][2] Keep the container tightly sealed when not in immediate use to minimize emissions.[1][2][4]
-
Spill Management : In case of a spill, evacuate non-essential personnel. Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand or vermiculite). Prevent the spill from entering drains.[2][7] Collect the absorbed material into a suitable, sealed container for disposal.
-
Disposal : All waste, including the compound itself and any contaminated materials (gloves, absorbent, etc.), must be treated as hazardous waste.[5] Dispose of the waste through a licensed professional waste disposal service, adhering to all federal, state, and local regulations.[4][8] Do not dispose of as unused product in regular trash or drains.[4]
Summary of Chemical Safety Data
| Property | Value | Source |
| CAS Number | 1509328-66-8 | [1][9] |
| Molecular Formula | C₉H₁₄O₂ | [1][3][9] |
| Molecular Weight | 154.21 g/mol | [1][10] |
| Appearance | Colorless to light yellow liquid | [1] |
| Storage Temperature | 2-8°C, in a well-ventilated, locked place | [1] |
| GHS Signal Word | Warning | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1][3] |
| Key Precautionary | P261, P264, P271, P280, P501 | [1][4] |
References
- 1. This compound | 1509328-66-8 [amp.chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. aksci.com [aksci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. uniprox.de [uniprox.de]
- 8. tcichemicals.com [tcichemicals.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound | 1509328-66-8 [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
